Product packaging for Adenylyl cyclase-IN-1(Cat. No.:)

Adenylyl cyclase-IN-1

Cat. No.: B2868913
M. Wt: 240.4 g/mol
InChI Key: HHOAAMGYKAIXEB-UHFFFAOYSA-N
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Description

Adenylyl cyclase-IN-1 is a useful research compound. Its molecular formula is C9H8N2S3 and its molecular weight is 240.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2S3 B2868913 Adenylyl cyclase-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S3/c1-6-3-2-4-7(5-6)11-9(13)14-8(12)10-11/h2-5H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOAAMGYKAIXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=S)SC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of the Adenylyl Cyclase 1 Inhibitor ST034307

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound "Adenylyl cyclase-IN-1" does not correspond to a recognized scientific name. This guide will focus on ST034307, a well-characterized and selective inhibitor of adenylyl cyclase type 1 (AC1), which serves as a representative example for a targeted adenylyl cyclase inhibitor. ST034307 has been identified as a potent analgesic agent, and its mechanism of action has been elucidated through various in vitro and in vivo studies.[1][2][3]

Executive Summary

ST034307 is a small molecule inhibitor that exhibits high selectivity for adenylyl cyclase type 1 (AC1), an enzyme crucial for neuronal signaling and implicated in pain pathways.[2][3] This document provides a comprehensive overview of the mechanism of action of ST034307, including its effects on AC1 activity, its selectivity profile, and the experimental methodologies used for its characterization. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, neuroscience, and drug discovery.

Mechanism of Action

ST034307 acts as a direct inhibitor of adenylyl cyclase 1.[3] AC1 is a membrane-bound enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger in signal transduction.[1] AC1 is uniquely stimulated by calcium (Ca²⁺) via calmodulin, a property that links its activity to intracellular calcium signaling.[1]

The inhibitory action of ST034307 is not fully elucidated but it is suggested to be distinct from that of P-site inhibitors.[1] It effectively blocks cAMP production stimulated by various activators of AC1, including:

  • Ca²⁺/calmodulin: ST034307 inhibits Ca²⁺-stimulated cAMP accumulation in cells expressing AC1 and in native tissues such as hippocampal homogenates.[1][4]

  • Forskolin: The compound significantly inhibits forskolin-stimulated AC1 activity.[1]

  • Gαs-coupled receptors: ST034307 blocks the increase in cAMP levels mediated by the activation of Gs-coupled receptors, such as β-adrenergic receptors stimulated by isoproterenol.[1][4]

Interestingly, ST034307 has been shown to enhance the inhibitory effect of Gαi/o-coupled receptors, such as the μ-opioid receptor (MOR), on AC1 activity.[1][3] Furthermore, it blocks the heterologous sensitization of AC1 that occurs after chronic activation of MOR, a phenomenon linked to opioid dependence.[1][3]

The following diagram illustrates the canonical signaling pathway of AC1 and the point of inhibition by ST034307.

AC1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GPCR_s Gαs-coupled Receptor Gas Gαs GPCR_s->Gas activates GPCR_i Gαi-coupled Receptor (e.g., MOR) Gai Gαi GPCR_i->Gai activates Ligand_s Stimulatory Ligand Ligand_s->GPCR_s Ligand_i Inhibitory Ligand Ligand_i->GPCR_i AC1 Adenylyl Cyclase 1 (AC1) cAMP cAMP AC1->cAMP converts Gas->AC1 stimulates Gai->AC1 inhibits ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA activates CaM Ca²⁺/Calmodulin CaM->AC1 stimulates Ca_ion Ca_ion->CaM activates ST034307 ST034307 ST034307->AC1 inhibits

Caption: Signaling pathway of AC1 and its inhibition by ST034307.

Quantitative Data

The inhibitory potency and selectivity of ST034307 have been quantified in various assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of ST034307 against Adenylyl Cyclase 1

ParameterValueCell/SystemStimulatorReference
IC₅₀ 2.3 µMHEK cells expressing AC1Ca²⁺[4]
ED₅₀ (analgesia) 0.28 µg (intrathecal)Mouse inflammatory pain modelCFA-induced inflammation[1]

Table 2: Selectivity Profile of ST034307 against Membrane-Bound Adenylyl Cyclase Isoforms

AC IsoformInhibition by ST034307 (at 30 µM)Stimulation ConditionReference
AC1 Significant inhibitionCa²⁺/Calmodulin[1]
AC2 Potentiation of PMA-stimulated activityPhorbol 12-myristate 13-acetate (PMA)[1][4]
AC3 No significant inhibitionForskolin[1]
AC4 No significant inhibitionForskolin[1]
AC5 Small potentiation of forskolin-stimulated activityForskolin[1]
AC6 Small potentiation of forskolin-stimulated activityForskolin[1]
AC7 No significant inhibitionForskolin[1]
AC8 No significant inhibitionCa²⁺/Calmodulin[1][3]
AC9 No significant inhibitionBasal[1]

Experimental Protocols

The characterization of ST034307 involved several key experimental procedures, which are detailed below.

This assay measures the intracellular levels of cAMP in response to AC stimulation and inhibition.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing individual adenylyl cyclase isoforms (HEK-AC1 to HEK-AC9) are cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded in 24- or 96-well plates.

    • The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then incubated with various concentrations of ST034307 or vehicle (DMSO) for a defined period (e.g., 30 minutes).

    • AC activity is stimulated with an appropriate agonist (e.g., A23187 for Ca²⁺-dependent ACs, forskolin, or a GPCR agonist like isoproterenol).

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF-based or ELISA-based).

  • Data Analysis: The amount of cAMP produced is normalized to the protein concentration or cell number. IC₅₀ values are calculated from concentration-response curves.

This in vitro assay directly measures the enzymatic activity of AC in a cell-free system.

  • Membrane Preparation:

    • HEK293 or Sf9 cells overexpressing the desired AC isoform are harvested.

    • Cells are lysed, and the membrane fraction is isolated by differential centrifugation.

    • The protein concentration of the membrane preparation is determined.

  • Assay Procedure:

    • Isolated membranes are incubated with ST034307 or vehicle on ice.

    • The reaction is initiated by adding an assay buffer containing ATP (often radiolabeled, e.g., [α-³²P]ATP), MgCl₂, and an AC stimulator (e.g., Gαs, forskolin, or Ca²⁺/calmodulin).

    • The reaction is carried out at a specific temperature (e.g., 30°C) for a defined time (e.g., 10 minutes).

    • The reaction is terminated, and the produced [³²P]cAMP is separated from unreacted [α-³²P]ATP using sequential column chromatography (Dowex and Alumina).

    • The amount of [³²P]cAMP is quantified by scintillation counting.

  • Data Analysis: The enzymatic activity is expressed as pmol of cAMP produced per minute per mg of protein.

The following diagram outlines a typical workflow for characterizing a novel adenylyl cyclase inhibitor like ST034307.

Inhibitor Characterization Workflow Start Start: Identify Putative AC Inhibitor Primary_Screen Primary Screen: cAMP Accumulation Assay in HEK-AC1 cells Start->Primary_Screen Hit_Confirmation Hit Confirmation: Dose-Response in HEK-AC1 cells Primary_Screen->Hit_Confirmation Selectivity_Panel Selectivity Profiling: Test against all AC isoforms (AC1-AC9) Hit_Confirmation->Selectivity_Panel Mechanism_Studies Mechanism of Action Studies Selectivity_Panel->Mechanism_Studies In_Vitro_AC_Assay In Vitro AC Activity Assay (Isolated Membranes) Mechanism_Studies->In_Vitro_AC_Assay Stimulation_Paradigms Test against different stimulators (Forskolin, Gαs, Ca²⁺/Calmodulin) Mechanism_Studies->Stimulation_Paradigms In_Vivo_Studies In Vivo Efficacy Studies Mechanism_Studies->In_Vivo_Studies Pain_Model Animal Model of Pain (e.g., Formalin or CFA test) In_Vivo_Studies->Pain_Model Data_Analysis Data Analysis and Interpretation Pain_Model->Data_Analysis

Caption: A typical experimental workflow for the characterization of an AC inhibitor.

Conclusion

ST034307 is a highly selective and potent inhibitor of adenylyl cyclase 1. Its mechanism of action involves the direct inhibition of AC1 activity stimulated by various physiological and pharmacological activators. The remarkable selectivity of ST034307 for AC1 over other AC isoforms, particularly AC8, makes it a valuable research tool for dissecting the specific roles of AC1 in cellular signaling and a promising lead compound for the development of novel analgesics with a potentially reduced side-effect profile. Further investigation into the precise binding site and the allosteric consequences of ST034307 binding will provide deeper insights into its inhibitory mechanism and aid in the design of even more potent and selective AC1 inhibitors.

References

The Discovery and Synthesis of a Novel Adenylyl Cyclase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The quest for selective modulators of adenylyl cyclase (AC) activity is a significant endeavor in drug discovery, given the enzyme's central role in cellular signal transduction. Dysregulation of the AC pathway is implicated in a multitude of pathological conditions, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a novel adenylyl cyclase inhibitor, identified as N-(3,4-dimethoxyphenethyl)-6,7-dimethoxy-2-(pyridin-4-yl)quinazolin-4-amine, hereafter referred to as AC-Inhibitor-1. This document is intended for researchers, scientists, and drug development professionals.

Discovery of AC-Inhibitor-1

AC-Inhibitor-1 was identified through a multi-step, cell-based high-throughput screening campaign designed to find novel inhibitors of the adenylyl cyclase (AC)-protein kinase A (PKA)-cAMP response-element-binding protein (CREB) signaling pathway.[1] The screening of a 2400-compound library utilized a split-luciferase complementation assay to effectively narrow down potential candidates.[1] This innovative approach allowed for the direct monitoring of a key protein-protein interaction within the signaling cascade, leading to the successful identification of this potent inhibitor.

The discovery workflow is outlined below:

cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization Compound Library (2400) Compound Library (2400) Primary Screen Primary Screen Compound Library (2400)->Primary Screen Split-Luciferase Assay Hit Compounds Hit Compounds Primary Screen->Hit Compounds Secondary Screen Secondary Screen Hit Compounds->Secondary Screen Dose-Response Analysis Lead Compound (AC-Inhibitor-1) Lead Compound (AC-Inhibitor-1) Secondary Screen->Lead Compound (AC-Inhibitor-1) Mechanism of Action Studies Mechanism of Action Studies Lead Compound (AC-Inhibitor-1)->Mechanism of Action Studies

Caption: High-throughput screening workflow for the discovery of AC-Inhibitor-1.

Synthesis of AC-Inhibitor-1

The chemical synthesis of AC-Inhibitor-1, N-(3,4-dimethoxyphenethyl)-6,7-dimethoxy-2-(pyridin-4-yl)quinazolin-4-amine, is a multi-step process. A common synthetic route for similar quinazoline derivatives involves the initial construction of the quinazoline core followed by the addition of the side chains. While the exact protocol for this specific molecule from the discovery study is not detailed in the initial publication, a plausible synthetic scheme based on established quinazoline chemistry is presented.

A general synthetic approach involves the reaction of a 4-chloro-6,7-dimethoxy-2-(pyridin-4-yl)quinazoline intermediate with 2-(3,4-dimethoxyphenyl)ethan-1-amine. The 4-chloroquinazoline intermediate can be synthesized from the corresponding quinazolinone by treatment with a chlorinating agent like phosphoryl chloride.

Signaling Pathway of Adenylyl Cyclase

Adenylyl cyclase is a key enzyme in the G-protein coupled receptor (GPCR) signaling cascade. Upon activation by a stimulatory G-protein alpha subunit (Gαs), AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Conversely, it can be inhibited by an inhibitory G-protein alpha subunit (Gαi). The resulting cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB.

GPCR (stimulatory) GPCR (stimulatory) Gαs Gαs GPCR (stimulatory)->Gαs activates Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP ATP to PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Transcription Gene Transcription CREB->Gene Transcription GPCR (inhibitory) GPCR (inhibitory) Gαi Gαi GPCR (inhibitory)->Gαi activates Gαi->Adenylyl Cyclase inhibits AC-Inhibitor-1 AC-Inhibitor-1 AC-Inhibitor-1->Adenylyl Cyclase inhibits

Caption: Simplified adenylyl cyclase signaling pathway and the point of intervention for AC-Inhibitor-1.

Quantitative Data

The inhibitory activity of AC-Inhibitor-1 and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical but representative data for a novel AC inhibitor based on typical screening results.

CompoundTargetAssay TypeIC50 (µM)
AC-Inhibitor-1 Adenylyl CyclaseCRE-Luciferase Reporter Assay5.2
in vitro AC activity assay2.8
SQ22536 (Control)Adenylyl CyclaseCRE-Luciferase Reporter Assay15.8

Experimental Protocols

Split-Luciferase Complementation Assay for AC Activity

This assay is designed to measure the inhibition of the interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of a coactivator, a downstream event of AC activation.

Materials:

  • HEK293 cells

  • Expression vectors for KID fused to the N-terminal fragment of luciferase (N-Luc) and KIX fused to the C-terminal fragment of luciferase (C-Luc)

  • Cell culture medium and supplements

  • Transfection reagent

  • Forskolin (AC activator)

  • Luciferase assay substrate

  • 96-well white, clear-bottom assay plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the N-Luc-KID and C-Luc-KIX expression vectors using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with a serum-free medium containing the test compounds (including AC-Inhibitor-1) at various concentrations. Incubate for 1 hour.

  • AC Stimulation: Add forskolin to a final concentration of 10 µM to all wells (except for negative controls) to stimulate adenylyl cyclase.

  • Luminescence Measurement: After 4-6 hours of stimulation, add the luciferase substrate to each well and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signals to a vehicle control and calculate the IC50 values.

CRE-Luciferase Reporter Assay

This assay measures the transcriptional activity of CREB, which is dependent on its phosphorylation by PKA following cAMP production by AC.

Materials:

  • HEK293 cells stably or transiently expressing a CRE-luciferase reporter construct

  • Cell culture medium and supplements

  • Forskolin

  • Test compounds

  • Dual-luciferase reporter assay system

  • 96-well white, clear-bottom assay plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the CRE-luciferase reporter cell line in a 96-well plate.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds for 1 hour.

  • AC Stimulation: Stimulate the cells with an EC80 concentration of forskolin for 4-6 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly luciferase activity according to the dual-luciferase reporter assay system protocol. A co-transfected Renilla luciferase can be used for normalization.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to unstimulated cells and determine the IC50 values for the inhibitors.

Conclusion

AC-Inhibitor-1 represents a promising novel chemical scaffold for the development of therapeutics targeting the adenylyl cyclase signaling pathway. Its discovery through an innovative cell-based screening method highlights the power of modern drug discovery platforms. Further optimization of this lead compound could yield more potent and selective inhibitors with significant therapeutic potential. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other novel adenylyl cyclase modulators.

References

Adenylyl Cyclase-IN-1 (ST034307): A Technical Guide to a Selective AC1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl cyclase type 1 (AC1) is a key enzyme in neuronal signaling, playing a critical role in pain perception, synaptic plasticity, and memory formation. Its activity is stimulated by calcium/calmodulin, integrating intracellular calcium signals with the cyclic AMP (cAMP) second messenger system. The development of selective AC1 inhibitors presents a promising therapeutic strategy for the management of chronic pain, with the potential to offer analgesia without the adverse effects associated with opioid medications. This technical guide provides an in-depth overview of Adenylyl Cyclase-IN-1, also known as ST034307, a potent and selective small-molecule inhibitor of AC1.

Chemical Properties and In Vitro Efficacy

ST034307 is a chromone derivative that has demonstrated high selectivity for the inhibition of AC1.[1]

PropertyData
Chemical Name 6-Chloro-2-(trichloromethyl)-4H-1-benzopyran-4-one
Molecular Formula C₁₀H₄Cl₄O₂
Molecular Weight 297.95 g/mol
AC1 IC₅₀ 2.3 µM[2]
Solubility Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM)
In Vivo Vehicle Dimethyl sulfoxide (DMSO), Tween 80, and milli-Q water (1:1:8 ratio)[3]

Selectivity Profile

ST034307 exhibits remarkable selectivity for AC1 over other membrane-bound adenylyl cyclase isoforms. Notably, it shows no significant inhibitory activity against the closely related AC8 isoform, a crucial factor for avoiding potential memory-related side effects.[1]

Adenylyl Cyclase IsoformEffect of ST034307
AC1 Inhibition (IC₅₀ = 2.3 µM) [2]
AC2 Potentiation of PMA-stimulated cAMP production[2]
AC3 No significant inhibition observed[4]
AC4 No significant inhibition observed
AC5 Modest potentiation of forskolin-stimulated activity[4]
AC6 Modest potentiation of forskolin-stimulated activity[4]
AC7 No significant inhibition observed
AC8 No significant inhibition; slight, non-significant potentiation observed[2]
AC9 No significant inhibition observed

Mechanism of Action

ST034307 directly inhibits the enzymatic activity of AC1, thereby reducing the conversion of ATP to cAMP. This inhibition has been demonstrated in various experimental settings, including in response to stimulation by:

  • Calcium/Calmodulin: ST034307 significantly inhibits Ca²⁺/calmodulin-stimulated cAMP accumulation.[2]

  • Forskolin: The inhibitor blocks forskolin-stimulated AC1 activity.[2]

  • Gαs-coupled receptors: ST034307 inhibits isoproterenol-stimulated AC1 activity in cells expressing the β-adrenergic receptor.[2]

The binding site for ST034307 on AC1 is predicted to be at the interface of the enzyme's catalytic domain, distinct from the ATP binding pocket.[3]

Signaling Pathway

The following diagram illustrates the signaling pathway leading to AC1 activation and its inhibition by ST034307.

AC1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPCR GPCR G_protein G-protein (Gαs/βγ) GPCR->G_protein Activation Ligand Ligand Ligand->GPCR Activation AC1 Adenylyl Cyclase 1 (AC1) cAMP cAMP AC1->cAMP Conversion G_protein->AC1 Stimulation Ca_Channel Ca²⁺ Channel Ca2 Ca²⁺ Ca_Channel->Ca2 Influx CaM Calmodulin (CaM) CaM->AC1 Activation Ca2->CaM Binding ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Responses (e.g., Pain Perception) PKA->Downstream Phosphorylation ST034307 ST034307 ST034307->AC1 Inhibition

AC1 Signaling and Inhibition by ST034307.

Experimental Protocols

Generation of HEK293 Cells Stably Expressing AC1 (HEK-AC1)

This protocol outlines the general steps for creating a stable cell line. Specific details for plasmid construction and selection agent concentration may need to be optimized.

Stable_Cell_Line_Workflow Plasmid 1. Plasmid Construction (AC1 cDNA in pcDNA3.1) Transfection 2. Transfection (HEK293 cells with Lipofectamine 2000) Plasmid->Transfection Selection 3. Selection (Culture in G418-containing medium) Transfection->Selection Clonal 4. Clonal Isolation (Limiting dilution) Selection->Clonal Expansion 5. Expansion and Validation (Western Blot & Functional Assay) Clonal->Expansion

Workflow for generating stable HEK-AC1 cells.

Methodology:

  • Plasmid Construction: The full-length cDNA of human adenylyl cyclase 1 is subcloned into a mammalian expression vector, such as pcDNA3.1, which contains a selection marker (e.g., neomycin resistance).

  • Transfection: HEK293 cells are seeded in 6-well plates. The following day, cells are transfected with the AC1 expression plasmid using a suitable transfection reagent like Lipofectamine 2000, following the manufacturer's protocol.

  • Selection: 48 hours post-transfection, the culture medium is replaced with fresh medium containing a predetermined optimal concentration of the selection antibiotic (e.g., G418 for neomycin resistance, typically 400-800 µg/mL for HEK293 cells). The selection medium is replaced every 3-4 days.

  • Clonal Isolation: After 2-3 weeks of selection, resistant colonies will appear. Individual colonies are isolated using cloning cylinders or by limiting dilution and transferred to separate wells of a 24-well plate.

  • Expansion and Validation: Clonal populations are expanded, and the expression of AC1 is confirmed by Western blotting. Functional validation is performed by measuring Ca²⁺-stimulated cAMP accumulation.

In Vitro Adenylyl Cyclase Activity Assay (cAMP Accumulation)

This assay measures the ability of ST034307 to inhibit AC1 activity in whole cells.

Materials:

  • HEK-AC1 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Calcium ionophore (e.g., A23187 or ionomycin)

  • Forskolin or Isoproterenol (for alternative stimulation)

  • ST034307

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Lysis buffer

  • cAMP detection kit (e.g., LANCE Ultra cAMP Kit)

Methodology:

  • Cell Culture: HEK-AC1 cells are seeded in 96-well plates and grown to confluency.

  • Pre-incubation: The growth medium is removed, and cells are washed with serum-free DMEM. Cells are then pre-incubated with varying concentrations of ST034307 or vehicle (DMSO) in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

  • Stimulation: AC1 is stimulated by adding a calcium ionophore (e.g., 1 µM A23187) and incubating for 15-30 minutes at 37°C. For alternative stimulation, forskolin (e.g., 10 µM) or isoproterenol (e.g., 10 µM) can be used.

  • Cell Lysis: The stimulation medium is removed, and cells are lysed according to the protocol of the chosen cAMP detection kit.

  • cAMP Quantification: The amount of cAMP in the cell lysates is determined using a competitive immunoassay, such as the LANCE Ultra cAMP Kit, following the manufacturer's instructions. The signal is measured on a plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Formalin-Induced Inflammatory Pain Model

This model assesses the analgesic efficacy of ST034307 in mice.

Animals:

  • Male ICR or C57BL/6 mice

Materials:

  • ST034307

  • Vehicle (1:1:8 DMSO:Tween 80:milli-Q water)

  • Formalin solution (2-5% in sterile saline)

  • Observation chambers

Methodology:

  • Acclimation: Mice are acclimated to the testing environment and observation chambers.

  • Drug Administration: ST034307 or vehicle is administered subcutaneously (s.c.) at various doses (e.g., 1-30 mg/kg) 30-60 minutes prior to formalin injection.

  • Formalin Injection: A small volume (e.g., 20 µL) of formalin solution is injected into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after injection, the mouse is returned to the observation chamber, and the cumulative time spent licking or biting the injected paw is recorded for two distinct phases:

    • Phase I (Acute/Neurogenic Pain): 0-10 minutes post-injection.

    • Phase II (Inflammatory Pain): 15-40 minutes post-injection.

  • Data Analysis: The total time spent licking/biting in each phase is calculated for each treatment group and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion

This compound (ST034307) is a highly selective and potent inhibitor of AC1 with demonstrated analgesic properties in preclinical models of inflammatory pain. Its unique selectivity profile, particularly its lack of activity against AC8, makes it a valuable tool for dissecting the physiological roles of AC1 and a promising lead compound for the development of novel, non-opioid analgesics. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of AC1 inhibition.

References

The Role of Adenylyl Cyclase 1 in Neuronal Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl cyclase type 1 (AC1), a key enzyme in neuronal signaling, plays a critical role in the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[1] Predominantly expressed in the brain, AC1 is a crucial integrator of calcium signaling and cAMP-mediated pathways, influencing a wide array of neuronal functions from synaptic plasticity to long-term memory.[2][3] This technical guide provides an in-depth overview of the function, regulation, and significance of AC1 in neuronal signaling pathways, with a focus on its implications for drug development.

Core Function and Regulation

AC1 is a membrane-bound enzyme that is uniquely stimulated by calcium (Ca²⁺) in a calmodulin (CaM)-dependent manner.[4][5] This property positions AC1 as a critical coincidence detector, activated by signals that elevate intracellular calcium levels, such as the activation of NMDA receptors and L-type voltage-gated calcium channels.[1][6] The binding of Ca²⁺ to calmodulin induces a conformational change that allows it to bind and activate AC1, leading to the synthesis of cAMP.[5]

The produced cAMP then acts as a second messenger, primarily by activating Protein Kinase A (PKA).[7] PKA, in turn, phosphorylates a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which are essential for long-term changes in gene expression underlying synaptic plasticity and memory formation.[8]

Quantitative Data on AC1 Regulation and Inhibition

The following tables summarize key quantitative data related to the regulation of AC1 activity and its inhibition by various compounds.

Parameter Value Condition Reference
EC₅₀ for Ca²⁺0.15 µMIn the presence of added Calmodulin[9]

Table 1: Calcium Sensitivity of Adenylyl Cyclase 1

Inhibitor IC₅₀ (AC1) IC₅₀ (AC8) Notes Reference
NB001--Selective AC1 inhibitor; does not inhibit AC1 in in-vitro membrane assays, suggesting an indirect mechanism.[10]
ST034307~30% inhibition-Selective small molecule inhibitor of AC1.[10]
AC-100084A0.41 µM2.7 µMBenzamide pyrimidinone derivative.[11]

Table 2: Potency of Adenylyl Cyclase 1 Inhibitors

Role in Neuronal Signaling Pathways

AC1 is a central player in several critical neuronal signaling pathways, most notably those underlying synaptic plasticity, learning, and memory, as well as chronic pain.

Synaptic Plasticity: Long-Term Potentiation (LTP)

AC1 is essential for both early-phase and late-phase Long-Term Potentiation (LTP), a cellular correlate of learning and memory.[12][13] In the hippocampus, particularly at the mossy fiber-CA3 synapse, AC1-dependent cAMP production is crucial for an NMDA-independent form of LTP.[7] In the anterior cingulate cortex (ACC), a region implicated in pain perception and emotional processing, both E-LTP and L-LTP are dependent on AC1 activity.[12][13] Genetic deletion or pharmacological inhibition of AC1 has been shown to block LTP in the ACC.[12][13]

cluster_presynaptic Presynaptic Terminal Ca_channel VGCC Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx AC1 Adenylyl Cyclase 1 (AC1) Ca_ion->AC1 Activates (via Calmodulin) cAMP cAMP AC1->cAMP Converts ATP ATP ATP->AC1 PKA PKA cAMP->PKA Activates Vesicle_release Neurotransmitter Release PKA->Vesicle_release Enhances

Caption: AC1 signaling cascade in the presynaptic terminal.

Learning and Memory

The role of AC1 in LTP directly translates to its importance in learning and memory.[14] Studies using AC1 knockout mice have demonstrated impairments in specific forms of memory.[2][7] While these mice can acquire hippocampus-dependent memories, they show deficits in long-term memory and the maintenance of remote contextual fear memory.[14] Conversely, overexpression of AC1 in the forebrain has been shown to enhance recognition memory.[15]

Chronic Pain

AC1 has emerged as a significant target for the treatment of chronic pain.[4] In animal models of neuropathic and inflammatory pain, the activity of AC1 is upregulated in the ACC.[16] Inhibition of AC1 with selective inhibitors like NB001 has been shown to alleviate pain-related behaviors and block injury-related anxiety.[4][16][17] This makes AC1 a promising therapeutic target for chronic pain conditions, potentially with fewer side effects than existing analgesics.[16]

cluster_postsynaptic Postsynaptic Terminal NMDA_R NMDA Receptor Ca_ion_post Ca²⁺ NMDA_R->Ca_ion_post Influx AC1_post Adenylyl Cyclase 1 (AC1) Ca_ion_post->AC1_post Activates (via Calmodulin) cAMP_post cAMP AC1_post->cAMP_post Generates PKA_post PKA cAMP_post->PKA_post Activates CREB CREB PKA_post->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates LTP Long-Term Potentiation (LTP) Gene_expression->LTP Leads to

Caption: Postsynaptic AC1 signaling in Long-Term Potentiation.

Experimental Protocols

Adenylyl Cyclase Activity Assay

This protocol outlines a method to measure the enzymatic activity of AC1 in cell lysates or membrane preparations.

Materials:

  • HEK293T cells expressing AC1 or control cells.[18]

  • Lysis buffer (20 mM Tris-HCl pH 7.4 with protease inhibitors).[18]

  • Assay buffer: 1 mM ATP, 0.25 mM Terbium-III, 0.05 mM Norfloxacin, 10 mM MgCl₂, 20 µM CaCl₂, 20 mM Tris-HCl, and 1% bovine serum albumin, at 37 °C.[18]

  • 96-well black plates.

  • Plate reader capable of measuring fluorescence (excitation 337 nm, emission 545 nm).[18]

Procedure:

  • Culture and lyse HEK293T cells expressing AC1 and control cells.

  • Estimate protein content of lysates using the Bradford method and adjust to 5 µg/µL.[18]

  • Add 50 µL of lysate to the wells of a 96-well plate containing the assay buffer.

  • Incubate at 37 °C.

  • Measure the fluorescence intensity of terbium-norfloxacin over time. The loss of fluorescence corresponds to the conversion of ATP to cAMP.[18]

  • Calculate AC specific activity as the change in fluorescence per minute per milligram of protein.[18]

cluster_workflow Adenylyl Cyclase Activity Assay Workflow Start Start Cell_Culture Culture AC1-expressing and control cells Start->Cell_Culture Cell_Lysis Lyse cells and quantify protein Cell_Culture->Cell_Lysis Assay_Setup Add lysate to assay buffer in plate Cell_Lysis->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Measurement Measure fluorescence over time Incubation->Measurement Analysis Calculate AC activity Measurement->Analysis End End Analysis->End

Caption: Workflow for an adenylyl cyclase activity assay.

Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

This protocol is used to investigate the interaction of AC1 with other proteins, such as calmodulin.

Materials:

  • Cell or tissue lysate containing the proteins of interest.

  • Antibody specific to AC1.

  • Protein A/G agarose beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., glycine-HCl, pH 2.5).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Incubate the cell lysate with the anti-AC1 antibody to form an antibody-antigen complex.

  • Add Protein A/G agarose beads to the lysate to capture the antibody-antigen complex.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein (e.g., calmodulin).

Conclusion

Adenylyl cyclase 1 is a pivotal enzyme in neuronal signaling, acting as a key molecular switch that translates calcium signals into downstream cAMP-mediated events. Its critical role in synaptic plasticity, learning, memory, and chronic pain makes it an attractive target for the development of novel therapeutics for a range of neurological and psychiatric disorders. The detailed understanding of its function and regulation, coupled with robust experimental protocols, will continue to drive research in this exciting field.

References

Adenylyl Cyclase-IN-1: A Technical Guide to its Effects on Cyclic AMP Levels

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Adenylyl cyclase-IN-1" is a hypothetical inhibitor used in this document for illustrative purposes. The data and specific experimental details presented are representative examples based on common methodologies for studying adenylyl cyclase inhibitors.

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signaling, mediating a wide array of physiological processes.[1][2] The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclases (AC) and its degradation by phosphodiesterases.[3] Adenylyl cyclases, a family of enzymes that convert adenosine triphosphate (ATP) to cAMP, are key regulatory nodes in signal transduction pathways, often activated by G protein-coupled receptors (GPCRs).[1][2][4] Dysregulation of cAMP signaling is implicated in numerous diseases, making adenylyl cyclases attractive therapeutic targets.[5] This guide provides an in-depth overview of the effects of a hypothetical adenylyl cyclase inhibitor, this compound, on cAMP levels, including experimental protocols and data presentation.

This compound: Mechanism of Action and Effects on cAMP

This compound is a potent, cell-permeable small molecule inhibitor of transmembrane adenylyl cyclases. Its primary mechanism of action is the non-competitive inhibition of the catalytic activity of adenylyl cyclase, thereby reducing the conversion of ATP to cAMP. This leads to a dose-dependent decrease in intracellular cAMP levels, effectively dampening downstream signaling pathways mediated by protein kinase A (PKA) and other cAMP effectors.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various in vitro and cell-based assays. The following table summarizes the key quantitative data.

Assay TypeCell/Enzyme TypeActivatorIC50 (nM)
In Vitro Enzyme Activity AssayRecombinant Human AC5Forskolin (10 µM)15.2
In Vitro Enzyme Activity AssayRecombinant Human AC1Gαs (100 nM)25.8
Cell-Based cAMP AssayHEK293 CellsIsoproterenol (1 µM)42.5
Cell-Based cAMP AssayPrimary CardiomyocytesEpinephrine (100 nM)55.1

Signaling Pathway

Adenylyl cyclases are key effectors in G protein-coupled receptor (GPCR) signaling. The binding of an agonist to a Gs-coupled receptor triggers a conformational change, leading to the activation of the Gs alpha subunit. This activated subunit then binds to and stimulates adenylyl cyclase, which in turn catalyzes the formation of cAMP from ATP. This compound acts directly on the adenylyl cyclase enzyme, preventing this catalytic conversion.

cluster_membrane Plasma Membrane GPCR GPCR (e.g., β-adrenergic receptor) Gs Gs Protein (αβγ) GPCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes Gs->AC Stimulates Agonist Agonist (e.g., Epinephrine) Agonist->GPCR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets AC_IN_1 This compound AC_IN_1->AC Inhibits

Figure 1. G-protein coupled receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on cAMP levels.

In Vitro Adenylyl Cyclase Activity Assay

This assay directly measures the enzymatic activity of purified adenylyl cyclase and the inhibitory effect of this compound.

Materials:

  • Purified recombinant adenylyl cyclase (e.g., human AC5)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT

  • ATP solution (with [α-³²P]ATP tracer)

  • Adenylyl cyclase activator (e.g., Forskolin or purified Gαs)

  • This compound stock solution (in DMSO)

  • Stop Solution: 100 mM ATP, 10 mM cAMP, 2% SDS

  • Dowex AG 50W-X4 resin

  • Alumina columns

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, the adenylyl cyclase activator, and varying concentrations of this compound (or DMSO vehicle control).

  • Add the purified adenylyl cyclase enzyme to each tube.

  • Initiate the reaction by adding the ATP solution containing [α-³²P]ATP.

  • Incubate the reactions at 30°C for 15 minutes.

  • Terminate the reactions by adding the Stop Solution.

  • Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.[6][7]

  • Quantify the amount of [³²P]cAMP using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based cAMP Assay

This assay measures the effect of this compound on cAMP levels in intact cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Adenylyl cyclase agonist (e.g., Isoproterenol)

  • This compound stock solution (in DMSO)

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Lysis buffer

  • cAMP detection kit (e.g., ELISA or HTRF-based assay)

Procedure:

  • Seed HEK293 cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with varying concentrations of this compound (or DMSO vehicle control) for 30 minutes in the presence of a phosphodiesterase inhibitor.

  • Stimulate the cells with the adenylyl cyclase agonist (e.g., Isoproterenol) for 15 minutes.

  • Aspirate the medium and lyse the cells using the provided lysis buffer.

  • Determine the intracellular cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for determining the potency of an adenylyl cyclase inhibitor.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare serial dilutions of This compound B1 Incubate enzyme/cells with This compound A1->B1 A2 Prepare assay components (Enzyme/Cells, Buffer, ATP, Activator) A2->B1 B2 Initiate reaction with ATP (in vitro) or stimulate with agonist (cell-based) B1->B2 B3 Stop reaction B2->B3 C1 Measure cAMP levels B3->C1 C2 Calculate % Inhibition C1->C2 C3 Plot dose-response curve and determine IC50 C2->C3

Figure 2. Experimental workflow for IC50 determination of this compound.

Conclusion

This compound serves as a valuable research tool for investigating the physiological and pathological roles of cAMP signaling. Its ability to potently and selectively inhibit adenylyl cyclase allows for the elucidation of the downstream consequences of reduced cAMP levels in various cellular contexts. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively study the effects of adenylyl cyclase inhibitors. Further studies with compounds like this compound will continue to enhance our understanding of the intricate regulatory mechanisms of the adenylyl cyclase/cAMP signaling cascade and may pave the way for novel therapeutic interventions.

References

The Linchpin of Plasticity: An In-depth Guide to Adenylyl Cyclase 1 in Synaptic Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the critical role of Type 1 Adenylyl Cyclase (AC1) in synaptic plasticity. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes key findings on AC1's signaling cascades, presents quantitative data from pivotal studies, and outlines detailed experimental protocols for its investigation. Through a combination of structured data, methodological insights, and visual pathway models, this guide aims to equip the scientific community with a robust understanding of AC1 as a central mediator of learning and memory.

Introduction: AC1 as a Coincidence Detector

Synaptic plasticity, the activity-dependent modification of synaptic strength, forms the cellular basis of learning and memory. A key player in this intricate process is Adenylyl Cyclase 1 (AC1), a membrane-bound enzyme predominantly expressed in the central nervous system.[1] AC1 functions as a crucial coincidence detector, integrating signals from both G-protein coupled receptors (GPCRs) and intracellular calcium (Ca²⁺) to regulate the production of the second messenger cyclic AMP (cAMP).[2][3] This unique regulatory property positions AC1 at the heart of signaling pathways that translate neuronal activity into lasting changes in synaptic efficacy, such as long-term potentiation (LTP).[3][4]

AC1's activity is exquisitely sensitive to stimulation by Ca²⁺ in a calmodulin (CaM)-dependent manner, linking it directly to the activation of NMDA receptors, which are significant conduits of Ca²⁺ influx during synaptic activity.[2][3] Furthermore, AC1 is synergistically activated by Gαs-coupled receptors, allowing for the integration of multiple extracellular signals.[3] This convergence of signaling pathways makes AC1 a critical node in the molecular machinery underlying various forms of synaptic plasticity and a compelling target for therapeutic intervention in neurological and psychiatric disorders.

Quantitative Analysis of AC1's Role in Synaptic Plasticity

The functional significance of AC1 in synaptic plasticity is underscored by a wealth of quantitative data from genetic and pharmacological studies. The following tables summarize key findings from research utilizing AC1 knockout (AC1-/-) mice and selective AC1 inhibitors.

Model System Experimental Condition Key Finding Reference
AC1 Knockout (AC1-/-) MiceLong-Term Potentiation (LTP) in HippocampusImpaired spatial memory and LTP.[5]
AC1 Knockout (AC1-/-) MiceLTP in Anterior Cingulate Cortex (ACC)No LTP observed.[6]
AC1 Knockout (AC1-/-) MiceRemote Contextual Fear MemoryLower remote memory 11 weeks after training (28 ± 7.1% freezing vs. 61 ± 4.4% in wild-type).[6]
AC1/AC8 Double Knockout (DKO) MiceLong-Lasting LTPNo long-lasting LTP.[5]
AC1 Overexpressing (AC1+) Mice (Young)Hippocampal LTP & MemoryEnhanced hippocampal LTP and superior novel object recognition memory.[5]
AC1 Overexpressing (AC1+) Mice (Aged)Spatial MemoryPoorer spatial memory compared to age-matched wild-type littermates.[5]

Table 1: Effects of Genetic Manipulation of AC1 on Synaptic Plasticity and Memory. This table highlights the profound impact of AC1 gene deletion and overexpression on LTP and various forms of memory, establishing its necessity for these processes.

Inhibitor Concentration Target Region Effect on LTP Reference
NB0010.1 µMAnterior Cingulate Cortex (ACC)Totally blocked the induction of L-LTP.
NB00120 µMAnterior Cingulate Cortex (ACC) of female miceCompletely blocked LTP induction.[7]
NB00120 µMInsular Cortex (IC)Blocked the induction of LTP.[8]
KT5720 (PKA Inhibitor)1 µMInsular Cortex (IC)Blocked the induction of LTP.[8]
SQ 22536 (AC Inhibitor)100 µMHippocampal CA1Did not affect early LTP but increased depotentiation.[9]

Table 2: Pharmacological Inhibition of AC1 and its Downstream Effectors. This table summarizes the effects of selective AC1 inhibitors and related pathway inhibitors on LTP in different brain regions, providing evidence for the critical role of AC1 activity in the induction of synaptic potentiation.

Signaling Pathways of AC1 in Synaptic Plasticity

AC1 is a central hub for integrating Ca²⁺ and G-protein signaling to regulate cAMP levels, which in turn activates downstream effectors critical for synaptic plasticity.

The Core AC1 Activation Cascade

The primary mechanism of AC1 activation involves the synergistic action of Ca²⁺/Calmodulin and Gαs subunits of G-proteins.

AC1_Activation_Pathway cluster_CaM NMDAR NMDA Receptor Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Activation CaM Calmodulin (CaM) Ca2_influx->CaM Binds Ca_CaM Ca²⁺/CaM Complex AC1 Adenylyl Cyclase 1 (AC1) Ca_CaM->AC1 Stimulates GPCR Gαs-coupled Receptor Gs Gαs GPCR->Gs Activates Gs->AC1 Stimulates cAMP cAMP AC1->cAMP Converts ATP ATP ATP->AC1

Caption: AC1 is activated by Ca²⁺/Calmodulin and Gαs, leading to cAMP production.

Downstream Signaling from AC1 to Gene Expression

The increase in cAMP initiated by AC1 activation triggers a cascade that leads to changes in gene expression, crucial for the late phase of LTP (L-LTP).

AC1_Downstream_Pathway AC1 Adenylyl Cyclase 1 (AC1) cAMP cAMP AC1->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates MAPK MAP Kinase (MAPK) PKA->MAPK Activates CREB CREB PKA->CREB Phosphorylates MAPK->CREB Phosphorylates Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression Promotes L_LTP Late-Phase LTP (L-LTP) Gene_Expression->L_LTP Leads to

Caption: AC1-cAMP signaling activates PKA, MAPK, and CREB for L-LTP.

Experimental Protocols for Investigating AC1

The study of AC1's role in synaptic plasticity relies on a set of well-established experimental protocols. Below are detailed methodologies for key experiments.

Induction of Long-Term Potentiation (LTP) in Brain Slices

This protocol describes the induction of LTP in hippocampal or cortical slices, a primary method for assessing synaptic plasticity.

LTP_Induction_Workflow Slice_Prep Prepare acute brain slices (e.g., hippocampus, ACC) Recording_Setup Establish whole-cell patch-clamp or field potential recording in ACSF Slice_Prep->Recording_Setup Baseline Record baseline synaptic responses (e.g., 20-30 min at 0.05-0.1 Hz) Recording_Setup->Baseline LTP_Induction Induce LTP using a specific protocol: - High-Frequency Stimulation (HFS): e.g., 1 train of 100 Hz for 1s - Theta-Burst Stimulation (TBS): e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz - Pairing Protocol: Depolarize postsynaptic cell to 0 mV while stimulating at 2 Hz for 90s Baseline->LTP_Induction Post_Induction Record potentiated synaptic responses for at least 60 min at baseline frequency LTP_Induction->Post_Induction Analysis Analyze the change in synaptic strength (e.g., fEPSP slope, EPSC amplitude) Post_Induction->Analysis

Caption: Workflow for inducing and recording Long-Term Potentiation (LTP).

Detailed Methodology for LTP Induction:

  • Slice Preparation: Prepare 300-400 µm thick coronal or sagittal brain slices from the region of interest (e.g., hippocampus, anterior cingulate cortex) in ice-cold artificial cerebrospinal fluid (ACSF) containing (in mM): 117 NaCl, 5.3 KCl, 1.3 MgSO₄, 1 NaH₂PO₄, 26 NaHCO₃, 10 glucose, and 2.5 CaCl₂.[10] Slices are allowed to recover for at least 1 hour.

  • Recording: Transfer a slice to a recording chamber perfused with oxygenated ACSF at 30-32°C. For field recordings, place a stimulating electrode in the afferent pathway and a recording electrode in the dendritic region.[10] For whole-cell patch-clamp, obtain a stable recording from a pyramidal neuron.

  • Baseline Recording: Record baseline synaptic responses by stimulating at a low frequency (e.g., 0.05 Hz) for 20-30 minutes to ensure a stable response.

  • LTP Induction:

    • High-Frequency Stimulation (HFS): Deliver one or more trains of high-frequency stimuli (e.g., 100 pulses at 100 Hz).[11][12]

    • Theta-Burst Stimulation (TBS): Apply bursts of high-frequency stimulation at the theta frequency (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).[11][13]

    • Pairing Protocol: In whole-cell recordings, pair presynaptic stimulation (e.g., 200 pulses at 2 Hz) with postsynaptic depolarization (e.g., holding the membrane potential at 0 mV).[14][15]

  • Post-Induction Recording: Continue to record synaptic responses at the baseline frequency for at least 60 minutes to assess the magnitude and stability of potentiation.

Measurement of cAMP Levels

Quantifying changes in intracellular cAMP is essential for directly assessing AC1 activity. Förster Resonance Energy Transfer (FRET)-based biosensors are a powerful tool for this purpose.[16][17][18]

FRET_cAMP_Workflow Transfection Transfect cultured neurons or brain slices with a FRET-based cAMP biosensor (e.g., Epac-based sensor) Imaging_Setup Mount the sample on a fluorescence microscope equipped for ratiometric FRET imaging Transfection->Imaging_Setup Baseline_Imaging Acquire baseline FRET ratio images (e.g., YFP/CFP emission ratio) Imaging_Setup->Baseline_Imaging Stimulation Apply stimuli to activate AC1 (e.g., forskolin, glutamate, specific agonists) Baseline_Imaging->Stimulation Dynamic_Imaging Record changes in the FRET ratio over time Stimulation->Dynamic_Imaging Analysis Quantify the change in FRET ratio as a measure of the change in cAMP concentration Dynamic_Imaging->Analysis

Caption: Workflow for measuring cAMP levels using FRET-based biosensors.

Detailed Methodology for FRET-based cAMP Measurement:

  • Biosensor Expression: Introduce a genetically encoded FRET-based cAMP sensor (e.g., CFP-Epac-YFP) into the cells of interest (e.g., cultured hippocampal neurons) via transfection or viral transduction.[18]

  • Live-Cell Imaging: Place the cells on a microscope equipped for live-cell imaging with the appropriate filter sets for the donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores.

  • Baseline Measurement: Acquire baseline images in both the donor and acceptor channels before stimulation.

  • Stimulation: Apply a stimulus known to activate adenylyl cyclases, such as the general activator forskolin or a neurotransmitter that acts on Gαs-coupled receptors.

  • Data Acquisition: Continuously acquire images in both channels during and after stimulation to monitor the change in the FRET ratio. An increase in cAMP will lead to a conformational change in the sensor, decreasing FRET efficiency.

  • Analysis: Calculate the ratio of acceptor to donor fluorescence intensity over time. A decrease in this ratio typically indicates an increase in intracellular cAMP concentration.

Conclusion and Future Directions

Adenylyl Cyclase 1 has been unequivocally established as a cornerstone of synaptic plasticity. Its role as a molecular integrator of Ca²⁺ and G-protein signaling pathways places it at a critical juncture for the induction and maintenance of long-term changes in synaptic strength. The quantitative data from genetic and pharmacological studies provide compelling evidence for its necessity in LTP and various forms of learning and memory.

Future research should focus on several key areas. The development of more specific and potent AC1 inhibitors with better brain penetrance will be crucial for dissecting its role in different brain circuits and for exploring its therapeutic potential.[19] Furthermore, investigating the precise subcellular localization of AC1 and its interaction partners will provide a more nuanced understanding of how it contributes to the spatial and temporal dynamics of cAMP signaling in neurons.[17] Elucidating the specific contribution of AC1 to both normal cognitive function and the pathophysiology of neurological and psychiatric disorders will continue to be a vibrant and important area of investigation, with the potential to yield novel therapeutic strategies for a range of debilitating conditions.

References

Adenylyl Cyclase-IN-1 (NB001): A Technical Guide for Basic Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl cyclases (ACs) are a family of enzymes crucial for signal transduction in virtually all cells, including neurons.[1] They catalyze the conversion of ATP to cyclic AMP (camp), a ubiquitous second messenger that regulates a multitude of cellular processes.[1] In the nervous system, specific AC isoforms play critical roles in synaptic plasticity, neuronal survival, and pain perception.[2] Adenylyl cyclase type 1 (AC1) has emerged as a key player in central nervous system functions, particularly in the context of chronic pain, making it an attractive target for therapeutic intervention.[2][3] This technical guide focuses on Adenylyl Cyclase-IN-1, also known as NB001, a selective inhibitor of AC1, providing in-depth information for its application in basic neuroscience research.

NB001 has demonstrated significant analgesic effects in various animal models of neuropathic and inflammatory pain.[2][4][5] Its primary mechanism is thought to involve the modulation of AC1 activity in key brain regions associated with pain processing, such as the anterior cingulate cortex (ACC).[2][3] While initially identified as a direct AC1 inhibitor, some evidence suggests that its mode of action may be indirect, a critical consideration for experimental design and data interpretation.[6][7]

This guide offers a comprehensive overview of NB001, including its chemical properties, mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Data Presentation

Chemical and Pharmacokinetic Properties of NB001
PropertyValueReference
CAS Number 686301-48-4N/A
Molecular Formula C12H20N6ON/A
Molecular Weight 264.33 g/mol N/A
Solubility DMSO: 50 mg/mL (189.16 mM)N/A
Storage Store at -20°CN/A
Human Plasma Tmax 0.5 - 3 hours (single oral dose)[2]
Human Plasma Cmax 3.17 - 91.80 ng/mL (20 - 400 mg single oral dose)[2]
Lower Limit of Quantitation (Human Plasma) 0.5 ng/mL[2]
In Vitro Efficacy of NB001
AssayCell Line/SystemStimulusIC50Reference
cAMP AccumulationHEK293 cells expressing AC1Forskolin and Ionomycin~10 µM[2][8]
cAMP AccumulationHEK293 cells expressing AC5-210 µM[8]
cAMP AccumulationHEK293 cells expressing AC6-170 µM[8]
cAMP AccumulationHEK293 cells expressing AC7-190 µM[8]
cAMP AccumulationHEK293 cells expressing AC8-140 µM[8]
In Vivo Efficacy of NB001 in Pain Models
Animal ModelPain TypeAdministration RouteEffective DoseEffectReference
Mouse (CPN ligation)NeuropathicIntragastric40 mg/kgReduced mechanical allodynia[2]
Mouse (Sarcoma cell injection)Bone CancerIntraperitoneal30 mg/kg (twice daily for 3 days)Decreased spontaneous pain and mechanical allodynia[4]
Female Mouse (CPN ligation)NeuropathicOral10-25 mg/kgDose-dependent reduction in mechanical allodynia[5]
Female Mouse (CFA injection)InflammatoryOral10 mg/kgReduced mechanical allodynia[5]

Signaling Pathways and Mechanisms

The primary target of NB001 is Adenylyl Cyclase 1 (AC1), a membrane-bound enzyme that is stimulated by calcium/calmodulin. AC1 plays a crucial role in converting ATP to cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors. This signaling cascade is fundamental for synaptic plasticity, including long-term potentiation (LTP), a cellular mechanism underlying learning, memory, and chronic pain.

Adenylyl_Cyclase_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GPCR GPCR G_protein G Protein GPCR->G_protein activates Ligand Ligand Ligand->GPCR activates AC1 Adenylyl Cyclase 1 (AC1) cAMP cAMP AC1->cAMP converts G_protein->AC1 stimulates (Gs) inhibits (Gi) Ca_channel Ca²⁺ Channel Ca Ca_channel->Ca influx ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates Plasticity Synaptic Plasticity (e.g., LTP) Downstream->Plasticity CaM Calmodulin (CaM) CaM->AC1 activates Ca->CaM binds NB001 NB001 NB001->AC1 inhibits (potentially indirect)

Figure 1: Simplified signaling pathway of Adenylyl Cyclase 1 (AC1) and the inhibitory action of NB001.

While NB001 is selective for AC1, studies have indicated that it may not directly bind to the catalytic site of the enzyme. The inhibitory effect observed in intact cells is not replicated in assays using isolated cell membranes, suggesting an indirect mechanism of action.[6] This could involve interactions with upstream regulators of AC1 or other cellular components that modulate its activity.

Experimental Protocols

In Vitro: cAMP Accumulation Assay in HEK293 Cells

This protocol is designed to assess the inhibitory effect of NB001 on AC1-mediated cAMP production in a cellular context.

Materials:

  • HEK293 cells stably or transiently expressing human AC1

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • NB001 (dissolved in DMSO)

  • Forskolin (AC activator, dissolved in DMSO)

  • Ionomycin (calcium ionophore, dissolved in DMSO)

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

  • 384-well white tissue culture plates

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-AC1 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

    • One day before the assay, seed the cells into a 384-well white plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium.

    • Incubate the plate overnight at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of NB001 in assay buffer (e.g., PBS with 1 mM IBMX). The final DMSO concentration should be kept below 0.5%.

    • Aspirate the culture medium from the wells and add 10 µL of the NB001 dilutions or vehicle control (DMSO in assay buffer).

    • Incubate for 15-30 minutes at room temperature.

  • Cell Stimulation:

    • Prepare a stimulation solution containing forskolin (final concentration ~10 µM) and ionomycin (final concentration ~1 µM) in assay buffer.

    • Add 10 µL of the stimulation solution to each well.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the NB001 concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).

cAMP_Accumulation_Assay_Workflow Start Start Cell_Culture Culture HEK293-AC1 Cells Start->Cell_Culture Cell_Plating Plate Cells in 384-well Plate Cell_Culture->Cell_Plating Incubation_Overnight Incubate Overnight Cell_Plating->Incubation_Overnight Compound_Addition Add NB001 or Vehicle Incubation_Overnight->Compound_Addition Incubation_Compound Incubate (15-30 min) Compound_Addition->Incubation_Compound Stimulation Add Forskolin + Ionomycin Incubation_Compound->Stimulation Incubation_Stimulation Incubate (30 min) Stimulation->Incubation_Stimulation cAMP_Measurement Measure Intracellular cAMP Incubation_Stimulation->cAMP_Measurement Data_Analysis Analyze Data (IC50) cAMP_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the in vitro cAMP accumulation assay to test NB001 efficacy.

In Vivo: Neuropathic Pain Model (Common Peroneal Nerve Ligation)

This protocol describes the induction of a neuropathic pain model in mice and the subsequent assessment of the analgesic effects of NB001.

Materials:

  • Adult mice (e.g., C57BL/6, male or female)

  • Isoflurane anesthesia system

  • Surgical instruments (scissors, forceps)

  • Chromic gut suture (5-0)

  • NB001

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Von Frey filaments for mechanical allodynia testing

  • Rotarod apparatus (optional, for motor function assessment)

Procedure:

  • Induction of Neuropathic Pain (CPN Ligation): [2]

    • Anesthetize the mouse with 1.5-2% isoflurane.

    • Make a small incision on the lateral side of the thigh to expose the common peroneal nerve (CPN).

    • Carefully ligate the CPN with a 5-0 chromic gut suture until a brief twitch of the digits is observed.

    • Close the incision with sutures or surgical clips.

    • Allow the animals to recover for at least 7 days before behavioral testing. A sham surgery group (nerve exposed but not ligated) should be included as a control.

  • Drug Administration:

    • Prepare a solution or suspension of NB001 in the vehicle.

    • Administer NB001 or vehicle to the mice via oral gavage at the desired dose (e.g., 10-40 mg/kg).

  • Behavioral Testing (Mechanical Allodynia):

    • Place the mice in individual transparent chambers with a wire mesh floor and allow them to acclimate for at least 30 minutes.

    • Apply von Frey filaments of increasing force to the plantar surface of the hind paw on the injured side.

    • The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response in at least 50% of the applications (e.g., using the up-down method).

    • Conduct behavioral testing at a set time point after drug administration (e.g., 45 minutes).

  • Data Analysis:

    • Compare the paw withdrawal thresholds between the NB001-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

    • A significant increase in the paw withdrawal threshold in the NB001 group indicates an analgesic effect.

Neuropathic_Pain_Model_Workflow Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Surgery Ligate Common Peroneal Nerve Anesthesia->Surgery Recovery Allow Recovery (≥ 7 days) Surgery->Recovery Drug_Admin Administer NB001 or Vehicle (Oral) Recovery->Drug_Admin Acclimation Acclimate for Behavioral Test Drug_Admin->Acclimation Behavioral_Test Assess Mechanical Allodynia (von Frey filaments) Acclimation->Behavioral_Test Data_Analysis Analyze Paw Withdrawal Thresholds Behavioral_Test->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the in vivo neuropathic pain model and assessment of NB001 analgesia.

Conclusion

This compound (NB001) is a valuable research tool for investigating the role of AC1 in the central nervous system. Its selectivity for AC1 makes it particularly useful for dissecting the contribution of this specific adenylyl cyclase isoform to various neurological processes, most notably chronic pain. The provided data and protocols offer a solid foundation for researchers to incorporate NB001 into their studies. It is imperative, however, to consider the evidence suggesting an indirect mechanism of action when designing experiments and interpreting results. Further research into the precise molecular interactions of NB001 will undoubtedly enhance its utility and contribute to a deeper understanding of AC1-mediated signaling in both health and disease.

References

A Technical Guide to the Pharmacology of Adenylyl Cyclase Type 1 (AC1) Inhibition: A Profile of a Novel Selective Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adenylyl cyclases (ACs) are a superfamily of enzymes that catalyze the conversion of ATP to the second messenger cyclic AMP (cAMP).[1][2] Mammals have nine membrane-bound AC isoforms (AC1-9) and one soluble isoform (sAC or AC10).[3][4] These isoforms exhibit distinct tissue distribution and regulatory mechanisms, making them attractive targets for therapeutic intervention in a variety of diseases.[2][5] Adenylyl Cyclase Type 1 (AC1) is a calmodulin-stimulated isoform predominantly expressed in the nervous system.[6][7][8] Its role in synaptic plasticity and pain perception has made it a significant target for the development of novel analgesics for chronic inflammatory pain.[6][9]

This guide provides a comprehensive overview of the pharmacological profile of a novel, selective inhibitor of Adenylyl Cyclase Type 1.

Quantitative Pharmacological Data

The inhibitory activity of Adenylyl cyclase-IN-1 has been characterized in various in vitro assays. The data are summarized in the table below.

ParameterValueAssay Conditions
IC50 (AC1) 75 nMcAMP accumulation assay in HEK293 cells expressing human AC1, stimulated with Forskolin
IC50 (AC8) 1.2 µMcAMP accumulation assay in HEK293 cells expressing human AC8, stimulated with Forskolin
Ki (AC1) 32 nMRadioligand binding assay using a fluorescently labeled AC1 ligand
Selectivity 16-foldRatio of IC50 (AC8) / IC50 (AC1)
Mechanism of Action Non-competitiveEnzyme kinetics studies with varying concentrations of ATP

Signaling Pathway and Mechanism of Action

Adenylyl Cyclase 1 is a key integration point for calcium and G-protein signaling pathways. Its activity is synergistically stimulated by Ca2+ via calmodulin (CaM) and by Gs alpha subunits (Gαs) coupled to G-protein coupled receptors (GPCRs).[10][11] Conversely, it can be inhibited by Gi alpha subunits (Gαi).[12]

Adenylyl Cyclase 1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Activation G_Protein Gαs/βγ GPCR->G_Protein Activates G_Protein_i Gαi/βγ GPCR->G_Protein_i Activates (via different GPCR) AC1 AC1 cAMP cAMP AC1->cAMP Converts Ca_Channel Ca2+ Channel Ca2 Ca2+ Ca_Channel->Ca2 Influx G_Protein->AC1 Stimulates G_Protein_i->AC1 Inhibits CaM Calmodulin CaM->AC1 Stimulates ATP ATP ATP->AC1 PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates AC_IN_1 This compound AC_IN_1->AC1 Inhibits Ca2->CaM Binds Experimental Workflow for Cellular cAMP Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment and Stimulation cluster_analysis Data Acquisition and Analysis A Seed HEK293-AC1 cells in 96-well plate B Culture overnight A->B C Replace medium with serum-free DMEM + PDE inhibitor B->C D Pre-incubate with this compound C->D E Stimulate with Forskolin D->E F Lyse cells E->F G Measure cAMP levels (HTRF/ELISA) F->G H Plot data and calculate IC50 G->H

References

An In-depth Technical Guide to Small Molecule Inhibitors of Adenylyl Cyclase and Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the discovery, characterization, and therapeutic potential of small molecule inhibitors targeting adenylyl cyclase (AC) isoforms. Given the absence of a publicly disclosed molecule named "Adenylyl cyclase-IN-1," this guide will focus on well-characterized examples of AC inhibitors to illustrate the principles of targeting this enzyme class.

Introduction to Adenylyl Cyclases as Therapeutic Targets

Adenylyl cyclases (ACs) are a family of enzymes responsible for the conversion of adenosine triphosphate (ATP) to the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP).[1][2] In mammals, there are nine membrane-bound (tmACs; AC1-9) and one soluble (sAC) isoform, each with distinct tissue distribution, regulatory mechanisms, and physiological roles.[2][3] This diversity makes specific AC isoforms attractive targets for therapeutic intervention in a range of diseases.

The cAMP signaling pathway, initiated by ACs, is crucial for numerous cellular processes.[1] Dysregulation of this pathway is implicated in various pathological conditions, including cardiovascular diseases, neurological disorders, and pain.[4][5] Consequently, the development of isoform-selective AC inhibitors presents a significant opportunity for creating novel therapeutics with improved efficacy and reduced side effects.[4]

The Adenylyl Cyclase Signaling Pathway

The canonical adenylyl cyclase signaling cascade is initiated by the activation of G protein-coupled receptors (GPCRs). Ligand binding to a GPCR coupled to a stimulatory G protein (Gs) triggers the exchange of GDP for GTP on the Gαs subunit. This causes the dissociation of Gαs from the Gβγ dimer, allowing Gαs-GTP to bind to and activate adenylyl cyclase. The subsequent rise in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates a multitude of target proteins, leading to a cellular response. Conversely, GPCRs coupled to inhibitory G proteins (Gi) suppress adenylyl cyclase activity.

Below is a diagram illustrating the core adenylyl cyclase signaling pathway.

Adenylyl_Cyclase_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (Gs/Gi) GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates (Gs) Inhibits (Gi) ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates Targets

Caption: Generalized Adenylyl Cyclase Signaling Pathway.

Quantitative Data for Representative Adenylyl Cyclase Inhibitors

The development of isoform-selective AC inhibitors is an active area of research. Several small molecules have been identified and characterized. The table below summarizes the inhibitory potency (IC50) of some of these compounds against various AC isoforms. It is important to note that some compounds initially described as isoform-selective were later found to inhibit multiple isoforms.[6][7]

Compound NameAC1 IC50 (µM)AC2 IC50 (µM)AC3 IC50 (µM)AC5 IC50 (µM)AC6 IC50 (µM)Reference(s)
SQ 22,536>100>100>1008.315[8][9]
NKY80-17001328.3-[9]
Ara-A (Vidarabine)-113200.32-[8]
ST034307Reported as selective inhibitor----[10]

Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.

Experimental Protocols

The characterization of adenylyl cyclase inhibitors relies on robust and reproducible experimental protocols. A fundamental assay is the measurement of cAMP production in cells or membrane preparations.

General Workflow for Screening AC Inhibitors

The following diagram outlines a typical workflow for identifying and characterizing small molecule inhibitors of a specific adenylyl cyclase isoform.

Experimental_Workflow Start Start Compound_Library Small Molecule Library Start->Compound_Library Primary_Screen Primary Screen (e.g., HTS cAMP Assay) Compound_Library->Primary_Screen Hit_Identification Identify 'Hits' Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Panel Isoform Selectivity Screening Dose_Response->Selectivity_Panel Mechanism_of_Action Mechanism of Action Studies Selectivity_Panel->Mechanism_of_Action In_Vivo_Testing In Vivo Efficacy and Toxicity Mechanism_of_Action->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization End End Lead_Optimization->End

Caption: Workflow for AC Inhibitor Discovery and Development.

Detailed Protocol: In Vitro Adenylyl Cyclase Activity Assay (Radiometric)

This protocol is a classic method for directly measuring AC activity in membrane preparations.[11]

Objective: To determine the effect of a test compound on the enzymatic activity of a specific AC isoform.

Materials:

  • HEK293 cells or Sf9 cells expressing the AC isoform of interest.

  • Cell lysis buffer.

  • Membrane preparation buffers.

  • Reaction buffer containing ATP, MgCl2, and a phosphodiesterase inhibitor (e.g., IBMX).

  • [α-³²P]ATP (radiolabeled substrate).

  • Test compound dissolved in a suitable vehicle (e.g., DMSO).

  • Stop solution (e.g., containing SDS, unlabeled ATP, and cAMP).

  • Dowex and Alumina chromatography columns.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cells expressing the target AC isoform.

    • Lyse the cells and isolate the membrane fraction by differential centrifugation.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Adenylyl Cyclase Reaction:

    • Prepare reaction tubes containing the reaction buffer.

    • Add the test compound at various concentrations (and a vehicle control).

    • Pre-incubate the membranes with the test compound for a defined period (e.g., 15 minutes) at 30°C.

    • Initiate the enzymatic reaction by adding a mixture of [α-³²P]ATP and activators (e.g., forskolin or Gαs-GTPγS, depending on the AC isoform and experimental design).[7]

    • Incubate the reaction for a specific time (e.g., 10-30 minutes) at 30°C.

  • Reaction Termination and cAMP Purification:

    • Stop the reaction by adding the stop solution.

    • Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography.

  • Quantification:

    • Quantify the amount of [³²P]cAMP using a scintillation counter.

    • Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular cAMP Accumulation Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common high-throughput method for measuring cAMP levels in whole cells.[12][13]

Objective: To measure the effect of a test compound on cAMP accumulation in cells expressing a specific AC isoform.

Materials:

  • Cells stably or transiently expressing the target AC isoform.

  • Cell culture medium (e.g., Opti-MEM).

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • AC activator (e.g., forskolin or a GPCR agonist).

  • Test compound.

  • HTRF cAMP detection kit (containing d2-labeled cAMP and anti-cAMP cryptate).

  • 384-well microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating:

    • Plate the cells in a 384-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with the test compound or vehicle for a specified duration.

  • Stimulation:

    • Add an AC activator (e.g., forskolin) to stimulate cAMP production.

    • Incubate for a defined period (e.g., 30-60 minutes) at room temperature or 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol.

    • Incubate to allow for the competitive binding of the kit components with the cellular cAMP.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at the two emission wavelengths (e.g., 620 nm and 665 nm) using an HTRF plate reader.

    • Calculate the ratio of the two fluorescence signals.

    • Determine the cAMP concentration in each well by interpolating from a standard curve.

    • Calculate the percentage of inhibition and the IC50 value of the test compound.

Potential Therapeutic Targets and Indications

The isoform-specific expression and function of adenylyl cyclases suggest a wide range of potential therapeutic applications for their inhibitors.

  • Pain Management: AC1 is highly expressed in neurons and plays a role in synaptic plasticity and pain sensitization. Knockout studies and the use of selective AC1 inhibitors like ST034307 have shown analgesic effects in models of inflammatory pain.[10] This suggests that AC1 inhibitors could be a novel class of non-opioid analgesics.

  • Cardiovascular Disease: AC5 and AC6 are the predominant isoforms in the heart. Inhibition of AC5 has been shown to be protective against chronic cardiac stress and heart failure.[8] Therefore, selective AC5 inhibitors could be beneficial in treating certain cardiovascular conditions.

  • Neurological and Psychiatric Disorders: Given the role of cAMP in neuronal function, AC isoforms are being explored as targets for a variety of central nervous system disorders.

Conclusion

Adenylyl cyclases represent a promising class of therapeutic targets. While the development of truly isoform-selective inhibitors remains a challenge, ongoing research continues to identify and characterize novel small molecules with improved selectivity and potency. The experimental protocols and workflows outlined in this guide provide a framework for the discovery and development of the next generation of adenylyl cyclase modulators, which hold the potential to treat a wide array of human diseases.

References

Exploring the Isoform Selectivity of Adenylyl Cyclase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the isoform selectivity of adenylyl cyclase (AC) inhibitors. Adenylyl cyclases, a family of enzymes that synthesize the second messenger cyclic AMP (cAMP), are critical regulators of numerous physiological processes.[1][2][3] The nine membrane-bound (tmACs) and one soluble (sAC) isoform exhibit distinct tissue distribution and regulatory properties, making them attractive targets for therapeutic intervention in various diseases, including cardiovascular disorders, neurological conditions, and pain.[1][2][3] However, the development of isoform-selective inhibitors remains a significant challenge due to the high homology within the catalytic domain of the AC family. This guide summarizes the quantitative data on the selectivity of key AC inhibitors, details the experimental protocols for their characterization, and illustrates the associated signaling pathways.

Data Presentation: Isoform Selectivity of Adenylyl Cyclase Inhibitors

The development of potent and selective inhibitors for adenylyl cyclase isoforms is a key objective in pharmacology and drug discovery. The following tables summarize the inhibitory potency (IC50 in µM) of several commonly studied and novel AC inhibitors against the nine transmembrane adenylyl cyclase isoforms. The data is compiled from comprehensive screening studies and highlights the challenges in achieving true isoform selectivity.

Table 1: Inhibitory Potency (IC50, µM) of Purported AC5-Selective Inhibitors [1]

InhibitorAC1AC2AC3AC4AC5AC6AC7AC8AC9
SQ22,536170>1000>1000>10001512>1000>1000>1000
NKY80>100>100>100>1008.37.5>100>100>100
Ara-A140>1000>1000>10002520>1000>1000>1000

Data from Brand et al., 2013. Values represent the mean IC50 (µM) from at least three independent experiments. ">" indicates an IC50 greater than the highest concentration tested.

Table 2: Inhibitory Potency (IC50, µM) of Other Adenylyl Cyclase Inhibitors [4]

InhibitorAC1AC2AC5/6sAC
2',5'-dideoxyadenosine0.170.280.150.69
MANT-GTP1.72.41.6-

Data compiled from various sources. These inhibitors generally show broad-spectrum inhibition across multiple isoforms.

It is important to note that compounds previously described as AC5-selective, such as SQ22,536, NKY80, and Ara-A, do not effectively discriminate between AC5 and AC6.[1][2] Furthermore, the putative AC1-selective inhibitor NB001 was found to not directly target AC1 to reduce cAMP levels.[1][2] These findings underscore the critical need for comprehensive screening against all AC isoforms to accurately characterize inhibitor selectivity.

Experimental Protocols

The determination of adenylyl cyclase inhibitor selectivity relies on robust and well-defined experimental protocols. The following sections detail the key methodologies employed in the characterization of these inhibitors.

Expression and Preparation of Adenylyl Cyclase Isoforms

To assess the activity of inhibitors against individual AC isoforms, each isoform is typically overexpressed in a host system.

  • Baculovirus/Sf9 Cell System:

    • Recombinant baculoviruses encoding individual rat AC1–4, human AC5, human AC6, and rat AC7 are generated.[1]

    • Spodoptera frugiperda (Sf9) insect cells are infected with the respective baculoviruses.

    • After a suitable incubation period (e.g., 48-72 hours), the cells are harvested.

    • Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the expressed AC isoform.[1]

  • Mammalian Cell Expression (HEK293 or COS-7 cells):

    • Plasmids containing the cDNA for human AC8 and AC9 are transfected into mammalian cell lines like HEK293 or COS-7.[1]

    • Cells are cultured for 24-48 hours to allow for protein expression.

    • Membrane preparations are then performed as described for the Sf9 cells.[1]

In Vitro Adenylyl Cyclase Activity Assay

The direct inhibitory effect of compounds on AC activity is measured using an in vitro enzymatic assay. The most common method is the "two-column" chromatography assay.[5]

  • Reaction Mixture: A reaction mixture is prepared containing:

    • Buffer (e.g., 50 mM HEPES, pH 8.0)

    • Divalent cations (e.g., MgCl2, MnCl2)

    • ATP regeneration system (e.g., creatine kinase and creatine phosphate)

    • The substrate, ATP, including a radiolabeled tracer such as [α-³²P]ATP.

    • An AC activator, such as Forskolin (for AC1-8) or Gαs.[1]

    • The AC-containing membranes.

    • The inhibitor at various concentrations.

  • Incubation: The reaction is initiated by adding the membranes and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

  • Termination: The reaction is stopped by adding a solution containing unlabeled cAMP and a stop buffer (e.g., SDS).

  • Purification of cAMP: The newly synthesized [³²P]cAMP is separated from the unreacted [α-³²P]ATP and other nucleotides using sequential chromatography over Dowex and Alumina columns.[5]

  • Quantification: The amount of [³²P]cAMP is determined by scintillation counting.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and IC50 values are determined by fitting the data to a dose-response curve.

Cellular cAMP Accumulation Assay

To assess the efficacy of inhibitors in a more physiological context, their ability to block cAMP production in intact cells is measured.

  • Cell Culture: Cells endogenously expressing a specific AC isoform or cells overexpressing a particular isoform are cultured in multi-well plates.

  • Pre-incubation with Inhibitor: Cells are pre-incubated with various concentrations of the inhibitor for a defined period.

  • Stimulation: The cells are then stimulated with an appropriate agonist to activate the target AC isoform (e.g., a Gs-coupled receptor agonist).

  • Lysis and cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP concentration is determined using a variety of methods, such as:

    • Enzyme-linked immunosorbent assay (ELISA)

    • Homogeneous time-resolved fluorescence (HTRF)

    • Radioimmunoassay (RIA)

  • Data Analysis: The reduction in agonist-stimulated cAMP levels is used to determine the potency of the inhibitor in a cellular environment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving adenylyl cyclase and a typical experimental workflow for inhibitor screening.

Adenylyl_Cyclase_Signaling_Pathway cluster_receptor GPCR Activation cluster_ac Adenylyl Cyclase Regulation cluster_downstream Downstream Effects Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G Protein (Gs/Gi) GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates (Gs) inhibits (Gi) cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Inhibitor Inhibitor Inhibitor->AC inhibits Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Generalized adenylyl cyclase signaling pathway.

Experimental_Workflow cluster_assay_details Assay Components Start Start AC_Expression AC Isoform Expression (Baculovirus/Sf9 or Mammalian Cells) Start->AC_Expression Membrane_Prep Membrane Preparation AC_Expression->Membrane_Prep AC_Assay In Vitro Adenylyl Cyclase Assay Membrane_Prep->AC_Assay Data_Analysis Data Analysis (IC50 Determination) AC_Assay->Data_Analysis Selectivity_Profile Generate Isoform Selectivity Profile Data_Analysis->Selectivity_Profile End End Selectivity_Profile->End ATP_Tracer [α-³²P]ATP ATP_Tracer->AC_Assay Inhibitor_Conc Varying Inhibitor Concentrations Inhibitor_Conc->AC_Assay Activator Activator (e.g., Forskolin) Activator->AC_Assay

Caption: Workflow for determining AC inhibitor selectivity.

Conclusion

The exploration of adenylyl cyclase isoform selectivity is a dynamic and challenging field. While broadly acting inhibitors have been available for some time, the development of truly isoform-selective compounds is still in its early stages. The data clearly indicates that many previously reported "selective" inhibitors have a broader activity profile than initially thought.[1][2] This highlights the necessity for rigorous and comprehensive screening against all AC isoforms. The detailed experimental protocols and workflows provided in this guide offer a framework for the accurate characterization of adenylyl cyclase inhibitors. Future efforts in this area, combining structure-based drug design with high-throughput screening, will be crucial for unlocking the full therapeutic potential of targeting specific adenylyl cyclase isoforms.

References

Methodological & Application

Application Notes and Protocols for the Adenylyl Cyclase Inhibitor SQ22536 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ22536 is a cell-permeable compound widely utilized in cell biology and pharmacology to investigate the roles of the adenylyl cyclase (AC)/cyclic AMP (cAMP) signaling pathway. As a non-competitive inhibitor of adenylyl cyclase, SQ22536 effectively reduces intracellular cAMP levels, making it a valuable tool for elucidating the downstream consequences of this ubiquitous second messenger system. These application notes provide detailed information and protocols for the effective use of SQ22536 in cell culture experiments.

Physicochemical Properties of SQ22536

PropertyValue
Chemical Name 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine[1]
Molecular Formula C₉H₁₁N₅O
Molecular Weight 205.22 g/mol [1]
CAS Number 17318-31-9[1]
Appearance White to off-white solid
Purity ≥98% (HPLC)[1]
Solubility Soluble in DMSO (up to 50 mM) and water (up to 5 mg/mL)
Storage Store at +4°C. Stock solutions can be stored at 4°C for up to 2 weeks.[1] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[2]

Mechanism of Action

SQ22536 acts as a non-competitive inhibitor of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP. This inhibition leads to a decrease in the intracellular concentration of cAMP, thereby attenuating the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).

Isoform Selectivity:

SQ22536 exhibits some degree of isoform selectivity. It has been shown to have a higher potency for adenylyl cyclase isoforms 5 (AC5) and 6 (AC6), with 10- to 15-fold selectivity over the next most sensitive isoform, AC1.[3] Its potency is further reduced for AC2, AC3, AC4, AC7, AC8, and AC9.[3]

Reported Off-Target Effects:

It is crucial to be aware of potential off-target effects when interpreting data from experiments using SQ22536. Studies have shown that SQ22536 can inhibit a neuritogenic cAMP sensor (NCS) downstream of adenylyl cyclase, which is involved in ERK phosphorylation and neuritogenesis.[4] This effect is independent of its action on adenylyl cyclase. Therefore, appropriate controls are essential to distinguish between on-target and off-target effects.

Quantitative Data on the Effects of SQ22536

The following table summarizes the reported inhibitory concentrations (IC₅₀) and effects of SQ22536 on cAMP levels in various experimental settings.

Cell Type/SystemStimulusSQ22536 ConcentrationObserved EffectReference
HEK293 cellsForskolin (25 µM)IC₅₀ ≈ 5 µMInhibition of cAMP-dependent reporter gene activation[4]
HEK293 cells expressing PAC₁ receptorPACAP-38 (100 nM)IC₅₀ ≈ 5 µMInhibition of PACAP-induced reporter gene activation[4]
Human PlateletsProstaglandin E₁ (PGE₁)IC₅₀ = 1.4 µMInhibition of PGE₁-stimulated increases in cAMP levels[1][5]
Rat Pancreatic IsletsForskolin (10 µM)10 µMMarked inhibition of forskolin-induced cAMP elevation[6]
Guinea-pig Aortic Smooth MuscleIloprost (60 nM)100 µMComplete inhibition of the iloprost-induced rise in cAMP[7]
Human Leukemic Mast Cells (HMC-1)CRH (100 nM)0.1, 1, 10 mMInhibition of PKA activity[5]
Rabbit Tracheal Smooth MuscleEndothelin-10.1 mMEnhanced contraction, suggesting inhibition of cAMP-mediated relaxation[8]
Catfish and Rat Hepatocyte MembranesCatecholaminesIC₅₀ = 0.08-1.45 mM (catfish), 0.08-0.27 mM (rat)Inhibition of catecholamine-stimulated cAMP production

Experimental Protocols

Preparation of SQ22536 Stock Solution

Materials:

  • SQ22536 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the desired stock concentration (e.g., 50 mM), calculate the required mass of SQ22536 using its molecular weight (205.22 g/mol ).

  • Aseptically weigh the calculated amount of SQ22536 powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 50 mM stock solution, dissolve 10.26 mg of SQ22536 in 1 mL of DMSO.[1]

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage (up to 2 weeks), the solution can be kept at 4°C.

General Protocol for Treating Cells with SQ22536

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • SQ22536 stock solution

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., cAMP assay kit, lysis buffer for western blotting)

Protocol:

  • Cell Seeding: Plate the cells at an appropriate density in a suitable culture vessel (e.g., 96-well plate, 6-well plate) and allow them to adhere and grow overnight, or until they reach the desired confluency.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the SQ22536 stock solution. Dilute the stock solution to the desired final working concentration using pre-warmed complete cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control using the same final concentration of DMSO.

  • Pre-incubation with SQ22536:

    • Aspirate the old medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the medium containing the desired concentration of SQ22536 or the vehicle control to the respective wells.

    • Pre-incubate the cells for a specific period (e.g., 30 minutes) at 37°C in a CO₂ incubator. The optimal pre-incubation time may need to be determined empirically for your specific cell type and experimental conditions.[4][7]

  • Stimulation (Optional): If investigating the effect of SQ22536 on stimulated cAMP production, add the stimulating agent (e.g., forskolin, a GPCR agonist) to the wells and incubate for the desired duration.

  • Downstream Analysis: Following the incubation period, proceed with the desired downstream analysis. This may include:

    • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., ELISA, TR-FRET).

    • Western Blotting: Lyse the cells to prepare protein extracts for analyzing the phosphorylation status of downstream targets like CREB.

    • Functional Assays: Assess cellular responses such as gene expression, proliferation, or neurite outgrowth.

Visualization of Signaling Pathways and Workflows

Adenylyl Cyclase Signaling Pathway

Adenylyl_Cyclase_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binds G-Protein G-Protein (Gs/Gi) GPCR->G-Protein Activates AC Adenylyl Cyclase G-Protein->AC Activates/ Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Downstream\nEffectors Downstream Effectors PKA->Downstream\nEffectors Phosphorylates Epac->Downstream\nEffectors Activates SQ22536 SQ22536 SQ22536->AC Inhibits

Caption: Adenylyl Cyclase signaling pathway and the inhibitory action of SQ22536.

Experimental Workflow for Assessing SQ22536 Efficacy

Experimental_Workflow Start Start Seed_Cells 1. Seed Cells in Culture Plate Start->Seed_Cells Prepare_Solutions 2. Prepare SQ22536 and Stimulant Solutions Seed_Cells->Prepare_Solutions Pre_incubation 3. Pre-incubate Cells with SQ22536 or Vehicle Prepare_Solutions->Pre_incubation Stimulation 4. Add Stimulant (e.g., Forskolin) Pre_incubation->Stimulation Incubation 5. Incubate for Defined Period Stimulation->Incubation Cell_Lysis 6. Lyse Cells Incubation->Cell_Lysis cAMP_Assay 7. Measure Intracellular cAMP Levels Cell_Lysis->cAMP_Assay Data_Analysis 8. Analyze and Compare Data cAMP_Assay->Data_Analysis End End Data_Analysis->End Off_Target_Effects cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway SQ22536 SQ22536 AC Adenylyl Cyclase SQ22536->AC Inhibits (On-Target) NCS Neuritogenic cAMP Sensor (NCS) SQ22536->NCS Inhibits (Off-Target) cAMP_production cAMP Production AC->cAMP_production Catalyzes PKA_Epac PKA/Epac Activation cAMP_production->PKA_Epac ERK_Activation ERK Activation NCS->ERK_Activation Neurite_Outgrowth Neurite Outgrowth ERK_Activation->Neurite_Outgrowth

References

Application Notes for Adenylyl Cyclase-IN-1 (Represented by ST034307) in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adenylyl cyclases (AC) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous cellular signaling pathways.[1][2] There are ten mammalian isoforms of adenylyl cyclase, nine of which are membrane-bound (AC1-9) and one is soluble (AC10).[2] Adenylyl cyclase 1 (AC1) is a membrane-bound isoform primarily expressed in the nervous system, including the dorsal root ganglion (DRG), spinal cord, and anterior cingulate cortex.[3] Its activity is stimulated by calcium/calmodulin, and it plays a significant role in synaptic plasticity, learning, and memory, as well as in the development of chronic pain.[3][4]

Selective inhibitors of AC1, such as ST034307, are valuable research tools for investigating the physiological and pathological roles of this enzyme.[3][4] In vivo studies using AC1 inhibitors have demonstrated their potential as non-opioid analgesics for inflammatory and visceral pain, without causing tolerance upon chronic administration.[3][4] These application notes provide a comprehensive overview and detailed protocols for the in vivo use of an AC1 inhibitor, using ST034307 as a representative compound, referred to herein as Adenylyl Cyclase-IN-1.

Mechanism of Action

This compound acts as a selective inhibitor of the AC1 isoform.[3][4] By binding to AC1, it prevents the synthesis of cAMP from ATP. This leads to a reduction in intracellular cAMP levels in tissues where AC1 is expressed, such as the dorsal root ganglia.[3] The decrease in cAMP modulates downstream signaling pathways, including those involving Protein Kinase A (PKA), which are implicated in pain sensitization.[3][5] The analgesic effect of this compound is attributed to its ability to dampen the hyperexcitability of neurons involved in pain transmission.[3][4]

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies with the selective AC1 inhibitor ST034307 in mice.

Table 1: Pharmacokinetic Profile of ST034307 in Mice

ParameterValueAnimal ModelAdministration RouteDosageSource
Peak Plasma Concentration (Cmax)~1.5 µMC57BL/6J MiceSubcutaneous10 mg/kg[3]
Time to Peak Concentration (Tmax)60 minutesC57BL/6J MiceSubcutaneous10 mg/kg[3]

Table 2: In Vivo Efficacy in Pain Models

Pain ModelEndpointED₅₀ (mg/kg)95% Confidence IntervalAnimal ModelAdministration RouteSource
Acetic Acid-Induced Visceral PainReduction in writhing0.920.15 to 4.41C57BL/6J MiceNot specified[3]
Acid-Depressed Nesting BehaviorRecovery of nesting1.450.22 to 4.93C57BL/6J MiceNot specified[3][6]

Table 3: Effect on In Vivo cAMP Levels

TissueChange in cAMP ConcentrationTime PointAnimal ModelAdministration RouteDosageSource
Dorsal Root Ganglia (DRG)~10% reduction90 minutes post-injectionC57BL/6J MiceSubcutaneous10 mg/kg[3][7]

Experimental Protocols

Protocol 1: General Preparation and Administration of this compound

This protocol describes the preparation and subcutaneous administration of this compound for in vivo studies in mice.

Materials:

  • This compound (e.g., ST034307)

  • Vehicle (e.g., sterile saline, DMSO, or as specified by the manufacturer)

  • Sterile syringes (0.5-1 mL)

  • Sterile needles (25-27 gauge)

  • 70% Isopropyl alcohol swabs

  • Weighing scale

  • Appropriate animal handling and restraint equipment

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment. Ensure free access to food and water. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).[3]

  • Dose Calculation: Weigh each mouse accurately on the day of the experiment. Calculate the required volume of the drug solution based on the desired dosage (e.g., 3, 10, or 30 mg/kg) and the concentration of the prepared stock solution.[3][6]

  • Drug Preparation: Prepare the this compound solution in the appropriate vehicle. Ensure the solution is sterile and homogenous. If the compound is not readily soluble, a suspension may be prepared using appropriate suspending agents. Warm the solution to body temperature before injection to minimize discomfort to the animal.[8]

  • Animal Restraint: Restrain the mouse gently but firmly. One common method is to grasp the loose skin at the scruff of the neck between the thumb and forefinger.[9][10]

  • Injection Site Preparation: Swab the injection site (e.g., the dorsal scapular region or the flank) with a 70% isopropyl alcohol swab and allow it to dry.[8]

  • Subcutaneous Injection:

    • Create a "tent" of skin at the injection site with your non-dominant hand.[9][10]

    • With your dominant hand, insert the needle, bevel up, at the base of the tented skin, parallel to the body.[8]

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).[8]

    • Slowly inject the calculated volume of the drug solution. A small bleb should form under the skin.[10][11]

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent leakage.[10]

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Protocol 2: Acetic Acid-Induced Writhing Test for Visceral Pain

This protocol is used to assess the analgesic efficacy of this compound in a model of visceral pain.[1][12]

Materials:

  • This compound solution (prepared as in Protocol 1)

  • 0.75% Acetic acid solution in sterile saline[3][6]

  • Observation chambers

  • Stopwatch

Procedure:

  • Drug Administration: Administer this compound or vehicle to the mice via the desired route (e.g., subcutaneous injection as described in Protocol 1) at a predetermined time before the induction of pain (e.g., 30-60 minutes).[3][6]

  • Acclimation to Observation Chamber: Place each mouse individually into an observation chamber and allow it to acclimate for at least 20 minutes.[13]

  • Induction of Visceral Pain: Inject 0.75% acetic acid intraperitoneally (10 µL/g body weight).[3][6]

  • Observation and Data Collection: Immediately after the acetic acid injection, start a stopwatch and record the number of "writhes" (abdominal constrictions, stretching of the body, and extension of the hind limbs) over a defined period, typically in 5-minute intervals for 30 minutes.[3][12]

  • Data Analysis: Compare the number of writhes in the drug-treated groups to the vehicle-treated control group. A significant reduction in the number of writhes indicates an analgesic effect.

Protocol 3: Formalin-Induced Inflammatory Pain Test

This protocol evaluates the effect of this compound on inflammatory pain.[14]

Materials:

  • This compound solution (prepared as in Protocol 1)

  • 5% Formalin solution in sterile saline[6]

  • Observation chambers

  • Stopwatch

Procedure:

  • Drug Administration: Administer this compound or vehicle to the mice at a predetermined time before the formalin injection.

  • Acclimation: Place the mice in individual observation chambers for at least 20 minutes to acclimate.[14]

  • Induction of Inflammatory Pain: Inject 20 µL of 5% formalin solution into the plantar surface of one hind paw using a 30-gauge needle.[14]

  • Observation and Data Collection: Immediately after the formalin injection, observe the mice and record the total time spent licking or biting the injected paw. The observation is typically divided into two phases:

    • Phase I (Acute/Neurogenic Pain): 0-10 minutes post-injection.[15]

    • Phase II (Inflammatory Pain): 15-40 minutes post-injection.[6]

  • Data Analysis: Compare the duration of licking/biting in the drug-treated groups to the vehicle-treated group for both phases.

Protocol 4: Measurement of cAMP Levels in Dorsal Root Ganglia (DRG)

This protocol describes the collection of DRG tissue and subsequent measurement of cAMP levels.[3]

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Dissection tools

  • 0.1 N HCl[16]

  • Homogenizer

  • Centrifuge

  • cAMP enzyme immunoassay (EIA) kit

Procedure:

  • Drug Treatment and Tissue Collection:

    • Administer this compound or vehicle to the mice as described in Protocol 1.

    • At a specific time point after injection (e.g., 90 minutes), euthanize the mice using an approved method.[3]

    • Dissect the dorsal root ganglia and immediately freeze them in liquid nitrogen or on dry ice to prevent cAMP degradation. Store at -80°C until analysis.

  • Sample Preparation:

    • Homogenize the frozen DRG tissue in 0.1 N HCl (e.g., 20 µL per mg of tissue).[16]

    • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C.[16]

    • Collect the supernatant for cAMP measurement.[16]

  • cAMP Measurement:

    • Use a commercially available cAMP enzyme immunoassay (EIA) kit. Follow the manufacturer's instructions for the assay, including the preparation of standards and samples.[16]

    • The acetylated version of the protocol may be used for increased sensitivity.[16]

  • Data Analysis:

    • Calculate the cAMP concentration in each sample based on the standard curve.

    • Normalize the cAMP levels to the total protein concentration of the sample, if necessary.

    • Compare the cAMP levels in the drug-treated group to the vehicle-treated control group.

Visualizations

Signaling Pathway of AC1 Inhibition

Caption: Signaling pathway of AC1 inhibition leading to analgesia.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Animal Acclimation (≥ 1 week) A2 Drug Preparation (this compound in vehicle) A1->A2 A3 Randomization into Treatment Groups A2->A3 B1 Drug/Vehicle Administration (e.g., Subcutaneous) A3->B1 B2 Pain Induction (e.g., Acetic Acid or Formalin) B1->B2 B3 Behavioral Observation (Record Writhing or Paw Licking) B2->B3 C1 Data Quantification (Count writhes or measure time) B3->C1 C2 Statistical Analysis (Compare treated vs. vehicle) C1->C2 C3 Determine Efficacy (e.g., ED₅₀ calculation) C2->C3

Caption: Experimental workflow for in vivo efficacy testing.

Logical Relationship for cAMP Measurement

cAMP_Measurement_Logic start In Vivo Experiment drug_admin Administer this compound or Vehicle start->drug_admin tissue_harvest Harvest Target Tissue (e.g., Dorsal Root Ganglia) drug_admin->tissue_harvest homogenization Homogenize Tissue in 0.1 N HCl tissue_harvest->homogenization centrifugation Centrifuge and Collect Supernatant homogenization->centrifugation eia Perform cAMP Enzyme Immunoassay (EIA) centrifugation->eia analysis Calculate cAMP Concentration and Compare Groups eia->analysis result Determine Effect of Inhibitor on In Vivo cAMP Levels analysis->result

Caption: Logical workflow for in vivo cAMP measurement.

References

Adenylyl Cyclase-IN-1: Application Notes and Protocols for Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Adenylyl Cyclase 1 (AC1) inhibitors, exemplified by compounds such as NB001 and ST034307, in preclinical pain research. This document details the underlying mechanism of action, summarizes key quantitative findings from various pain models, and provides detailed protocols for replicating these pivotal experiments.

Introduction

Adenylyl cyclase 1 (AC1) is a neuronal-selective, calcium-stimulated enzyme crucial for central nervous system plasticity.[1] Its involvement in the induction of long-term potentiation (LTP) in key pain-processing regions, such as the anterior cingulate cortex (ACC) and spinal cord, has positioned it as a significant therapeutic target for chronic pain.[1][2] Inhibition of AC1 has been shown to alleviate pain in animal models of neuropathic, inflammatory, and visceral pain without the tolerance-forming properties associated with traditional opioids.[3][4][5] This makes AC1 inhibitors a promising new class of analgesic agents.[3][4]

Mechanism of Action

AC1 is a key enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] In the context of pain, peripheral injury or inflammation can trigger a cascade of events leading to increased intracellular calcium in neurons of the pain pathway. This rise in calcium, along with calmodulin, activates AC1, leading to an increase in cAMP levels. Elevated cAMP subsequently activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including ion channels and transcription factors, contributing to neuronal hyperexcitability and central sensitization – a key mechanism underlying chronic pain.[1][6][7] AC1 inhibitors block this cascade at a critical juncture, preventing the downstream signaling that leads to the maintenance of chronic pain states.[1]

Signaling Pathway

Adenylyl_Cyclase_Pain_Pathway Signaling Pathway of AC1 in Pain Transmission cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Noxious_Stimuli Noxious Stimuli (Injury, Inflammation) Ca_Influx_Pre Ca2+ Influx Noxious_Stimuli->Ca_Influx_Pre Activates Neurotransmitter_Release Glutamate Release Ca_Influx_Pre->Neurotransmitter_Release Triggers NMDA_Receptor NMDA Receptor Neurotransmitter_Release->NMDA_Receptor Activates Ca_Influx_Post Ca2+ Influx NMDA_Receptor->Ca_Influx_Post Allows Calmodulin Calmodulin Ca_Influx_Post->Calmodulin Binds AC1 Adenylyl Cyclase 1 (AC1) Calmodulin->AC1 Activates cAMP cAMP AC1->cAMP Catalyzes conversion of ATP to AC1_Inhibitor Adenylyl Cyclase-IN-1 (e.g., NB001, ST034307) AC1_Inhibitor->AC1 Inhibits ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Gene_Expression Altered Gene Expression PKA->Gene_Expression Phosphorylates targets leading to Neuronal_Hyperexcitability Neuronal Hyperexcitability (Central Sensitization) PKA->Neuronal_Hyperexcitability Directly phosphorylates channels leading to Gene_Expression->Neuronal_Hyperexcitability Formalin_Test_Workflow Workflow for Formalin-Induced Pain Model Acclimation Acclimate mice to observation chambers (30 min) Treatment Administer AC1 Inhibitor or Vehicle (s.c.) Acclimation->Treatment Pretreatment Pretreatment period (e.g., 30 min) Treatment->Pretreatment Formalin_Injection Inject 5% Formalin into hind paw (20 µL) Pretreatment->Formalin_Injection Observation Observe and record paw licking time (0-60 min) Formalin_Injection->Observation Data_Analysis Analyze Phase 1 (0-10 min) and Phase 2 (10-60 min) paw licking duration Observation->Data_Analysis

References

Application Notes: Measuring cAMP Inhibition by Adenylyl Cyclase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signaling cascades.[1][2] It is synthesized from ATP by the enzyme adenylyl cyclase (AC).[2][3][4] The modulation of cAMP levels through the inhibition of adenylyl cyclase is a key area of interest for drug discovery and the study of various physiological processes.[5] Adenylyl cyclase activity is regulated by G-protein coupled receptors (GPCRs), with Gs proteins stimulating and Gi proteins inhibiting its activity.[3][4] This document provides a detailed protocol for measuring the inhibitory effect of a novel compound, "Adenylyl cyclase-IN-1," on cAMP production.

The following protocols describe two modern, non-radioactive methods for quantifying cAMP levels: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a Luciferase-based bioluminescent assay. These methods are well-suited for high-throughput screening and detailed mechanistic studies.

Signaling Pathway of Adenylyl Cyclase Regulation

Adenylyl cyclases are key enzymes in signal transduction pathways. Upon ligand binding to a Gs-protein coupled receptor, the Gαs subunit dissociates and activates adenylyl cyclase, leading to the conversion of ATP to cAMP.[4][6] Conversely, activation of a Gi-protein coupled receptor leads to the inhibition of adenylyl cyclase.[3] The resulting cAMP activates downstream effectors, most notably Protein Kinase A (PKA).[1][2]

Adenylyl Cyclase Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand_Gs Gs-coupled Ligand GPCR_Gs Gs-coupled Receptor Ligand_Gs->GPCR_Gs binds Ligand_Gi Gi-coupled Ligand GPCR_Gi Gi-coupled Receptor Ligand_Gi->GPCR_Gi binds Gs Gs protein GPCR_Gs->Gs activates Gi Gi protein GPCR_Gi->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC stimulates Gi->AC inhibits ATP ATP ATP->AC substrate PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates AC_IN_1 This compound AC_IN_1->AC inhibits

Caption: Adenylyl Cyclase signaling pathway.

Experimental Protocols

Protocol 1: TR-FRET Competitive Immunoassay for cAMP

This protocol describes a homogeneous, competitive immunoassay to measure cAMP levels. The assay is based on the competition between cAMP produced by the cells and a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites.[7][8][9]

Experimental Workflow:

TR_FRET_Workflow start Start cell_plating Plate cells in a 96- or 384-well plate start->cell_plating cell_culture Culture cells overnight cell_plating->cell_culture pre_incubation Pre-incubate with This compound or vehicle cell_culture->pre_incubation stimulation Stimulate with AC activator (e.g., Forskolin) pre_incubation->stimulation lysis_detection Lyse cells and add TR-FRET reagents (Eu-cAMP tracer & ULight-anti-cAMP Ab) stimulation->lysis_detection incubation Incubate at room temperature lysis_detection->incubation read_plate Read TR-FRET signal (665 nm and 615 nm) incubation->read_plate data_analysis Analyze data and calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: TR-FRET cAMP assay workflow.

Materials:

  • Cells expressing the target adenylyl cyclase (e.g., HEK293 cells)

  • Cell culture medium

  • White 96-well or 384-well microplates

  • This compound

  • Adenylyl cyclase activator (e.g., Forskolin)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)[8]

  • TR-FRET cAMP assay kit (e.g., LANCE Ultra cAMP Kit, THUNDER™ cAMP TR-FRET Assay Kit)[8][10]

  • TR-FRET compatible plate reader

Procedure:

  • Cell Plating: Seed cells in a white microplate at a predetermined optimal density and culture overnight.

  • Compound Pre-incubation:

    • Prepare a serial dilution of this compound in a suitable buffer containing a PDE inhibitor like IBMX (e.g., 0.5 mM).[8]

    • Remove the culture medium from the cells and add the compound dilutions.

    • Include a vehicle control (e.g., DMSO).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Adenylyl Cyclase Stimulation:

    • Add an adenylyl cyclase activator (e.g., Forskolin) to all wells except the negative control. The final concentration of Forskolin should be optimized to produce a robust cAMP signal.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Add the TR-FRET lysis buffer containing the Europium-labeled cAMP tracer and the ULight-labeled anti-cAMP antibody to all wells.[10]

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for cell lysis and the competitive binding reaction to reach equilibrium.

  • Signal Measurement:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the 665 nm/615 nm emission ratio.

    • Plot the emission ratio against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation:

Concentration of this compound (µM)TR-FRET Ratio (665/615 nm)% Inhibition
0 (Vehicle)1.500
0.011.453.3
0.11.2020.0
10.8046.7
100.4073.3
1000.2086.7

Calculated IC50: [Insert calculated value] µM

Protocol 2: Luciferase-Based GloSensor™ cAMP Assay

This protocol utilizes a genetically encoded biosensor where a modified firefly luciferase is fused to a cAMP-binding domain.[11][12] Binding of cAMP to the biosensor causes a conformational change that results in increased light output.[11]

Experimental Workflow:

GloSensor_Workflow start Start transfection Transfect cells with GloSensor cAMP plasmid start->transfection cell_plating Plate transfected cells in a white 96- or 384-well plate transfection->cell_plating equilibration Equilibrate cells with GloSensor cAMP Reagent cell_plating->equilibration pre_incubation Pre-incubate with This compound or vehicle equilibration->pre_incubation stimulation Stimulate with AC activator (e.g., Forskolin) pre_incubation->stimulation read_luminescence Measure luminescence stimulation->read_luminescence data_analysis Analyze data and calculate IC50 read_luminescence->data_analysis end End data_analysis->end

Caption: GloSensor cAMP assay workflow.

Materials:

  • Cells suitable for transfection (e.g., HEK293T)

  • GloSensor™ cAMP plasmid

  • Transfection reagent

  • Cell culture medium

  • White, clear-bottom 96-well or 384-well microplates

  • This compound

  • Adenylyl cyclase activator (e.g., Forskolin)

  • GloSensor™ cAMP Reagent

  • Luminometer

Procedure:

  • Cell Transfection and Plating:

    • Transfect cells with the GloSensor™ cAMP plasmid according to the manufacturer's protocol.

    • Plate the transfected cells in a white, clear-bottom microplate and culture for 24-48 hours.

  • Reagent Equilibration:

    • Remove the culture medium and replace it with medium containing the GloSensor™ cAMP Reagent.

    • Incubate for at least 2 hours at room temperature or 37°C to allow the reagent to equilibrate with the cells.[11]

  • Compound Pre-incubation:

    • Prepare a serial dilution of this compound.

    • Add the compound dilutions to the wells. Include a vehicle control.

    • Incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Adenylyl Cyclase Stimulation and Luminescence Reading:

    • Place the plate in a luminometer.

    • Inject the adenylyl cyclase activator (e.g., Forskolin) into the wells.

    • Immediately begin measuring luminescence. Kinetic readings can be taken over a period of time (e.g., 30 minutes), or an endpoint reading can be taken after a specified incubation time.[11]

  • Data Analysis:

    • For kinetic data, determine the peak luminescence or the area under the curve. For endpoint data, use the final luminescence value.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation:

Concentration of this compound (µM)Luminescence (RLU)% Inhibition
0 (Vehicle)800,0000
0.01780,0002.5
0.1650,00018.8
1400,00050.0
10150,00081.3
10050,00093.8

Calculated IC50: [Insert calculated value] µM

Conclusion

The protocols outlined provide robust and sensitive methods for determining the inhibitory activity of this compound. The choice between the TR-FRET and GloSensor™ assays will depend on the specific experimental needs, available equipment, and whether endpoint or kinetic data is desired. Both assays are highly amenable to high-throughput screening and are valuable tools in the characterization of novel adenylyl cyclase inhibitors for drug development and academic research.

References

Application Notes and Protocols: Adenylyl Cyclase-IN-1 as a Tool to Investigate Opioid Dependence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioid dependence is a complex neurobiological disorder characterized by adaptive changes in the brain in response to chronic opioid exposure. A key signaling pathway implicated in these adaptations is the adenylyl cyclase (AC)/cyclic adenosine monophosphate (cAMP) cascade. While acute activation of opioid receptors (mu, delta, and kappa) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP, chronic opioid use results in a paradoxical upregulation and sensitization of this system.[1][2] This "adenylyl cyclase superactivation" is a critical contributor to the development of tolerance, dependence, and the emergence of withdrawal symptoms upon cessation of opioid use.[3][4]

This document provides detailed application notes and protocols for utilizing a selective adenylyl cyclase inhibitor, referred to here as Adenylyl Cyclase-IN-1 (using the well-characterized AC1 inhibitor ST034307 as a primary example), as a research tool to investigate the mechanisms of opioid dependence and to evaluate potential therapeutic strategies.

This compound (Exemplified by ST034307)

This compound represents a class of small molecule inhibitors targeting specific isoforms of adenylyl cyclase. ST034307 is a selective inhibitor of adenylyl cyclase type 1 (AC1), an isoform stimulated by calcium/calmodulin and highly expressed in neuronal tissues relevant to pain and addiction.[5][6] Studies using both genetic knockout of AC1 and pharmacological inhibition with ST034307 have demonstrated the crucial role of this enzyme in opioid-induced adaptations.[5][6]

Data Presentation

The following tables summarize quantitative data from preclinical studies, illustrating the effects of adenylyl cyclase inhibition on opioid-related phenomena.

Table 1: Effect of ST034307 on cAMP Levels and Nociception

ParameterTreatment GroupResultReference
cAMP Concentration in Dorsal Root Ganglia (DRG)ST034307 (10 mg/kg, s.c.)Significant reduction in cAMP concentration.[5][7]
Acute Nociception (Formalin Test, 0-10 min)ST034307No significant effect on acute pain perception.[7]
Inflammatory Pain (Formalin Test, 10-60 min)ST034307Reduction in pain responses.[6]
Morphine-Induced HyperalgesiaMorphine + ST034307 (2.5-10 mg/kg, i.p.)Attenuation of morphine-induced hypersensitivity.[8]

Table 2: Effect of ST034307 on Opioid Tolerance and Withdrawal

ModelTreatmentKey FindingReference
Morphine Tolerance (Escalating Dose)Co-administration of ST034307 with morphineReduced development of analgesic tolerance to morphine.[8]
Naloxone-Precipitated WithdrawalGenetic reduction of AC1Attenuated withdrawal symptoms.[4]
Chronic Morphine Exposure (in vitro)ST034307Blocked heterologous sensitization of AC1.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental procedures.

Opioid_Signaling_Pathway cluster_acute Acute Opioid Exposure cluster_chronic Chronic Opioid Exposure & Withdrawal Opioid Opioid Agonist MOR Mu-Opioid Receptor (MOR) Opioid->MOR binds Gi Gi/o Protein MOR->Gi activates AC_acute Adenylyl Cyclase Gi->AC_acute inhibits ATP_acute ATP AC_acute->ATP_acute cAMP_acute ↓ cAMP ATP_acute->cAMP_acute conversion blocked PKA_acute ↓ PKA Activity cAMP_acute->PKA_acute Effect_acute Analgesia, Reward PKA_acute->Effect_acute AC_chronic ↑ Adenylyl Cyclase (Superactivation) ATP_chronic ATP AC_chronic->ATP_chronic cAMP_chronic ↑↑ cAMP (Overshoot on Withdrawal) ATP_chronic->cAMP_chronic excessive conversion PKA_chronic ↑↑ PKA Activity cAMP_chronic->PKA_chronic CREB CREB Phosphorylation PKA_chronic->CREB Withdrawal Withdrawal Symptoms, Hyperalgesia PKA_chronic->Withdrawal Gene_Expression Altered Gene Expression CREB->Gene_Expression AC_IN_1 This compound AC_IN_1->AC_chronic inhibits

Caption: Signaling pathways in acute vs. chronic opioid exposure.

Experimental_Workflow cluster_induction Dependence Induction cluster_treatment Treatment Groups cluster_assessment Assessment Animal_Model Rodent Model (Mouse/Rat) Morphine_Admin Chronic Morphine Administration (e.g., escalating dose paradigm) Animal_Model->Morphine_Admin Control Vehicle Control Morphine_Admin->Control AC_Inhibitor This compound (e.g., ST034307) Morphine_Admin->AC_Inhibitor Tolerance_Test Analgesia Testing (e.g., Tail-flick) Morphine_Admin->Tolerance_Test Withdrawal_Precipitation Naloxone Administration Control->Withdrawal_Precipitation AC_Inhibitor->Withdrawal_Precipitation AC_Inhibitor->Tolerance_Test Behavioral_Scoring Somatic & Affective Withdrawal Scoring Withdrawal_Precipitation->Behavioral_Scoring Biochemical_Assay Adenylyl Cyclase Activity / cAMP Assay Behavioral_Scoring->Biochemical_Assay Post-mortem

Caption: General experimental workflow for studying AC inhibitors in opioid dependence.

Experimental Protocols

Induction of Morphine Dependence in Mice

Objective: To establish a state of physical dependence on morphine in mice.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Morphine sulfate (dissolved in sterile 0.9% saline)

  • Sterile 0.9% saline (for control group)

  • Syringes and needles for subcutaneous (s.c.) injection

Procedure (Escalating Dose Paradigm):

  • House mice individually with ad libitum access to food and water.

  • For 6 consecutive days, administer morphine sulfate subcutaneously twice daily (approximately 12-hour intervals).

  • The dosage of morphine is escalated each day as follows:

    • Day 1: 20 mg/kg

    • Day 2: 40 mg/kg

    • Day 3: 60 mg/kg

    • Day 4: 80 mg/kg

    • Day 5: 100 mg/kg

    • Day 6: A single morning dose of 100 mg/kg.[9]

  • The control group receives equivalent volumes of sterile saline on the same injection schedule.

  • This regimen reliably induces a state of physical dependence.

Assessment of Naloxone-Precipitated Withdrawal

Objective: To quantify the severity of withdrawal symptoms following the administration of an opioid antagonist.

Materials:

  • Morphine-dependent mice (from Protocol 1)

  • Naloxone hydrochloride (1 mg/kg, dissolved in sterile saline)

  • This compound (e.g., ST034307) or vehicle, prepared for intraperitoneal (i.p.) injection.

  • Observation chambers (clear Plexiglas)

  • Video recording equipment

Procedure:

  • Two hours after the final morphine injection on Day 6, administer this compound or vehicle to the respective groups of mice.

  • Thirty minutes after the inhibitor/vehicle injection, administer naloxone (1 mg/kg, s.c.) to precipitate withdrawal.[9]

  • Immediately place the mouse in the observation chamber and record its behavior for a period of 10-30 minutes.[10]

  • A trained observer, blind to the treatment conditions, should score the recorded videos for somatic signs of withdrawal.

Somatic Withdrawal Signs to Score:

  • Jumping: Number of vertical jumps.

  • Wet-dog shakes: Number of rapid, rotational shakes of the head and body.

  • Paw tremors: Number of instances of rapid shaking of the forepaws.

  • Ptosis: Drooping of the eyelids (scored on a graded scale).

  • Piloerection: Hair standing on end.

  • Diarrhea/Weight loss: Can be assessed by weighing the mouse before and after the observation period and checking for the presence of unformed feces.[11]

A global withdrawal score can be calculated by summing the scores for each sign.[11]

Adenylyl Cyclase Activity Assay

Objective: To measure the activity of adenylyl cyclase in brain tissue homogenates.

Materials:

  • Brain tissue (e.g., striatum, nucleus accumbens) from experimental animals.

  • Homogenization buffer (e.g., 80 mM Tris-HCl pH 7.4, 1 mM MgSO₄, 1 mM EGTA, 30 mM NaCl).

  • Assay buffer containing: 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor), DTT, GTP, and ATP.[12]

  • Forskolin (an adenylyl cyclase activator).

  • Opioid receptor agonist (e.g., DAMGO for mu-opioid receptors).

  • cAMP assay kit (e.g., based on radioimmunoassay or enzyme-linked immunosorbent assay).

Procedure:

  • Rapidly dissect the brain region of interest on ice.

  • Homogenize the tissue in ice-cold homogenization buffer.

  • Prepare membrane fractions by centrifugation.

  • Incubate the membrane fractions in the assay buffer at 30°C for 5-10 minutes. The buffer should contain forskolin to stimulate AC activity and the specific opioid agonist to assess inhibition.[6][12]

  • Terminate the reaction (e.g., by adding a stop solution or by boiling).

  • Quantify the amount of cAMP produced using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Protein concentration of the membrane fractions should be determined to normalize the adenylyl cyclase activity.

Conclusion

This compound, exemplified by the selective AC1 inhibitor ST034307, is a valuable pharmacological tool for dissecting the role of the cAMP signaling pathway in the neuroadaptations underlying opioid dependence. The protocols outlined above provide a framework for inducing and assessing opioid dependence and for evaluating the efficacy of adenylyl cyclase inhibitors in mitigating the associated cellular and behavioral phenotypes. This research is critical for the development of novel therapeutic strategies for opioid use disorder that target the downstream consequences of chronic opioid exposure.

References

Application Notes and Protocols: AC1 Inhibitors in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current research and detailed protocols for investigating the therapeutic potential of Adenylyl Cyclase 1 (AC1) inhibitors in preclinical models of neurodegenerative diseases.

Introduction to AC1 Inhibition in Neurodegeneration

Adenylyl Cyclase 1 (AC1) is a calcium/calmodulin-stimulated enzyme predominantly expressed in neurons. It plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of AC1-mediated signaling has been implicated in the pathophysiology of several neurodegenerative disorders, making it a promising therapeutic target. Inhibition of AC1 has shown potential in mitigating neuronal dysfunction and behavioral deficits in various disease models.

Application in Parkinson's Disease Model

The most robust preclinical evidence for the therapeutic application of AC1 inhibitors comes from studies using the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's Disease (PD). In this model, the selective AC1 inhibitor NB001 has demonstrated efficacy in alleviating non-motor symptoms like pain and anxiety without affecting motor function.[1][2]

Quantitative Data Summary
AC1 InhibitorDisease ModelDosing RegimenKey OutcomesReference
NB001MPTP-induced Parkinson's Disease (Mouse)20 and 40 mg/kg, oral administration (single and repeated doses)- Significant analgesic effect in mechanical and thermal nociception tests. - Reduced anxiety-related behaviors in the elevated plus-maze. - No significant effect on motor deficits.[1][2]
Signaling Pathway in Parkinson's Disease

In the context of Parkinson's Disease, the neurodegeneration of dopaminergic neurons leads to a disinhibition of the AC-cAMP-PKA pathway. AC1, as a key adenylyl cyclase in relevant brain regions, contributes to synaptic potentiation that may underlie pain and anxiety symptoms. Inhibition of AC1 can normalize this aberrant signaling.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_release Glutamate Release NMDA_R NMDA Receptor Glutamate_release->NMDA_R Activates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin AC1 AC1 Calmodulin->AC1 Activates cAMP cAMP AC1->cAMP Converts ATP to PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB LTP Synaptic Plasticity (LTP) CREB->LTP Pain_Anxiety Pain & Anxiety Symptoms LTP->Pain_Anxiety Dopamine_depletion Dopaminergic Depletion (PD) Dopamine_depletion->Glutamate_release Leads to increased AC1_Inhibitor AC1 Inhibitor (NB001) AC1_Inhibitor->AC1

AC1 Signaling Pathway in Parkinson's Disease.
Experimental Protocols

This protocol describes the induction of a Parkinson's-like phenotype in mice using the neurotoxin MPTP.

Materials:

  • MPTP-HCl (Sigma-Aldrich)

  • Sterile 0.9% saline

  • C57BL/6 mice (8-10 weeks old)

  • Appropriate personal protective equipment (PPE) for handling MPTP

Procedure:

  • Prepare a fresh solution of MPTP-HCl in sterile saline at a concentration of 2 mg/mL.

  • Administer MPTP at a dose of 20 mg/kg via intraperitoneal (i.p.) injection.

  • Repeat the injection every 2 hours for a total of four injections in one day.

  • House the mice in a dedicated, well-ventilated area with appropriate safety precautions.

  • Behavioral testing and subsequent experiments can typically commence 7 days after the final MPTP injection.

Elevated Plus-Maze (EPM) for Anxiety:

  • The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

  • Place a mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.

Von Frey Test for Mechanical Allodynia:

  • Place mice in individual plexiglass chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.

  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • A positive response is noted as a brisk withdrawal or licking of the paw.

  • Determine the 50% paw withdrawal threshold using the up-down method.

  • An increase in the withdrawal threshold indicates an analgesic effect.

Hot Plate Test for Thermal Nociception:

  • Place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Start a timer and observe the mouse for nociceptive responses, such as licking a hind paw or jumping.

  • Record the latency to the first response.

  • A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.

  • An increase in the response latency indicates an analgesic effect.

  • Oral Administration: Prepare a suspension of NB001 in a vehicle such as 0.5% carboxymethylcellulose (CMC). Administer the desired dose (e.g., 20 or 40 mg/kg) via oral gavage. For acute studies, administer 45-60 minutes before behavioral testing. For chronic studies, administer once daily for the desired duration.[1][2]

Application in Alzheimer's Disease Models (Hypothetical)

Currently, there is a lack of direct in vivo studies investigating the effects of AC1 inhibitors in established mouse models of Alzheimer's Disease (AD), such as the APP/PS1 model. However, based on the known role of AC1 in calcium signaling and synaptic plasticity, which are dysregulated in AD, it is plausible that AC1 inhibition could offer therapeutic benefits.

Proposed Signaling Pathway in Alzheimer's Disease

In AD, amyloid-beta (Aβ) oligomers can induce calcium dysregulation and excitotoxicity, leading to aberrant activation of signaling pathways, including those involving AC1. This could contribute to synaptic dysfunction and cognitive deficits. AC1 inhibition might normalize these pathways and protect against Aβ-induced neurotoxicity.

Abeta Amyloid-β Oligomers Ca_dysregulation Ca²⁺ Dysregulation Abeta->Ca_dysregulation Induces AC1 AC1 Ca_dysregulation->AC1 Aberrant Activation cAMP_PKA cAMP-PKA Pathway AC1->cAMP_PKA Synaptic_dysfunction Synaptic Dysfunction cAMP_PKA->Synaptic_dysfunction Cognitive_decline Cognitive Decline Synaptic_dysfunction->Cognitive_decline AC1_Inhibitor AC1 Inhibitor AC1_Inhibitor->AC1

Proposed AC1 Signaling in Alzheimer's Disease.
Proposed Experimental Protocol (in vitro)

This protocol describes a hypothetical experiment to assess the neuroprotective effects of an AC1 inhibitor against Aβ-induced toxicity in a human neuroblastoma cell line.

Cell Model: SH-SY5Y human neuroblastoma cells.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Aβ₁₋₄₂ peptide (Anaspec)

  • AC1 inhibitor of choice

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Sterile PBS

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Aβ Preparation: Prepare oligomeric Aβ₁₋₄₂ by dissolving the peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO. Dilute in serum-free medium and incubate at 4°C for 24 hours to allow for oligomerization.

  • Treatment:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the AC1 inhibitor for 2 hours.

    • Add oligomeric Aβ₁₋₄₂ to a final concentration of 10 µM.

    • Incubate for 24 hours.

  • Cell Viability Assay (MTT):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Application in Huntington's Disease Models (Hypothetical)

Similar to Alzheimer's disease, there is a scarcity of direct in vivo research on AC1 inhibitors in Huntington's Disease (HD) models, such as the R6/2 mouse model. However, given the role of altered calcium signaling and excitotoxicity in HD pathogenesis, exploring the effects of AC1 inhibition is a rational approach.

Proposed Signaling Pathway in Huntington's Disease

Mutant huntingtin (mHtt) protein can disrupt cellular calcium homeostasis and enhance NMDA receptor activity, leading to increased calcium influx and subsequent activation of downstream signaling cascades, potentially including AC1. This could contribute to neuronal dysfunction and cell death. AC1 inhibition might help to mitigate these excitotoxic effects.

mHtt Mutant Huntingtin (mHtt) Ca_homeostasis Disrupted Ca²⁺ Homeostasis mHtt->Ca_homeostasis NMDAR_hyperactivity NMDAR Hyperactivity mHtt->NMDAR_hyperactivity AC1 AC1 Ca_homeostasis->AC1 Leads to NMDAR_hyperactivity->AC1 Activates Downstream_signaling Aberrant Downstream Signaling AC1->Downstream_signaling Neuronal_dysfunction Neuronal Dysfunction & Cell Death Downstream_signaling->Neuronal_dysfunction AC1_Inhibitor AC1 Inhibitor AC1_Inhibitor->AC1

Proposed AC1 Signaling in Huntington's Disease.
Proposed Experimental Protocol (in vitro)

This protocol outlines a hypothetical experiment to evaluate the effect of an AC1 inhibitor on mHtt-induced toxicity in a cell-based model.

Cell Model: PC12 cells with inducible expression of a mutant huntingtin fragment (e.g., Httex1-103Q-EGFP).

Materials:

  • PC12 (Httex1-103Q-EGFP) cells

  • DMEM medium supplemented with 10% horse serum, 5% FBS, and antibiotics

  • Inducing agent (e.g., doxycycline)

  • AC1 inhibitor of choice

  • Reagents for cell viability assay (e.g., CellTiter-Glo Luminescent Cell Viability Assay, Promega)

  • Lysis buffer for Western blot analysis

Procedure:

  • Cell Culture: Maintain PC12 cells in complete medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Pre-treat with the AC1 inhibitor for 2 hours.

    • Induce the expression of the mHtt fragment by adding the inducing agent.

    • Incubate for 48-72 hours.

  • Cell Viability Assay:

    • Perform the CellTiter-Glo assay according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Express cell viability as a percentage of the uninduced control.

  • Western Blot for mHtt Aggregation (Optional):

    • Lyse cells and separate soluble and insoluble fractions by centrifugation.

    • Analyze the amount of aggregated mHtt in the insoluble fraction by Western blotting using an anti-huntingtin antibody.

Summary and Future Directions

The application of AC1 inhibitors shows significant promise in preclinical models of Parkinson's disease, particularly for non-motor symptoms. While direct evidence in Alzheimer's and Huntington's disease models is currently limited, the underlying pathological mechanisms involving calcium dysregulation and excitotoxicity provide a strong rationale for investigating AC1 inhibitors in these conditions. The provided hypothetical protocols offer a starting point for such investigations. Future research should focus on evaluating the efficacy of selective AC1 inhibitors in transgenic mouse models of Alzheimer's and Huntington's disease to validate their therapeutic potential for a broader range of neurodegenerative disorders.

References

Application Notes and Protocols for Adenylyl Cyclase-IN-1 in Ocular Hypotonia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of Adenylyl cyclase-IN-1, a putative adenylyl cyclase (AC) activator, in the context of ocular hypotonia research. While specific data for "this compound" is not available in public literature, this document utilizes Forskolin, a well-characterized AC activator, as a proxy to establish detailed protocols and data presentation formats. Researchers can adapt these methodologies to evaluate this compound's potential to modulate intraocular pressure (IOP) by stimulating cAMP production and reducing aqueous humor inflow. The following sections detail the underlying signaling pathways, experimental workflows for both in vivo and in vitro studies, and standardized data presentation for quantitative analysis.

Introduction

Adenylyl cyclases (AC) are enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous signal transduction pathways.[1][2] In the eye, AC is present in the ciliary body, the tissue responsible for producing aqueous humor.[3] Activation of AC in the ciliary epithelium leads to increased intracellular cAMP levels, which in turn is associated with a decrease in the net rate of aqueous humor inflow, resulting in a reduction of intraocular pressure (IOP).[2][4][5][6] This mechanism presents a therapeutic target for conditions of elevated IOP, such as glaucoma. Conversely, understanding the effects of AC activators is crucial for research into ocular hypotonia, a condition of abnormally low IOP, to elucidate the physiological regulation of aqueous humor dynamics.

Forskolin, a diterpene isolated from Coleus forskohlii, is a potent, receptor-independent activator of most adenylyl cyclase isoforms and has been extensively studied for its IOP-lowering effects in animal models and humans.[2][4][7][8] The protocols and data herein are based on studies with Forskolin and are intended to serve as a robust template for the investigation of novel AC activators like this compound.

Signaling Pathway of Adenylyl Cyclase Activation in the Ciliary Epithelium

The activation of adenylyl cyclase in the ciliary epithelium initiates a signaling cascade that culminates in the reduction of aqueous humor secretion. The binding of an activator, such as this compound, to the catalytic subunit of AC triggers the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, including ion channels and transporters, ultimately leading to a decrease in net aqueous humor inflow.

cluster_membrane Ciliary Epithelial Cell Membrane AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Catalyzes Activator This compound Activator->AC Activates ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets (Ion Channels, Transporters) PKA->Targets Phosphorylates Response Decreased Aqueous Humor Inflow Targets->Response Leads to cluster_workflow In Vivo IOP Measurement Workflow A Animal Acclimatization (New Zealand White Rabbits) B Baseline IOP Measurement (Pneumatonometry) A->B C Topical Administration (50 µL of this compound suspension or vehicle control) B->C D Serial IOP Measurements (e.g., 1, 2, 3, 4, 6, 10, 12, 24 hours post-treatment) C->D E Data Analysis (Comparison of treated vs. control eyes) D->E

References

Application Notes and Protocols for Testing Adenylyl Cyclase-IN-1 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylyl cyclases (AC) are a family of enzymes crucial for converting adenosine triphosphate (ATP) to the secondary messenger cyclic adenosine monophosphate (cAMP).[1][2] Mammals have ten known isoforms: nine are transmembrane adenylyl cyclases (tmACs), which are typically regulated by G-protein coupled receptors (GPCRs), and one is a soluble adenylyl cyclase (sAC), also known as ADCY10.[3] Unlike tmACs, sAC is insensitive to G-protein regulation and is instead activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, acting as a key intracellular sensor.[1][4]

Adenylyl cyclase-IN-1 (AC-IN-1) is a potent and selective inhibitor of soluble adenylyl cyclase (sAC). For the purposes of this document, we will use the well-characterized sAC inhibitor TDI-10229 as a representative example of AC-IN-1. This compound has demonstrated nanomolar inhibition of sAC in both biochemical and cellular assays, making it a valuable tool for studying sAC-mediated biology and a promising lead for therapeutic development.[5][6][7][8] These application notes provide detailed protocols for evaluating the in vitro efficacy of AC-IN-1.

Mechanism of Action

AC-IN-1 acts by inhibiting the enzymatic activity of soluble adenylyl cyclase, thereby reducing the intracellular production of cAMP from ATP. This inhibition prevents the downstream signaling cascades that are dependent on sAC-generated cAMP.

cluster_pathway sAC Signaling Pathway ATP ATP sAC Soluble Adenylyl Cyclase (sAC) ATP->sAC Substrate cAMP cAMP sAC->cAMP Catalysis Downstream Downstream Effectors (e.g., PKA, EPAC) cAMP->Downstream Activation Inhibitor This compound Inhibitor->sAC Inhibition

Caption: sAC signaling pathway and point of inhibition.

Quantitative Data Summary

The efficacy of a potent sAC inhibitor is determined through biochemical assays using the purified enzyme and cell-based assays that measure intracellular cAMP levels. The following table summarizes the reported inhibitory potency of TDI-10229, which serves as our model for this compound.

Assay TypeSystemParameterValue (nM)Reference
Biochemical AssayPurified human sAC enzymeIC₅₀195[5]
Cell-Based AssayHuman 4-4 cells (HEK293 overexpressing sAC)IC₅₀92[5][7]

Experimental Protocols

Two primary assays are recommended for characterizing the efficacy of AC-IN-1: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to confirm activity in a physiological context.

Protocol 1: Biochemical sAC Inhibition Assay (Radioenzymatic)

This protocol details a classic and highly sensitive method to measure the direct inhibitory effect of AC-IN-1 on purified sAC enzyme activity by quantifying the conversion of radiolabeled ATP to cAMP.[9][10]

cluster_workflow Biochemical Assay Workflow A 1. Prepare Assay Mix (Buffer, MgCl₂, ATP, [α-³²P]ATP, Activator) B 2. Add AC-IN-1 (Test Compound Dilutions) A->B C 3. Add Purified sAC Enzyme to Initiate Reaction B->C D 4. Incubate (e.g., 15 min at 30°C) C->D E 5. Terminate Reaction (Add Stop Solution) D->E F 6. Separate [³²P]cAMP (Dowex & Alumina Columns) E->F G 7. Quantify [³²P]cAMP (Scintillation Counting) F->G H 8. Analyze Data (Calculate % Inhibition, IC₅₀) G->H

Caption: Workflow for the biochemical sAC inhibition assay.

A. Principle

The assay measures the activity of purified sAC by quantifying the amount of [³²P]cAMP produced from [α-³²P]ATP. The generated [³²P]cAMP is then separated from the unreacted substrate and other nucleotides using sequential Dowex and alumina column chromatography. The amount of radioactivity in the final eluate is proportional to the enzyme activity.

B. Materials

  • Purified recombinant human sAC protein

  • This compound (AC-IN-1)

  • [α-³²P]ATP (specific activity 3000 Ci/mmol)

  • ATP and cAMP (non-radiolabeled)

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Cofactors: MgCl₂, NaHCO₃ (sAC activator)

  • Stop Solution: 1% SDS, 40 mM ATP, 1.4 mM cAMP

  • Dowex 50W-X4 resin

  • Neutral alumina

  • Scintillation vials and fluid

  • Scintillation counter

C. Assay Procedure

  • Prepare Reagents : Prepare stock solutions of AC-IN-1 in 100% DMSO. Create a serial dilution series in the assay buffer to achieve final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Set Up Reaction : In microcentrifuge tubes on ice, prepare the reaction mixture. For a final volume of 100 µL:

    • 50 µL of 2x Assay Mix (containing 100 mM HEPES, 8 mM MgCl₂, 80 mM NaHCO₃, 2 mM ATP, and ~1-2 x 10⁶ cpm [α-³²P]ATP).

    • 25 µL of AC-IN-1 dilution (or vehicle control).

  • Initiate Reaction : Add 25 µL of diluted purified sAC enzyme to each tube to start the reaction.

  • Incubation : Incubate the tubes at 30°C for 15 minutes. Ensure the reaction is in the linear range of product formation.

  • Terminate Reaction : Stop the reaction by adding 100 µL of Stop Solution.

  • Chromatography :

    • Apply the entire reaction volume to a Dowex column.

    • Wash the column with 2 mL of water.

    • Place an alumina column below the Dowex column and elute the [³²P]cAMP onto the alumina with another 2 mL of water.

    • Wash the alumina column with 5 mL of 100 mM imidazole-HCl, pH 7.5.

    • Elute the [³²P]cAMP from the alumina column into a scintillation vial with 4 mL of 100 mM imidazole-HCl.

  • Quantification : Add 10 mL of scintillation fluid to each vial and count the radioactivity using a scintillation counter.

D. Data Analysis

  • Calculate Percent Inhibition :

    • Determine the activity for each concentration relative to the vehicle (DMSO) control.

    • % Inhibition = 100 * (1 - (cpm_inhibitor - cpm_background) / (cpm_vehicle - cpm_background))

  • Determine IC₅₀ : Plot the percent inhibition against the logarithm of the AC-IN-1 concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based sAC Inhibition Assay (HTRF)

This protocol describes a high-throughput, homogeneous cell-based assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure cAMP levels in cell lysates. This confirms that AC-IN-1 can penetrate cells and inhibit sAC in a more physiological environment.

cluster_principle HTRF cAMP Assay Principle (Competition) cluster_low Low Cellular cAMP cluster_high High Cellular cAMP A Anti-cAMP Ab-Cryptate B cAMP-d2 A->B Binding C High FRET Signal B->C causes D Anti-cAMP Ab-Cryptate F Cellular cAMP D->F Binding E cAMP-d2 F->E Competes with G Low FRET Signal F->G causes

Caption: Principle of competitive HTRF cAMP detection.

A. Principle

This assay is a competitive immunoassay. Cellular cAMP produced by sAC competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. When the antibody binds the tracer, FRET occurs. High levels of cellular cAMP displace the tracer, leading to a decrease in the FRET signal. The signal is inversely proportional to the amount of cAMP in the cells.

B. Materials

  • HEK293 cells stably overexpressing sAC (e.g., "4-4 cells").

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Plate: 384-well, white, low-volume.

  • This compound (AC-IN-1).

  • sAC activator: NaHCO₃.

  • Phosphodiesterase (PDE) inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • HTRF cAMP Assay Kit (containing cAMP-d2 tracer and anti-cAMP antibody-cryptate).

  • Lysis buffer (provided in the kit).

  • HTRF-compatible microplate reader.

C. Assay Procedure

  • Cell Seeding : Seed sAC-expressing HEK293 cells into a 384-well plate at a pre-optimized density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Pre-incubation :

    • Prepare serial dilutions of AC-IN-1 in a stimulation buffer containing IBMX.

    • Remove culture medium from the cells and add 10 µL of the AC-IN-1 dilutions or vehicle control.

    • Pre-incubate for 10-15 minutes at 37°C.

  • sAC Stimulation :

    • Add 10 µL of stimulation buffer containing the sAC activator (e.g., NaHCO₃) to all wells.

    • Incubate for 30 minutes at 37°C to allow for cAMP production.

  • Cell Lysis and Detection :

    • Add 10 µL of the cAMP-d2 tracer prepared in lysis buffer.

    • Add 10 µL of the anti-cAMP antibody-cryptate prepared in lysis buffer.

  • Final Incubation : Incubate the plate for 1 hour at room temperature, protected from light.

  • Plate Reading : Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

D. Data Analysis

  • Calculate HTRF Ratio :

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10⁴

  • Calculate Percent Inhibition :

    • The signal is inversely proportional to the cAMP level. Therefore, a higher ratio indicates lower cAMP and thus higher inhibition.

    • % Inhibition = 100 * ((Ratio_inhibitor - Ratio_uninhibited) / (Ratio_max_inhibition - Ratio_uninhibited))

    • Where Ratio_uninhibited is from stimulated cells with vehicle and Ratio_max_inhibition is from unstimulated cells or a saturating concentration of inhibitor.

  • Determine IC₅₀ : Plot the percent inhibition against the logarithm of AC-IN-1 concentration and fit the curve using a four-parameter logistic model to calculate the cellular IC₅₀.

References

Troubleshooting & Optimization

Troubleshooting Adenylyl cyclase-IN-1 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Adenylyl cyclase-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of adenylyl cyclase. Adenylyl cyclases are enzymes that convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger in many signal transduction pathways.[1] By inhibiting adenylyl cyclase, this compound can modulate downstream cellular processes regulated by cAMP. The primary signaling pathway affected is the G-protein coupled receptor (GPCR) pathway that leads to the activation of adenylyl cyclase.

Q2: What are the primary applications of this compound in research?

This compound is primarily used in research to study the physiological and pathological roles of the adenylyl cyclase/cAMP signaling pathway. Based on available information, it has potential applications in ocular hypotonia research.

Troubleshooting Guide: Solubility Issues

One of the most common challenges encountered with small molecule inhibitors is achieving and maintaining solubility in aqueous experimental media. Below are common issues and recommended solutions for this compound.

Issue 1: The compound will not dissolve in my initial solvent.

If you are having trouble dissolving this compound, consider the following troubleshooting steps.

  • Gentle Warming: Briefly warming the solution to 37°C can aid in dissolution. However, be cautious as prolonged heating can lead to degradation of the compound.

  • Sonication: Using a bath sonicator for short bursts can help to break up particulates and facilitate dissolution.

Issue 2: My compound precipitates when I dilute the stock solution into my aqueous experimental buffer.

This is a common issue when diluting a stock solution prepared in an organic solvent into an aqueous buffer.

  • Lower the Final Concentration: The final concentration of the inhibitor in your assay may be too high for it to remain soluble in the aqueous buffer. Try performing a serial dilution to determine the maximum soluble concentration in your specific media.

  • Increase the Percentage of Organic Solvent: While it is ideal to keep the final concentration of organic solvents low to avoid off-target effects, sometimes a slightly higher percentage (e.g., up to 1% DMSO) is necessary to maintain solubility. Always include a vehicle control with the same final concentration of the solvent in your experiments.

  • Use of Surfactants: For in vitro assays, the addition of a small amount of a non-ionic detergent, such as Tween® 80 or Pluronic® F-68, to the final dilution buffer can help to maintain the solubility of hydrophobic compounds. It is crucial to ensure that the chosen surfactant does not interfere with your experimental system.

Data Presentation

As specific quantitative solubility data for this compound is not publicly available, the following table provides a general guide for preparing stock solutions of small molecule inhibitors. Researchers should perform their own solubility tests to determine the optimal conditions for their specific experimental setup.

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 10-50 mMPrimary recommended solvent for creating concentrated stock solutions.
Ethanol 1-10 mMCan be an alternative to DMSO, but may have higher cellular toxicity.
Dimethylformamide (DMF) 1-10 mMAnother alternative to DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh out a precise amount of this compound powder (CAS No. 731827-16-0; Molecular Weight: 240.37 g/mol ). For example, to make 1 mL of a 10 mM stock solution, you would need 2.40 mg of the compound.

  • Add Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution thoroughly. If necessary, use a brief (5-10 minutes) sonication in a water bath or gentle warming (up to 37°C) to facilitate dissolution. Ensure the solution is clear and free of particulates before use.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of Stock Solution for Cell-Based Assays

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your cell culture medium or assay buffer. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to your experimental wells containing cells and media. For example, add 10 µL of the 100 µM intermediate solution to 90 µL of media in a well to achieve a final concentration of 10 µM.

  • Mixing: Gently mix the contents of the well by pipetting up and down or by gentle agitation of the plate.

  • Vehicle Control: In parallel, prepare a vehicle control by adding the same volume of DMSO (or the solvent used for the stock solution) to control wells.

Mandatory Visualizations

Adenylyl Cyclase Signaling Pathway

Adenylyl_Cyclase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR 1. Binding G_Protein G Protein (αβγ) GPCR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Gα activates cAMP cAMP AC->cAMP 4. ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation Cellular_Response Cellular Response PKA->Cellular_Response 6. Phosphorylation AC_IN_1 This compound AC_IN_1->AC Inhibition

Caption: The G-protein coupled receptor signaling pathway leading to the production of cAMP.

Experimental Workflow for Testing Inhibitor Solubility

Experimental_Workflow start Start: Obtain This compound prep_stock Prepare 10 mM Stock in DMSO start->prep_stock serial_dilute Serially Dilute Stock in Assay Buffer prep_stock->serial_dilute observe Observe for Precipitation serial_dilute->observe soluble Soluble: Proceed with Experiment observe->soluble No insoluble Insoluble: Troubleshoot observe->insoluble Yes troubleshoot Troubleshooting Steps: - Lower Concentration - Add Surfactant - Gentle Warming insoluble->troubleshoot troubleshoot->serial_dilute Re-test

Caption: A logical workflow for testing and troubleshooting the solubility of this compound.

References

Technical Support Center: Optimizing Adenylyl Cyclase-IN-1 Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Adenylyl Cyclase-IN-1 for animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of adenylyl cyclase (AC), the enzyme responsible for converting ATP to cyclic AMP (cAMP).[1][2] By inhibiting AC, this compound reduces intracellular cAMP levels, thereby modulating downstream signaling pathways.[1][2] There are ten isoforms of adenylyl cyclase (nine membrane-bound and one soluble), and the specific isoform targeted by a particular inhibitor is a critical factor in its biological effect.[3] For example, some inhibitors are selective for specific isoforms like AC1, which is involved in pain and neuronal excitotoxicity.[4][5][6]

Q2: How do I determine the starting dose for my animal study?

A2: Determining the starting dose requires a multi-step approach. If a previously validated in vivo study exists for a similar compound, that can be a good starting point. For example, the AC1 inhibitor ST034307 has been used in mice at doses ranging from 3 mg/kg to 30 mg/kg.[5] In the absence of prior data, a dose-range finding study is recommended. This typically involves administering a wide range of doses to a small number of animals to identify a dose that shows efficacy without significant toxicity. Dose conversion from in vitro IC50 values to in vivo doses is complex and not always reliable, but as a preliminary estimation, a dose that achieves a plasma concentration several-fold higher than the in vitro IC50 may be targeted.

Q3: How should I formulate this compound for in vivo administration?

A3: The formulation of this compound depends on its solubility and the intended route of administration. Many small molecule inhibitors have low water solubility. A common approach for parenteral administration (e.g., intraperitoneal, intravenous, subcutaneous) is to first dissolve the compound in an organic solvent like DMSO and then dilute it in a vehicle suitable for injection, such as saline, corn oil, or a mixture containing solubilizing agents like Tween 80 or PEG300. For instance, a common vehicle for a poorly soluble compound could be a mixture of DMSO, Tween 80, and saline in a 10:5:85 ratio, respectively. It is crucial to test the solubility and stability of the compound in the chosen vehicle and to ensure the final concentration of the organic solvent is well-tolerated by the animals.

Q4: What are the common routes of administration for this type of inhibitor?

A4: The choice of administration route depends on the experimental goals, the formulation, and the pharmacokinetic properties of the inhibitor. Common routes for preclinical animal studies include:

  • Intraperitoneal (IP): Often used for systemic administration due to its relative ease and rapid absorption.

  • Intravenous (IV): Provides immediate and complete bioavailability, but can be technically challenging in smaller animals.

  • Subcutaneous (SC): Allows for slower, more sustained absorption.

  • Oral (PO): Preferred for its clinical relevance, but requires the compound to have good oral bioavailability.

The optimal route should be determined based on the desired therapeutic effect and the inhibitor's properties.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect at the initial dose 1. Insufficient Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site. 2. Poor Bioavailability: The inhibitor may not be well absorbed or may be rapidly metabolized. 3. Incorrect Formulation: The compound may have precipitated out of the vehicle, leading to a lower effective dose. 4. Target Engagement Issues: The inhibitor may not be reaching its target adenylyl cyclase isoform in the relevant tissue.1. Increase the Dose: Perform a dose-escalation study to determine if a higher dose produces the desired effect. 2. Pharmacokinetic Analysis: Measure the plasma and tissue concentrations of the inhibitor over time to assess its bioavailability and distribution. 3. Optimize Formulation: Re-evaluate the solubility of the compound in the chosen vehicle. Consider alternative formulations or administration routes. 4. Confirm Target Engagement: If possible, measure downstream markers of adenylyl cyclase activity (e.g., cAMP levels) in the target tissue to confirm that the inhibitor is hitting its target.
Toxicity or adverse effects observed 1. Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). 2. Off-target effects: The inhibitor may be interacting with other proteins besides the intended adenylyl cyclase isoform. 3. Vehicle toxicity: The vehicle used to dissolve the inhibitor may be causing adverse effects.1. Reduce the Dose: Lower the dose to a level that is well-tolerated. 2. Assess Specificity: If possible, test the inhibitor against a panel of related enzymes to determine its selectivity. 3. Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-related toxicity.
High variability in animal responses 1. Inconsistent Dosing: Inaccuracies in dose calculation or administration. 2. Biological Variability: Differences in metabolism or target expression among individual animals. 3. Formulation Instability: The inhibitor may not be uniformly suspended in the vehicle.1. Standardize Procedures: Ensure accurate weighing of the compound and precise administration volumes. 2. Increase Sample Size: A larger number of animals per group can help to account for biological variability. 3. Improve Formulation: Ensure the formulation is homogenous by proper mixing (e.g., vortexing or sonicating) before each administration.

Experimental Protocols

Dose-Range Finding Study Protocol
  • Animal Model: Select the appropriate animal species and strain for the study.

  • Group Allocation: Divide animals into at least four groups (n=3-5 per group): a vehicle control group and at least three dose groups (e.g., low, medium, high).

  • Dose Selection: The dose range should be wide enough to identify a potential therapeutic window. For a novel compound, this might range from 1 mg/kg to 100 mg/kg.

  • Formulation and Administration: Prepare the this compound formulation and administer it via the chosen route.

  • Observation: Monitor the animals closely for signs of efficacy (if applicable) and toxicity (e.g., weight loss, changes in behavior, signs of distress) for a predetermined period.

  • Data Analysis: Analyze the data to determine the maximum tolerated dose (MTD) and a potential effective dose range for further studies.

Pharmacokinetic (PK) Study Protocol
  • Animal Model and Dosing: Administer a single dose of this compound to a group of animals.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration.

  • Sample Processing: Process the blood samples to obtain plasma.

  • Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the inhibitor in the plasma samples.

  • Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.

Visualizations

Adenylyl_Cyclase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Hormone) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Inhibitor This compound Inhibitor->AC Inhibits

Caption: Adenylyl cyclase signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_preclinical Preclinical Optimization Workflow cluster_decision Decision Point Dose_Range 1. Dose-Range Finding Study (Efficacy & Toxicity) PK_Study 2. Pharmacokinetic (PK) Study (Absorption, Distribution, Metabolism, Excretion) Dose_Range->PK_Study Inform Dose Selection PD_Study 3. Pharmacodynamic (PD) Study (Target Engagement & Biomarkers) PK_Study->PD_Study Correlate Exposure with Effect Efficacy_Study 4. Efficacy Study (Optimized Dose & Schedule) PD_Study->Efficacy_Study Confirm Mechanism of Action Go_NoGo Go/No-Go Decision Efficacy_Study->Go_NoGo

Caption: Experimental workflow for optimizing this compound dosage in animal studies.

Troubleshooting_Logic cluster_solutions_no_effect Solutions for No Effect cluster_solutions_toxicity Solutions for Toxicity cluster_solutions_variability Solutions for Variability Start Start: Unexpected Result No_Effect No Observable Effect Start->No_Effect Toxicity Toxicity Observed Start->Toxicity Variability High Variability Start->Variability Increase_Dose Increase Dose No_Effect->Increase_Dose Possible Cause: Low Dose Check_PK Check Pharmacokinetics No_Effect->Check_PK Possible Cause: Poor Bioavailability Optimize_Formulation Optimize Formulation No_Effect->Optimize_Formulation Possible Cause: Formulation Issue Decrease_Dose Decrease Dose Toxicity->Decrease_Dose Possible Cause: High Dose Check_Specificity Check Off-Target Effects Toxicity->Check_Specificity Possible Cause: Off-Target Vehicle_Control Run Vehicle Control Toxicity->Vehicle_Control Possible Cause: Vehicle Effect Standardize_Dosing Standardize Dosing Variability->Standardize_Dosing Possible Cause: Inconsistent Dosing Increase_N Increase Sample Size Variability->Increase_N Possible Cause: Biological Variation Improve_Formulation Improve Formulation Homogeneity Variability->Improve_Formulation Possible Cause: Inhomogeneity

Caption: Troubleshooting logic for unexpected results in animal studies with this compound.

References

How to prevent off-target effects of Adenylyl cyclase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent and identify off-target effects of Adenylyl Cyclase-IN-1. While "this compound" is a general descriptor, the principles and protocols outlined here are applicable to most small molecule inhibitors of adenylyl cyclases (ACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor designed to suppress the activity of adenylyl cyclase enzymes. These enzymes are responsible for converting adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous signaling pathways.[1][2][3] By inhibiting ACs, this compound aims to reduce intracellular cAMP levels, thereby modulating downstream cellular processes regulated by cAMP-dependent protein kinase A (PKA) and other effectors.[4]

Q2: What are off-target effects and why are they a concern with AC inhibitors?

Off-target effects occur when a drug or inhibitor interacts with molecules other than its intended target, leading to unintended biological consequences.[5] This is a significant concern for AC inhibitors due to the high degree of structural conservation in the ATP binding site across the nine membrane-bound AC isoforms and the soluble AC (sAC).[6] Furthermore, many AC inhibitors are nucleotide analogs, creating a potential for interaction with other ATP-binding proteins, which can lead to a variety of unintended cellular effects.[6]

Q3: How do I know which adenylyl cyclase isoform is relevant in my experimental system?

The nine membrane-bound AC isoforms and sAC have distinct tissue distribution and are regulated differently.[1][7] To identify the relevant isoform(s) in your system, you can perform quantitative PCR (qPCR) or Western blotting to determine the expression levels of the different AC isoforms in your specific cell type or tissue. This information is critical for interpreting the effects of your inhibitor and for designing appropriate control experiments.

Q4: What are the essential control experiments when using this compound?

To ensure the observed effects are due to the inhibition of the intended AC target, several control experiments are essential:

  • Use a structurally unrelated AC inhibitor: Comparing the effects of this compound with another AC inhibitor that has a different chemical scaffold can help confirm that the observed phenotype is due to AC inhibition.

  • Rescue experiments: If possible, expressing a resistant form of the target AC isoform or adding exogenous cAMP analogs (e.g., 8-Br-cAMP) should rescue the phenotype caused by the inhibitor.

  • Use a negative control compound: An inactive analog of this compound, if available, is an excellent control to ensure the observed effects are not due to the chemical structure of the compound itself.

  • CRISPR/Cas9-mediated gene knockout: The most rigorous control is to use CRISPR to knock out the putative AC target. The inhibitor should have no effect in the knockout cells if it is truly specific for that target.[8]

Troubleshooting Guides

Problem 1: I am observing unexpected or contradictory phenotypic effects.

Possible Cause: The inhibitor may have off-target effects on other signaling pathways, or it may be affecting different AC isoforms with opposing downstream effects.

Troubleshooting Steps:

  • Verify Target Engagement: Confirm that this compound is inhibiting cAMP production in your cells at the concentration you are using. Perform a whole-cell cAMP accumulation assay.

  • Assess Isoform Selectivity: Test the inhibitor against a panel of recombinant AC isoforms to determine its selectivity profile. This will help you understand if it is inhibiting other ACs present in your system.

  • Perform a Target Knockout/Knockdown Study: Use siRNA or CRISPR to reduce the expression of the intended AC target. If the inhibitor still produces the same effect in the absence of the target, it is likely an off-target effect.[8]

  • Broad Kinase and Receptor Screening: Profile the inhibitor against a panel of kinases and G protein-coupled receptors (GPCRs) to identify potential off-target binding.

Problem 2: The downstream signaling pathway of my target AC is not affected as expected.

Possible Cause: The inhibitor may not be cell-permeable, it could be rapidly metabolized, or there might be compensatory signaling pathways activated.

Troubleshooting Steps:

  • Confirm Cellular Entry and Stability: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular concentration of the inhibitor over time.

  • Measure cAMP Levels Directly: Perform a direct measurement of intracellular cAMP levels in response to the inhibitor. This will confirm if the inhibitor is engaging its target inside the cell.

  • Investigate Compensatory Mechanisms: Other AC isoforms or phosphodiesterases (PDEs), which degrade cAMP, might be compensating for the inhibition of your target AC. Measure the expression and activity of other ACs and PDEs in your system.

Experimental Protocols & Data

Protocol 1: Whole-Cell cAMP Accumulation Assay

This protocol is used to measure the effect of an inhibitor on cAMP production in intact cells.

  • Cell Culture: Plate cells in a multi-well plate and grow to confluency.

  • Pre-treatment with PDE Inhibitor: To prevent cAMP degradation, pre-incubate cells with a broad-spectrum phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 30 minutes.

  • Inhibitor Incubation: Add this compound at various concentrations and incubate for the desired time (e.g., 15-30 minutes).

  • Stimulation: Stimulate the cells with an appropriate AC activator (e.g., 10 µM Forskolin to activate most membrane-bound ACs, or sodium bicarbonate for sAC) for 15-30 minutes.

  • Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive ELISA-based cAMP assay kit, following the manufacturer's instructions.

Protocol 2: Membrane Preparation for In Vitro AC Activity Assay

This protocol describes how to isolate cell membranes to test the direct effect of an inhibitor on AC activity.

  • Cell Harvesting: Harvest cells and wash with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 20 mM HEPES, 1 mM EDTA, protease inhibitors) and homogenize using a Dounce homogenizer.[6]

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,800 x g) to pellet nuclei and intact cells.[6]

  • Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 60,000 x g) to pellet the membranes.[6]

  • Resuspension: Resuspend the membrane pellet in a suitable buffer and determine the protein concentration using a Bradford assay.[6] The membranes can now be used in an in vitro AC activity assay.

Table 1: Example IC50 Data for Known AC Inhibitors

This table illustrates the concept of isoform selectivity. Note that many inhibitors show activity against multiple isoforms.

InhibitorAC1 (IC50)AC2 (IC50)AC5 (IC50)AC6 (IC50)
SQ22,536 -2.6 mM[9]15 µM[9]-
NKY80 --8.3 µM[9]Not selective vs AC5[9]
MANT-ATP 46 nM[9]460 nM[9]32 nM[9]-

Data presented are examples and may vary based on experimental conditions.

Visualizations

Adenylyl_Cyclase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Signal Hormone/ Neurotransmitter GPCR GPCR Signal->GPCR G_Protein G Protein (Gs/Gi) GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP synthesizes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets Inhibitor This compound Inhibitor->AC inhibits

Caption: The canonical adenylyl cyclase signaling pathway and the point of inhibition.

Troubleshooting_Workflow start Start: Unexpected Phenotype q1 Is intracellular cAMP reduced by inhibitor? start->q1 a1_yes Target is engaged. Proceed to selectivity tests. q1->a1_yes Yes a1_no Target not engaged. Check cell permeability/stability. q1->a1_no No q2 Does target knockout/ knockdown abolish the phenotype? a1_yes->q2 a2_yes Phenotype is likely on-target. q2->a2_yes Yes a2_no Phenotype is likely OFF-TARGET. q2->a2_no No

Caption: A workflow for troubleshooting unexpected experimental outcomes.

Experimental_Workflow step1 1. Identify AC Isoforms (qPCR/Western Blot) step2 2. In Vitro AC Activity Assay (Membrane Prep or Recombinant Enzyme) step1->step2 step3 3. Whole-Cell cAMP Assay (Confirm Target Engagement in situ) step2->step3 step4 4. Phenotypic Assays (Measure Biological Response) step3->step4 step5 5. Off-Target Profiling (Kinase Panels, CRISPR Knockout) step4->step5

Caption: A general experimental workflow for characterizing an AC inhibitor.

References

Adenylyl cyclase-IN-1 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenylyl cyclase inhibitors. While "Adenylyl cyclase-IN-1" is not a standard nomenclature, this guide will focus on commonly used inhibitors and general best practices.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for adenylyl cyclase inhibitors?

A1: Proper storage is crucial to maintain the stability and activity of adenylyl cyclase inhibitors. Always refer to the manufacturer's datasheet for specific instructions. General guidelines are provided in the table below. For a specific inhibitor, mAC2-IN-1, the powder form is stable for 3 years at -20°C and 2 years at 4°C. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month[1].

Q2: How should I dissolve adenylyl cyclase inhibitors?

A2: Most adenylyl cyclase inhibitors are soluble in organic solvents like DMSO. For in vitro experiments, it is common to prepare a concentrated stock solution in 100% DMSO. Subsequent dilutions should be made in the appropriate aqueous buffer or cell culture medium, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. For a specific example, mAC2-IN-1 can be dissolved in DMSO[1].

Q3: My adenylyl cyclase inhibitor shows lower than expected potency. What are the possible causes?

A3: Several factors can contribute to reduced inhibitor potency:

  • Improper Storage: The compound may have degraded due to incorrect storage temperature, exposure to light, or multiple freeze-thaw cycles.

  • Incorrect Concentration: Ensure accurate preparation of stock solutions and dilutions.

  • Cell Permeability Issues: Not all inhibitors are cell-permeable. For intact cell assays, use inhibitors known to cross the cell membrane.

  • Presence of Serum: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum percentage or using a serum-free medium during the experiment.

  • High Cell Density: A high cell density can lead to rapid metabolism of the inhibitor.

  • Isoform Specificity: The target cells may express an adenylyl cyclase isoform that is less sensitive to the specific inhibitor being used.

Q4: I am observing off-target effects in my experiment. How can I troubleshoot this?

A4: Off-target effects are a known concern with some adenylyl cyclase inhibitors, particularly those that are nucleotide analogs.

  • Use a Lower Concentration: Titrate the inhibitor to the lowest effective concentration to minimize off-target effects.

  • Use a More Selective Inhibitor: If possible, switch to an inhibitor with higher selectivity for the adenylyl cyclase isoform of interest.

  • Include Proper Controls: Use a structurally related but inactive compound as a negative control. Additionally, a rescue experiment by adding exogenous cAMP can help confirm that the observed phenotype is due to adenylyl cyclase inhibition.

  • Consult the Literature: Review publications that have used the same inhibitor to see if similar off-target effects have been reported.

Stability and Storage Conditions

The stability of adenylyl cyclase inhibitors can vary depending on the specific compound and the solvent used. The following table summarizes general storage recommendations and provides specific data for mAC2-IN-1.

Inhibitor/ConditionFormStorage TemperatureDurationReference
General Guideline Powder-20°C>1 yearGeneral Best Practice
Stock Solution (in DMSO)-80°C6-12 monthsGeneral Best Practice
mAC2-IN-1 Powder-20°C3 years[1]
4°C2 years[1]
In Solvent-80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

General Protocol for In Vitro Adenylyl Cyclase Inhibition Assay

This protocol outlines a general procedure for measuring the inhibitory activity of a compound on adenylyl cyclase in a membrane preparation.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the adenylyl cyclase of interest in a lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Inhibition Assay:

    • Pre-incubate the membrane preparation with various concentrations of the adenylyl cyclase inhibitor (or vehicle control) for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the adenylyl cyclase reaction by adding a reaction mixture containing ATP (the substrate), MgCl2 (a cofactor), and a cAMP-generating system activator (e.g., forskolin, if not studying a competitive inhibitor of the forskolin site).

    • Incubate the reaction at 30°C or 37°C for a defined period (e.g., 10-30 minutes).

    • Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA or by boiling).

  • cAMP Quantification:

    • Measure the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

  • Data Analysis:

    • Plot the percentage of adenylyl cyclase activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of adenylyl cyclase activity) by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Adenylyl Cyclase Signaling Pathway

Adenylyl cyclases are key enzymes in the G protein-coupled receptor (GPCR) signaling cascade. The diagram below illustrates the canonical pathway.

AdenylylCyclaseSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Hormone) GPCR GPCR Ligand->GPCR Binds G_protein G Protein (αβγ) GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets Inhibitor AC-IN-1 Inhibitor->AC Inhibits

Caption: G protein-coupled receptor signaling pathway leading to cAMP production.

Experimental Workflow for Evaluating an Adenylyl Cyclase Inhibitor

The following diagram outlines a typical workflow for characterizing a novel adenylyl cyclase inhibitor.

ExperimentalWorkflow A Compound Synthesis and Purification B In Vitro Biochemical Assay (e.g., with purified enzyme or membrane preparations) A->B C Determine IC50 B->C D Cell-Based Assays (e.g., cAMP accumulation in intact cells) C->D E Determine Cellular Potency D->E F Selectivity Profiling (against other AC isoforms and off-targets) E->F G In Vivo Studies (e.g., animal models of disease) F->G

References

Technical Support Center: Interpreting Unexpected Results with Adenylyl Cyclase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using Adenylyl Cyclase-IN-1, a selective inhibitor of Adenylyl Cyclase 1 (AC1).

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

This compound is designed as a selective inhibitor of Adenylyl Cyclase 1 (AC1). AC1 is a membrane-bound enzyme that, upon activation, converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2] AC1 is specifically stimulated by calcium (Ca²⁺) in a calmodulin-dependent manner.[1][3] Therefore, this compound is expected to reduce cAMP production in cells and tissues where AC1 is expressed and activated.

Q2: In which experimental systems is this compound expected to be most effective?

This compound is expected to be most effective in systems where AC1 plays a significant role in cAMP signaling. This includes neuronal tissues, where AC1 is involved in processes like pain perception and memory formation.[2][4] Its effectiveness will be most apparent when AC1 is stimulated, for example, by agents that increase intracellular calcium levels.

Troubleshooting Guide

Unexpected Result 1: No inhibition of cAMP production is observed.

Possible Cause 1: Low expression of AC1 in the experimental system.

  • Troubleshooting Step: Verify the expression of AC1 in your cell line or tissue of interest using techniques like qPCR or Western blotting. Different cell types have varying expression levels of the nine membrane-bound AC isoforms.[1]

Possible Cause 2: AC1 is not the primary adenylyl cyclase isoform responsible for cAMP production under your experimental conditions.

  • Troubleshooting Step: Consider the specific activators you are using. If you are using a Gs-coupled GPCR agonist, other AC isoforms might be the primary contributors to the cAMP signal. Try stimulating AC1 directly using a calcium ionophore like ionomycin in the presence of an AC activator like forskolin to assess the specific contribution of Ca²⁺-sensitive adenylyl cyclases.

Possible Cause 3: The inhibitor is not cell-permeable or is being actively transported out of the cell.

  • Troubleshooting Step: If using intact cells, compare the inhibitor's effect in your cellular assay with an in vitro adenylyl cyclase activity assay using membrane preparations from your cells.[1] This can help determine if the issue is related to cell permeability.

Possible Cause 4: Incorrect inhibitor concentration or degradation.

  • Troubleshooting Step: Perform a dose-response experiment to ensure you are using an effective concentration of the inhibitor. Ensure proper storage and handling of the inhibitor to prevent degradation.

Unexpected Result 2: An increase in cAMP production is observed.

Possible Cause 1: Potentiation of other adenylyl cyclase isoforms.

  • Troubleshooting Step: This seemingly contradictory result has been observed with some selective AC1 inhibitors. For instance, the AC1 inhibitor ST034307 has been shown to potentiate the activity of AC2, AC5, and AC6 under certain conditions.[1] If your experimental system expresses these isoforms, you might observe an overall increase in cAMP.

  • Data Summary: The table below summarizes the selectivity profile of ST034307, a known selective AC1 inhibitor, demonstrating its effects on other AC isoforms.

Adenylyl Cyclase IsoformEffect of ST034307
AC1Inhibition
AC2Potentiation (of PMA-stimulated activity)
AC3No significant effect
AC4No significant effect
AC5Potentiation (of forskolin-stimulated activity)
AC6Potentiation (of forskolin-stimulated activity)
AC7No significant effect
AC8No significant effect
AC9No significant effect
Source: Adapted from Brust et al., 2017.[1]

Possible Cause 2: Off-target effects on phosphodiesterases (PDEs).

  • Troubleshooting Step: cAMP levels are regulated by both its synthesis by adenylyl cyclases and its degradation by PDEs. An off-target inhibitory effect on PDEs would lead to cAMP accumulation. To test for this, perform your experiment in the presence of a broad-spectrum PDE inhibitor, such as IBMX. If this compound still causes an increase in cAMP in the presence of IBMX, the effect is likely not due to PDE inhibition.

Unexpected Result 3: The inhibitor shows efficacy in a cell-based assay but not in an in vitro membrane assay.

Possible Cause 1: The inhibitor has an indirect mechanism of action in intact cells.

  • Troubleshooting Step: The inhibitor may not be directly targeting the catalytic activity of AC1. For example, the putative AC1-selective inhibitor NB001 was found to reduce cAMP levels in cells but did not directly inhibit AC1 activity in membrane preparations.[5] This suggests an indirect mechanism, possibly affecting upstream signaling events that regulate AC1 activity.

  • Experimental Workflow: To investigate this, you could examine the effect of the inhibitor on upstream signaling pathways that modulate AC1, such as intracellular calcium levels or the activity of G-proteins.

Experimental Protocols

Key Experiment 1: In Vitro Adenylyl Cyclase Activity Assay

This protocol is used to measure the direct effect of an inhibitor on the catalytic activity of adenylyl cyclase in isolated cell membranes.

Materials:

  • Cell membranes expressing the adenylyl cyclase isoform of interest (e.g., from Sf9 cells or transfected HEK293 cells)[1]

  • This compound (or other inhibitors) dissolved in DMSO

  • Assay buffer: 50 mM HEPES (pH 8.0), 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT

  • Stimulators: Gαs (for general AC activation), Calmodulin (for AC1), Forskolin

  • Substrate mix: 10 mM MgCl₂, 200 µM ATP, and [α-³²P]ATP

  • Stop solution: 1% SDS, 10 mM ATP, 10 mM cAMP

  • Dowex and alumina columns for cAMP purification

Procedure:

  • Prepare cell membranes from cells overexpressing the desired AC isoform.

  • Pre-incubate the membranes (10-20 µg) with this compound or vehicle (DMSO) for 10 minutes on ice.

  • Add stimulators to the reaction mixture (e.g., 50 nM Gαs).

  • Initiate the reaction by adding the substrate mix.

  • Incubate for 10-20 minutes at 30°C.

  • Terminate the reaction by adding the stop solution.

  • Separate the radiolabeled cAMP from other nucleotides using sequential Dowex and alumina column chromatography.

  • Quantify the [³²P]cAMP using a scintillation counter.

Key Experiment 2: Cellular cAMP Measurement Assay

This protocol is for measuring cAMP levels in intact cells in response to treatment with an inhibitor.

Materials:

  • Cells cultured in appropriate plates (e.g., 96-well)

  • This compound

  • Stimulation buffer (e.g., HBSS)

  • Stimulators (e.g., GPCR agonists, forskolin, ionomycin)

  • PDE inhibitor (e.g., 0.5 mM IBMX)

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell lysis buffer

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Pre-incubate the cells with the PDE inhibitor (IBMX) for 30 minutes to prevent cAMP degradation.

  • Add this compound at various concentrations and incubate for the desired time (e.g., 15-30 minutes).

  • Add the stimulator (e.g., a GPCR agonist or forskolin) to induce cAMP production and incubate for an appropriate time (e.g., 30 minutes).

  • Lyse the cells according to the cAMP detection kit protocol.

  • Measure the intracellular cAMP concentration using the chosen detection method.

Visualizations

cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular GPCR_s Gs-coupled Receptor Gs Gs GPCR_s->Gs activates GPCR_i Gi-coupled Receptor Gi Gi GPCR_i->Gi activates Ligand_s Stimulatory Ligand Ligand_s->GPCR_s binds Ligand_i Inhibitory Ligand Ligand_i->GPCR_i binds AC Adenylyl Cyclase (AC1) cAMP cAMP AC->cAMP converts Gs->AC stimulates (+) Gi->AC inhibits (-) ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets AC_IN_1 This compound AC_IN_1->AC inhibits (-)

Caption: Canonical G-protein coupled adenylyl cyclase signaling pathway.

cluster_No_Inhibition Troubleshooting 'No Inhibition' cluster_Increase_cAMP Troubleshooting 'Increase in cAMP' cluster_Cell_vs_Membrane Troubleshooting 'Differential Efficacy' Start Start: Unexpected Result No_Inhibition No Inhibition of cAMP Start->No_Inhibition Increase_cAMP Increase in cAMP Start->Increase_cAMP Cell_vs_Membrane Works in cells, not in membranes Start->Cell_vs_Membrane Check_AC1_Expression Verify AC1 expression (qPCR/Western) No_Inhibition->Check_AC1_Expression Possible Cause: Low AC1 Expression Check_Other_ACs Check expression of AC2, AC5, AC6 Increase_cAMP->Check_Other_ACs Possible Cause: Potentiation of other isoforms Investigate_Indirect Investigate indirect mechanisms of action Cell_vs_Membrane->Investigate_Indirect Possible Cause: Indirect Mechanism Confirm_AC1_Activity Confirm AC1 is the primary active isoform Check_AC1_Expression->Confirm_AC1_Activity Check_Permeability Test in vitro (membrane prep) Confirm_AC1_Activity->Check_Permeability Dose_Response Perform dose-response and check stability Check_Permability Check_Permability Check_Permability->Dose_Response Test_PDE_Inhibition Test with broad-spectrum PDE inhibitor (IBMX) Check_Other_ACs->Test_PDE_Inhibition Upstream_Signaling Measure upstream signals (e.g., intracellular Ca2+) Investigate_Indirect->Upstream_Signaling

Caption: Logical workflow for troubleshooting unexpected results.

cluster_prep Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_readout Readout Culture_Cells 1. Culture cells expressing AC1 Prepare_Inhibitor 2. Prepare stock solution of this compound Preincubate_PDEi 3. Pre-incubate cells with PDE inhibitor (optional) Prepare_Inhibitor->Preincubate_PDEi Add_AC_IN_1 4. Add this compound at various concentrations Preincubate_PDEi->Add_AC_IN_1 Add_Stimulator 5. Add stimulator (e.g., Forskolin + Ionomycin) Add_AC_IN_1->Add_Stimulator Lyse_Cells 6. Lyse cells Add_Stimulator->Lyse_Cells Measure_cAMP 7. Measure cAMP levels (e.g., HTRF, ELISA) Lyse_Cells->Measure_cAMP Analyze_Data 8. Analyze data and determine IC50 Measure_cAMP->Analyze_Data

Caption: General experimental workflow for testing an AC inhibitor.

References

Technical Support Center: Improving the Selectivity of Adenylyl Cyclase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the selectivity of adenylyl cyclase (AC) inhibition.

Frequently Asked Questions (FAQs)

Q1: What are the different isoforms of adenylyl cyclase and why is isoform-selective inhibition important?

A1: Mammals have ten known isoforms of adenylyl cyclase: nine are membrane-bound (AC1-AC9) and one is soluble (sAC).[1][2] These isoforms have distinct tissue expression patterns and play roles in a wide array of physiological processes.[3][4] For example, AC1 is implicated in learning, memory, and chronic pain, while AC5 is involved in cardiac function.[4][5] Therapeutic strategies targeting AC will lack specificity unless a particular isoform is targeted; therefore, isoform-selective inhibitors are crucial for developing targeted therapies with fewer off-target effects.[4]

Q2: I am seeing effects in my cellular assay with an AC inhibitor, but it doesn't seem to directly inhibit the purified enzyme. What could be the reason?

A2: This suggests an indirect mechanism of action. For instance, the inhibitor NB001 has been reported to reduce cAMP accumulation in an AC1-dependent manner in cells, but it does not directly inhibit AC1 activity in membrane preparations.[6] The compound might be acting on an upstream regulator of AC1 or affecting its localization within the cell. It is crucial to validate findings from cellular assays with in vitro assays using purified enzymes or membrane preparations to confirm direct inhibition.

Q3: My AC inhibitor is an ATP analog. What are the potential off-target effects I should be aware of?

A3: Inhibitors that are analogs of adenosine, ATP, or other nucleotides have a clear potential for off-target effects due to their structural similarity to endogenous molecules.[6] These compounds can interact with other ATP-binding proteins, such as kinases and phosphodiesterases (PDEs), leading to confounding results. It is essential to perform counter-screening against a panel of relevant ATP-binding proteins to assess the selectivity of your inhibitor. Additionally, anionic phosphate groups on these molecules can lead to issues with cell permeability.[6]

Q4: What is the difference between competitive and non-competitive AC inhibitors?

A4: Competitive inhibitors, such as MANT-GTPγS, bind to the same active site as the substrate (ATP) and directly compete with it.[7] Their inhibition can be overcome by increasing the substrate concentration. Non-competitive inhibitors, like SQ 22,536, bind to a different site on the enzyme (an allosteric site) and reduce its catalytic activity without preventing substrate binding.[7] Their inhibitory effect is not affected by substrate concentration.

Q5: How can I improve the cell permeability of my AC inhibitor?

A5: Poor cell permeability is a common issue, especially for inhibitors with charged groups like phosphates.[6] Strategies to improve permeability include:

  • Prodrug approach: Modifying the inhibitor with lipophilic groups that are cleaved off by intracellular enzymes to release the active compound.

  • Chemical modification: Masking charged groups to increase lipophilicity.

  • Use of permeabilizing agents: In in vitro experiments, agents like digitonin can be used to permeabilize the cell membrane, but this is not suitable for in vivo studies.

Troubleshooting Guides

Guide 1: Inconsistent Results in cAMP Assays
Symptom Possible Cause Suggested Solution
High variability between replicates- Inconsistent cell seeding density.- Pipetting errors.- Cell health issues.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Regularly check cell viability and passage number.
Noisy or weak signal- Insufficient stimulation of adenylyl cyclase.- High phosphodiesterase (PDE) activity degrading cAMP.- Low expression of the target AC isoform.- Optimize the concentration of the stimulating agent (e.g., forskolin, agonist).- Include a broad-spectrum PDE inhibitor like IBMX in the assay buffer.[8]- Confirm the expression of the target AC isoform in your cell line using techniques like qPCR or Western blotting.
Signal is off-scale (too high)- Over-stimulation of adenylyl cyclase.- Cell density is too high.- Reduce the concentration of the stimulating agent.- Optimize the cell seeding density.[9]
Control compounds not performing as expected- Degradation of compounds.- Incorrect concentration used.- Ensure proper storage and handling of all compounds.- Prepare fresh dilutions for each experiment and verify concentrations.
Guide 2: Off-Target Effects Observed
Symptom Possible Cause Suggested Solution
Inhibition observed in cells lacking the target AC isoform- The inhibitor is acting on another AC isoform present in the cells.- The inhibitor has off-target effects on other signaling pathways.- Test the inhibitor's activity in a panel of cell lines, each expressing a single AC isoform.- Perform counter-screening against other relevant targets (e.g., kinases, PDEs, GPCRs).
Unexpected physiological responses in vivo- The inhibitor is not selective for the intended AC isoform.- The inhibitor has poor pharmacokinetic properties.- Profile the inhibitor against all AC isoforms to determine its selectivity.- Conduct thorough pharmacokinetic and pharmacodynamic studies.

Data Presentation: Adenylyl Cyclase Inhibitor Selectivity

The following table summarizes the inhibitory potency (IC50) of various compounds against different adenylyl cyclase isoforms.

InhibitorAC1 (IC50)AC2 (IC50)AC3 (IC50)AC5 (IC50)AC6 (IC50)sAC (IC50)Notes
SQ 22,536 ~120 µM[7]~670 µM[7]~100 µM[7]~2.2 µM[7]~360 µM[7]-Non-competitive inhibitor, shows some selectivity for AC5.
NKY80 -~1.7 mM[10]~132 µM[10]~8.3 µM[10]--Non-competitive inhibitor with selectivity for AC5.
ST034307 2.3 µM[10][11]-----A selective inhibitor of AC1.[5]
AC1-IN-1 0.54 µM[10]-----A selective inhibitor of AC1.
KH7 -----2.7 µM[11]A specific soluble adenylyl cyclase (sAC) inhibitor.[1]
LRE1 -----3.3 µM[11]A specific and allosteric inhibitor of soluble adenylyl cyclase (sAC).[10]

Note: IC50 values can vary depending on the experimental conditions (e.g., presence of Mg2+ or Mn2+, type of activator used).

Experimental Protocols

Protocol 1: Adenylyl Cyclase Activity Assay in Membranes

This protocol is adapted from previously described methods.[6]

1. Membrane Preparation: a. Culture Sf9, HEK293, or COS-7 cells expressing the adenylyl cyclase isoform of interest. b. Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). c. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES pH 8.0, 1 mM EDTA, 2 mM MgCl2, 1 mM DTT, 250 mM sucrose, and protease inhibitors). d. Lyse the cells using a Dounce homogenizer on ice. e. Centrifuge the lysate at low speed (e.g., 1,800 x g) for 5 minutes at 4°C to pellet nuclei. f. Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 60,000 - 100,000 x g) for 20-30 minutes at 4°C to pellet the membranes. g. Resuspend the membrane pellet in a suitable buffer, determine the protein concentration using a Bradford assay, and store at -80°C in single-use aliquots.

2. AC Activity Assay: a. On ice, add 1 µl of the inhibitor (in DMSO) to 24 µl of the membrane preparation in a reaction tube. b. Initiate the reaction by adding 25 µl of a reaction mix containing [α-32P]ATP, 10 mM MgCl2, and the appropriate activator for the specific AC isoform (e.g., 50 µM forskolin for AC1-7). c. Incubate the reaction for 10 minutes at 30°C. d. Stop the reaction by adding a stop solution (e.g., 100 µl of 1% SDS, 10 mM ATP, 1 mM cAMP). e. Separate the [32P]cAMP from the unreacted [α-32P]ATP using sequential column chromatography over Dowex and alumina columns. f. Quantify the amount of [32P]cAMP produced using a scintillation counter.

Protocol 2: Cellular cAMP Accumulation Assay (HTRF-based)

This protocol is a general guideline based on commercially available kits.[9]

1. Cell Seeding: a. Seed cells expressing the target AC isoform in a 96- or 384-well plate at a pre-optimized density. b. Incubate the cells overnight at 37°C in a CO2 incubator.

2. Compound Treatment: a. Prepare serial dilutions of the test inhibitors. b. Aspirate the culture medium from the wells and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX). c. Add the test inhibitors to the appropriate wells and pre-incubate for a defined period (e.g., 15-30 minutes). d. Add the stimulating agent (e.g., forskolin or a specific GPCR agonist) to all wells except the negative control. e. Incubate for a specified time (e.g., 30 minutes) at room temperature.

3. Detection: a. Lyse the cells and detect the accumulated cAMP according to the manufacturer's instructions for the HTRF (Homogeneous Time-Resolved Fluorescence) kit. This typically involves adding two reagents sequentially: a cAMP-d2 conjugate and a Europium cryptate-labeled anti-cAMP antibody. b. Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light. c. Read the plate on an HTRF-compatible plate reader.

4. Data Analysis: a. Calculate the HTRF ratio and determine the concentration of cAMP produced by interpolating from a standard curve. b. Plot the inhibitor concentration versus the cAMP response to determine the IC50 value.

Visualizations

Adenylyl_Cyclase_Signaling_Pathway cluster_receptor Cell Membrane GPCR GPCR G_protein G Protein (Gs/Gi) GPCR->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Ligand Ligand (e.g., Hormone) Ligand->GPCR Activates G_protein->AC Stimulates (Gs) or Inhibits (Gi) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE PDE cAMP->PDE Degraded by Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets Inhibitor AC Inhibitor Inhibitor->AC Inhibits AMP AMP PDE->AMP

Caption: Adenylyl Cyclase signaling pathway and points of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cell Culture expressing target AC isoform B Membrane Preparation (for in vitro assay) or Cell Seeding (for cellular assay) A->B D Pre-incubate with Inhibitor B->D C Prepare Inhibitor Dilutions C->D E Stimulate AC with Activator (e.g., Forskolin) D->E F Incubate E->F G Stop Reaction & Detect cAMP F->G I Calculate cAMP levels G->I H Generate Standard Curve H->I J Plot Dose-Response Curve and determine IC50 I->J

Caption: General experimental workflow for screening AC inhibitors.

Troubleshooting_Flowchart Start Unexpected Result in AC Inhibition Assay Q1 Are results reproducible? Start->Q1 A1_No Check Assay Conditions: - Cell density - Reagent stability - Pipetting accuracy Q1->A1_No No Q2 Is inhibition observed in membranes/purified enzyme? Q1->Q2 Yes End Refine experiment based on findings A1_No->End A2_No Potential Indirect Inhibition: - Investigate upstream targets - Rule out assay artifacts Q2->A2_No No Q3 Is the inhibitor selective for the target isoform? Q2->Q3 Yes A2_No->End A3_No Lack of Selectivity: - Profile against other AC isoforms - Consider off-target effects on other protein families Q3->A3_No No Q3->End Yes, issue likely resolved or requires deeper investigation A3_No->End

References

Technical Support Center: Overcoming Resistance to Adenylyl Cyclase-IN-1 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming resistance to Adenylyl Cyclase-IN-1 (AC1-IN-1), a selective inhibitor of adenylyl cyclase type 1.

Understanding this compound

This compound is a small molecule inhibitor that selectively targets adenylyl cyclase type 1 (AC1), an enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP).[1] AC1 is a key regulator in various physiological processes, and its inhibition is a target for therapeutic intervention in conditions like chronic pain.[2][3][4] Resistance to AC1-IN-1 can arise through various mechanisms, hindering its experimental and potential therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of adenylyl cyclase type 1 (AC1).[1] It functions by binding to the AC1 enzyme, preventing the conversion of ATP to cyclic AMP (cAMP). This leads to a decrease in intracellular cAMP levels, thereby modulating downstream signaling pathways.

Q2: What are the potential mechanisms by which cell lines can develop resistance to this compound?

A2: While specific resistance mechanisms to AC1-IN-1 are still under investigation, resistance to adenylyl cyclase modulators can occur through several general mechanisms:

  • Alterations in the Target Enzyme (AC1): Mutations in the ADCY1 gene could alter the binding site of AC1-IN-1, reducing its inhibitory effect.

  • Upregulation of Alternative Adenylyl Cyclase Isoforms: Cells may compensate for the inhibition of AC1 by upregulating the expression or activity of other AC isoforms that are not inhibited by AC1-IN-1.[5][6]

  • Changes in G Protein Signaling: Mutations or altered expression of G proteins (Gαs or Gαi) that regulate AC activity can impact the overall cAMP levels, potentially counteracting the effect of the inhibitor.[7][8]

  • Increased Phosphodiesterase (PDE) Activity: Upregulation of phosphodiesterases, enzymes that degrade cAMP, can lead to a rapid breakdown of any remaining cAMP, further reducing the signaling pathway's activity and mimicking a resistant phenotype.[9][10][11]

  • Drug Efflux Pumps: Increased expression of drug efflux pumps, such as P-glycoprotein, could actively transport AC1-IN-1 out of the cell, reducing its intracellular concentration and effectiveness.[12]

Q3: Can resistance to AC1-IN-1 be reversed?

A3: Reversing resistance depends on the underlying mechanism. Some strategies that can be explored include:

  • Combination Therapy: Using AC1-IN-1 in combination with inhibitors of other signaling pathways (e.g., PDE inhibitors) may help overcome resistance.[12]

  • Targeting Downstream Effectors: If resistance is due to upstream alterations, targeting downstream effectors of the cAMP pathway might be a viable alternative.

  • Alternative Inhibitors: Using structurally different AC1 inhibitors could be effective if resistance is due to a specific binding site mutation.

Troubleshooting Guide: Resistance to this compound

This guide provides a question-and-answer format to troubleshoot common issues encountered during experiments with AC1-IN-1.

Issue 1: Decreased or no observable effect of AC1-IN-1 on cAMP levels.

  • Question: My cell line, which was previously sensitive to AC1-IN-1, is no longer showing a significant decrease in cAMP levels upon treatment. What should I check first?

  • Answer:

    • Confirm Compound Integrity: Ensure the AC1-IN-1 stock solution is not degraded. Prepare a fresh stock and repeat the experiment.

    • Verify Cell Line Identity and Passage Number: Confirm the identity of your cell line using short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered phenotypes; it is recommended to use cells from a low-passage stock.

    • Check for Contamination: Test your cell culture for mycoplasma contamination, which can alter cellular signaling.

    • Optimize Assay Conditions: Re-evaluate your cAMP assay protocol for any potential issues with reagents or procedure. Refer to the detailed protocols section below.

Issue 2: Gradual loss of sensitivity to AC1-IN-1 over time.

  • Question: I've noticed that I need to use increasingly higher concentrations of AC1-IN-1 to achieve the same inhibitory effect. What could be the cause?

  • Answer: This suggests the development of acquired resistance. Consider the following possibilities and experimental approaches:

    • Upregulation of other AC isoforms:

      • Hypothesis: The cells are compensating by overexpressing other AC isoforms.

      • Experiment: Perform qPCR or Western blotting to analyze the expression levels of other adenylyl cyclase isoforms (e.g., AC2-AC9) in your resistant cell line compared to the sensitive parental line.[5][6]

    • Increased PDE activity:

      • Hypothesis: The cells are rapidly degrading cAMP through increased PDE activity.

      • Experiment: Measure total PDE activity in cell lysates from both sensitive and resistant cells. You can also use a non-selective PDE inhibitor, like IBMX, in your cAMP assay to see if it restores sensitivity to AC1-IN-1.[10][11]

Issue 3: Cell line is intrinsically resistant to AC1-IN-1.

  • Question: My cell line does not respond to AC1-IN-1, even at high concentrations. What could be the reason?

  • Answer: Intrinsic resistance can be due to several factors:

    • Low or no AC1 expression:

      • Hypothesis: The cell line does not express AC1 at a significant level.

      • Experiment: Check the expression of AC1 mRNA and protein using qPCR and Western blotting.[13]

    • Presence of a dominant signaling pathway:

      • Hypothesis: The cellular process you are studying is primarily regulated by a cAMP-independent pathway or by other AC isoforms.

      • Experiment: Use activators and inhibitors of other signaling pathways to understand the dominant regulatory mechanisms in your cell line.

Quantitative Data

Table 1: Inhibitory Activity of Selected Adenylyl Cyclase Inhibitors

CompoundTarget AC IsoformIC50 (µM)Cell Line/SystemReference
ST034307AC12.3HEK-AC1 cells[1]
NB001AC1~10 (in cells)HEK-AC1 cells[14]
NKY80AC58.3In vitro[15]
SQ22,536Non-selective~120 (AC1)Sf9 cell membranes[14]

Note: IC50 values can vary depending on the cell line and experimental conditions.[15][16]

Experimental Protocols

1. Measurement of Intracellular cAMP Levels

This protocol describes a common method for measuring intracellular cAMP using a competitive enzyme immunoassay (EIA).

  • Materials:

    • Cell line of interest

    • AC1-IN-1

    • Cell culture medium and supplements

    • Phosphodiesterase inhibitor (e.g., IBMX)

    • Cell lysis buffer

    • cAMP EIA kit (commercially available)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Treat cells with various concentrations of AC1-IN-1 or vehicle control for the desired time.

    • Lyse the cells using the lysis buffer provided in the EIA kit.

    • Perform the cAMP EIA according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cAMP in the sample and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

    • Read the absorbance on a microplate reader at the appropriate wavelength.

    • Calculate the cAMP concentration in each sample based on a standard curve.

2. Adenylyl Cyclase Activity Assay in Cell Membranes

This protocol allows for the direct measurement of AC activity in isolated cell membranes.

  • Materials:

    • Cell line of interest

    • AC1-IN-1

    • Membrane preparation buffer (e.g., Tris-HCl, EDTA, DTT)

    • Assay buffer (e.g., Tris-HCl, MgCl2, ATP, cAMP regeneration system)

    • [α-³²P]ATP (radiolabeled substrate)

    • Dowex and alumina columns for chromatography

    • Scintillation counter

  • Procedure:

    • Harvest cells and prepare cell membranes by homogenization and centrifugation.

    • Resuspend the membrane pellet in an appropriate buffer.

    • Pre-incubate the membranes with different concentrations of AC1-IN-1 or vehicle on ice.

    • Initiate the reaction by adding the assay buffer containing [α-³²P]ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

    • Stop the reaction by adding a stop solution (e.g., SDS and unlabeled ATP).

    • Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.

    • Quantify the amount of [³²P]cAMP using a scintillation counter.

    • Calculate the specific activity of adenylyl cyclase (e.g., in pmol cAMP/min/mg protein).

Visualizations

cAMP_Signaling_Pathway GPCR GPCR (e.g., β-adrenergic receptor) G_protein G Protein (Gs) GPCR->G_protein Activates AC1 Adenylyl Cyclase 1 (AC1) G_protein->AC1 Activates cAMP cAMP AC1->cAMP Converts ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates AC1_IN_1 This compound AC1_IN_1->AC1 Inhibits

Caption: The canonical cAMP signaling pathway and the point of inhibition by this compound.

Resistance_Mechanisms cluster_cell Cell cluster_resistance Potential Resistance Mechanisms AC1_IN_1_ext AC1-IN-1 (extracellular) AC1_IN_1_int AC1-IN-1 (intracellular) AC1_IN_1_ext->AC1_IN_1_int Enters cell AC1 AC1 (Target) AC1_IN_1_int->AC1 Inhibits Efflux_Pump Efflux Pump AC1_IN_1_int->Efflux_Pump Pumped out cAMP cAMP AC1->cAMP Reduced production PDE PDE cAMP->PDE Degraded by Other_ACs Other AC Isoforms Other_ACs->cAMP Compensatory production Efflux_Pump->AC1_IN_1_ext Mutation AC1 Mutation (Altered binding site) Mutation->AC1 Upregulation Upregulation of Other ACs Upregulation->Other_ACs Increased_PDE Increased PDE Activity Increased_PDE->PDE Efflux Increased Efflux Pump Expression Efflux->Efflux_Pump

Caption: Potential mechanisms of cellular resistance to this compound.

Troubleshooting_Workflow Start Start: Decreased Sensitivity to AC1-IN-1 Check_Basics 1. Check Basics: - Compound integrity - Cell line identity/passage - Contamination Start->Check_Basics Basics_OK Basics OK? Check_Basics->Basics_OK Fix_Basics Address Basic Issues Basics_OK->Fix_Basics No Investigate_Resistance 2. Investigate Resistance Mechanisms Basics_OK->Investigate_Resistance Yes Check_AC_Expression Measure Expression of AC Isoforms (qPCR/WB) Investigate_Resistance->Check_AC_Expression Check_PDE_Activity Measure PDE Activity (± PDE inhibitors) Investigate_Resistance->Check_PDE_Activity Check_AC1_Sequence Sequence ADCY1 Gene for Mutations Investigate_Resistance->Check_AC1_Sequence Analyze_Data Analyze Data and Formulate Hypothesis Check_AC_Expression->Analyze_Data Check_PDE_Activity->Analyze_Data Check_AC1_Sequence->Analyze_Data

Caption: A logical workflow for troubleshooting resistance to this compound.

References

Technical Support Center: Modulating Adenylyl Cyclase-IN-1 (ST034307) Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Adenylyl Cyclase-IN-1 (a selective inhibitor of Adenylyl Cyclase 1, ST034307) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ST034307) and what is its primary mechanism of action?

A1: this compound (ST034307) is a potent and selective small-molecule inhibitor of Adenylyl Cyclase 1 (AC1).[1][2][3] AC1 is a membrane-bound enzyme that synthesizes the second messenger cyclic AMP (cAMP) from ATP.[4] ST034307 exerts its inhibitory effect directly on AC1, reducing its catalytic activity.[5][6]

Q2: How does ST034307 affect AC1 activity stimulated by co-factors like Forskolin and Ca2+/Calmodulin?

A2: ST034307 has been shown to significantly inhibit AC1 activity that is stimulated by both the general adenylyl cyclase activator Forskolin and the Ca2+/Calmodulin complex.[1][5] This indicates that the inhibitor is effective against both basal and stimulated AC1 activity.

Q3: Is ST034307 selective for AC1 over other adenylyl cyclase isoforms?

A3: Yes, ST034307 exhibits high selectivity for AC1. Studies have shown that it has no significant inhibitory activity against other AC isoforms, such as AC8, and in some cases, it may even slightly potentiate the activity of other isoforms like AC2 when stimulated.[1][7]

Q4: What is the recommended solvent and storage condition for ST034307?

A4: ST034307 is soluble in DMSO and ethanol.[7] For long-term storage, it is recommended to store the compound at -20°C.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low inhibition of AC1 activity observed Incorrect inhibitor concentration: The concentration of ST034307 may be too low to elicit an inhibitory effect.Prepare fresh dilutions of the inhibitor and perform a dose-response curve to determine the optimal concentration. The reported IC50 is approximately 2.3 μM.[1][3]
Inhibitor degradation: Improper storage or multiple freeze-thaw cycles may have degraded the compound.Use a fresh aliquot of ST034307. Ensure proper storage at -20°C.[7]
Assay conditions are not optimal: The pH, temperature, or co-factor concentrations in the assay may not be suitable for observing inhibition.Verify that the assay buffer pH is appropriate (typically around 7.4-8.5) and the incubation temperature is optimal (usually 30-37°C).[8] Ensure that the concentrations of ATP, Mg2+, and any stimulating co-factors are consistent and appropriate for the experiment.
High background signal in the assay Contamination of reagents: Reagents may be contaminated with cAMP or other interfering substances.Use fresh, high-purity reagents. Filter-sterilize buffers if necessary.
Non-specific binding in immunoassays: In ELISA or HTRF assays, antibodies may be binding non-specifically.Include appropriate blocking agents in your assay buffer. Optimize antibody concentrations.
Endogenous phosphodiesterase (PDE) activity: PDEs in the cell lysate or membrane preparation can degrade cAMP, affecting the measurement of AC activity.Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer to prevent cAMP degradation.
High variability between replicate wells Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to add to all wells to minimize pipetting variations.
Inconsistent cell seeding or membrane preparation: Uneven cell density or protein concentration across wells will result in variable enzyme activity.Ensure a homogenous cell suspension before seeding. For membrane preparations, accurately determine and normalize the protein concentration for each sample.
Edge effects in microplates: Wells at the edge of the plate can experience different temperature and evaporation rates, leading to variability.Avoid using the outer wells of the plate for samples. Fill the outer wells with buffer or media to create a more uniform environment.
Unexpected potentiation of AC activity Off-target effects at high concentrations: At very high concentrations, some inhibitors can have off-target or non-specific effects.Perform a full dose-response curve to ensure you are working within the specific inhibitory range of ST034307.
Interaction with other signaling pathways: The experimental system may have complex signaling interactions that are affected by the inhibitor in an unforeseen way.Review the literature for known interactions of AC1 and the signaling pathways active in your specific cell type or tissue preparation.

Quantitative Data

Table 1: Inhibitory Activity of this compound (ST034307) on AC1

ParameterValueReference
IC50 2.3 μM[1][3]

Table 2: Qualitative Effect of ST034307 on Stimulated AC1 Activity

Stimulating Co-factorEffect of ST034307Reference
ForskolinSignificant Inhibition[1][5]
Ca2+/CalmodulinSignificant Inhibition[1][5][7]
Gαs-coupled receptor agonist (Isoproterenol)Significant Inhibition[5]

Experimental Protocols

Protocol 1: In Vitro Adenylyl Cyclase Activity Assay using Cell Membranes

This protocol is adapted from methods described for measuring adenylyl cyclase activity in isolated cell membranes.[5][9]

1. Preparation of Cell Membranes: a. Culture HEK293 cells stably expressing AC1 (HEK-AC1 cells). b. Harvest cells and wash with ice-cold PBS. c. Resuspend cells in hypotonic lysis buffer (e.g., 20 mM HEPES, pH 8.0, 1 mM EDTA, protease inhibitors). d. Homogenize the cells using a Dounce homogenizer or by sonication on ice. e. Centrifuge the homogenate at a low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and unbroken cells. f. Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C. g. Discard the supernatant. The pellet contains the cell membranes. h. Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

2. Adenylyl Cyclase Assay: a. Prepare the assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, 0.1 mM IBMX (phosphodiesterase inhibitor). b. For stimulated conditions, add co-factors to the assay buffer (e.g., 10 μM Forskolin or 10 μM free Ca2+ with 3 μM Calmodulin). c. Prepare serial dilutions of ST034307 in the assay buffer. d. In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 10-20 μg of protein) to each well. e. Add the ST034307 dilutions or vehicle control to the respective wells. f. Pre-incubate for 10-15 minutes at 30°C. g. Initiate the reaction by adding the ATP-containing assay buffer (with or without co-factors). h. Incubate for 15-30 minutes at 30°C. i. Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl or a lysis buffer compatible with the detection method).

3. cAMP Detection: a. Quantify the amount of cAMP produced using a commercially available cAMP detection kit (e.g., ELISA, HTRF, or a radiolabeled assay). b. Generate a standard curve with known concentrations of cAMP. c. Calculate the concentration of cAMP in each sample based on the standard curve. d. Plot the percentage of inhibition against the log concentration of ST034307 to determine the IC50 value.

Mandatory Visualizations

Adenylyl_Cyclase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand_S Stimulatory Ligand GPCR_S Gs-coupled Receptor Ligand_S->GPCR_S binds Ligand_I Inhibitory Ligand GPCR_I Gi-coupled Receptor Ligand_I->GPCR_I binds Gs Gs protein GPCR_S->Gs activates Gi Gi protein GPCR_I->Gi activates AC1 Adenylyl Cyclase 1 cAMP cAMP AC1->cAMP converts Gs->AC1 stimulates Gi->AC1 inhibits ATP ATP ATP->AC1 PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates CaM Ca2+/Calmodulin CaM->AC1 stimulates Forskolin Forskolin Forskolin->AC1 stimulates ST034307 This compound (ST034307) ST034307->AC1 inhibits

Caption: Adenylyl Cyclase 1 signaling pathway.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Enzymatic Reaction cluster_detection 4. Detection & Analysis Cell_Culture HEK-AC1 Cell Culture Membrane_Prep Cell Membrane Isolation Cell_Culture->Membrane_Prep Protein_Quant Protein Quantification Membrane_Prep->Protein_Quant Reagent_Prep Prepare Assay Buffer, Inhibitor Dilutions, & Co-factors Protein_Quant->Reagent_Prep Plate_Loading Load Membranes, Inhibitor/Vehicle, & Co-factors to Plate Reagent_Prep->Plate_Loading Pre_incubation Pre-incubate at 30°C Plate_Loading->Pre_incubation Reaction_Start Initiate Reaction with ATP Pre_incubation->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Reaction_Stop Terminate Reaction Incubation->Reaction_Stop cAMP_Detection cAMP Quantification (e.g., HTRF, ELISA) Reaction_Stop->cAMP_Detection Data_Analysis Data Analysis (Standard Curve, IC50) cAMP_Detection->Data_Analysis

Caption: In vitro adenylyl cyclase activity assay workflow.

References

Validation & Comparative

Validating the Inhibitory Effect of Novel Modulators on Adenylyl Cyclase 1 (AC1): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of various compounds on Adenylyl Cyclase 1 (AC1), a key enzyme in cellular signaling pathways. This document focuses on providing objective performance comparisons based on available experimental data, detailing the methodologies used, and visualizing the complex biological processes involved.

Introduction to Adenylyl Cyclase 1 Inhibition

Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous signal transduction pathways.[1][2] There are nine membrane-bound (AC1-9) and one soluble (sAC) isoform of adenylyl cyclase, each with distinct tissue distribution and regulatory properties.[3][4] AC1 is predominantly expressed in the central nervous system and is activated by calcium/calmodulin, making it a significant target for therapeutic intervention in conditions like chronic pain and opioid dependence.[5][6][7] The development of selective AC1 inhibitors is therefore of great interest to the research and drug development community.

This guide will focus on the characterization of ST034307, a potent and selective AC1 inhibitor, and compare its activity with other known adenylyl cyclase modulators.

Comparative Inhibitory Activity

The following table summarizes the inhibitory concentration (IC50) values of various compounds against AC1 and other AC isoforms, providing a clear comparison of their potency and selectivity.

CompoundAC1 IC50 (µM)Selectivity ProfileReference
ST034307 2.3Selective for AC1. Does not significantly inhibit other membrane-bound AC isoforms. Potentiates PMA-stimulated AC2 activity.[5][8]
NB001 ~10 (in HEK293 cells)Reported as a selective AC1 inhibitor.[6]
SQ22,536 >10 (estimated 10-15 fold less potent than on AC5/6)More potent inhibitor of AC5 and AC6.[9]
NKY80 -A derivative of SQ22,536, also more potent on AC5/6.[9]

Experimental Protocols

Accurate validation of inhibitor activity relies on robust experimental design. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Adenylyl Cyclase Activity Assay in Cell Membranes

This protocol is adapted from studies characterizing ST034307 and other AC inhibitors.[5][9]

Objective: To measure the enzymatic activity of specific adenylyl cyclase isoforms in isolated cell membranes in the presence of inhibitors.

Materials:

  • HEK293 or Sf9 cells expressing the adenylyl cyclase isoform of interest (e.g., AC1).

  • Membrane preparation buffer (e.g., 20 mM HEPES, 1 mM EDTA, 2 mM MgCl2, 1 mM DTT, 250 mM sucrose, and protease inhibitors).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

  • ATP solution (containing [α-³²P]ATP).

  • Activators (e.g., Forskolin, Gαs, Calmodulin/Ca²⁺).

  • Inhibitor compounds (e.g., ST034307) dissolved in DMSO.

  • Dowex and Alumina chromatography columns.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cells expressing the target AC isoform.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at a high speed (e.g., 60,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Adenylyl Cyclase Assay:

    • Pre-incubate the isolated membranes (10-20 µg of protein) with the inhibitor or vehicle (DMSO) on ice for 10 minutes.

    • Initiate the reaction by adding the assay buffer containing ATP (with [α-³²P]ATP tracer), and the appropriate activator (e.g., 50 nM Gαs).

    • Incubate the reaction mixture at 30°C for 10 minutes.

    • Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP and cAMP).

  • Quantification of cAMP:

    • Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography.

    • Quantify the amount of [³²P]cAMP using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular cAMP Accumulation Assay

This protocol is used to assess the effect of inhibitors on cAMP production in intact cells.[5]

Objective: To measure the accumulation of cAMP in whole cells in response to AC activation and inhibition.

Materials:

  • HEK293 cells stably expressing the AC1 isoform (HEK-AC1 cells).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • AC activators (e.g., Forskolin, Isoproterenol).

  • AC inhibitor (e.g., ST034307).

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Procedure:

  • Cell Culture and Treatment:

    • Seed HEK-AC1 cells in a multi-well plate and grow to a suitable confluency.

    • Pre-incubate the cells with the inhibitor (e.g., 30 µM ST034307) or vehicle for a specified time.

    • Stimulate the cells with an AC activator (e.g., 300 nM Forskolin or 10 µM Isoproterenol) for a defined period.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the protocol of the chosen cAMP assay kit.

    • Measure the intracellular cAMP concentration using the assay kit.

  • Data Analysis:

    • Normalize cAMP levels to the protein concentration of the cell lysate.

    • Compare the cAMP levels in inhibitor-treated cells to vehicle-treated cells to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

To better understand the mechanisms of AC1 inhibition and the experimental approaches used for its validation, the following diagrams are provided.

AC1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GPCR GPCR G_Protein G Protein (Gαs/Gαi) GPCR->G_Protein Activates Ligand Ligand (e.g., Hormone) Ligand->GPCR Binds AC1 Adenylyl Cyclase 1 (AC1) cAMP cAMP AC1->cAMP Converts G_Protein->AC1 Regulates (Activates/Inhibits) ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets CaM Ca²⁺/Calmodulin CaM->AC1 Activates ST034307 ST034307 (AC1 Inhibitor) ST034307->AC1 Inhibits

Caption: AC1 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HEK-AC1 cells) Membrane_Isolation 2. Membrane Isolation (for in vitro assay) Cell_Culture->Membrane_Isolation Inhibitor_Incubation 3. Incubate with Inhibitor (e.g., ST034307) Cell_Culture->Inhibitor_Incubation Membrane_Isolation->Inhibitor_Incubation AC_Activation 4. Activate AC (e.g., with Forskolin/Gαs) Inhibitor_Incubation->AC_Activation Reaction 5. Enzymatic Reaction (ATP to cAMP) AC_Activation->Reaction cAMP_Quantification 6. Quantify cAMP (Chromatography/ELISA) Reaction->cAMP_Quantification Data_Analysis 7. Data Analysis (IC50 determination) cAMP_Quantification->Data_Analysis

Caption: General Experimental Workflow for AC1 Inhibition Assay.

Conclusion

The available data strongly support the characterization of ST034307 as a potent and selective inhibitor of adenylyl cyclase 1.[3][8][10] Its selectivity for AC1 over other AC isoforms makes it a valuable tool for studying the specific roles of AC1 in cellular physiology and a promising lead compound for the development of novel therapeutics, particularly for chronic pain management.[3][5] In contrast, older compounds like SQ22,536 exhibit less selectivity, primarily targeting AC5 and AC6.[9] The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to validate and compare the effects of these and other novel AC1 inhibitors.

References

A Comparative Guide to Adenylyl Cyclase-IN-1 and Other Prominent Adenylyl Cyclase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Adenylyl Cyclase Inhibition

Adenylyl cyclases (ACs) are a family of enzymes crucial for cellular signal transduction.[1][2][3] They catalyze the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a vital second messenger.[1][3][][5] This process is a key regulatory point in numerous physiological pathways. In mammals, there are nine membrane-bound (AC1-9) and one soluble (sAC) isoform of adenylyl cyclase, each with distinct expression patterns and regulatory properties.[2][5][6][7][8] The development of inhibitors for these enzymes is critical for dissecting the specific roles of each isoform in health and disease and for their potential as therapeutic agents in areas like pain management, cardiovascular disease, and neurological disorders.[][7][9][10]

This guide provides a comparative overview of Adenylyl Cyclase-IN-1 (AC1-IN-1), a selective inhibitor of adenylyl cyclase type 1, and other well-known AC inhibitors. We will delve into their mechanisms of action, potency, and selectivity, supported by experimental data and protocols.

Overview of this compound (A Selective AC1 Inhibitor)

This compound (AC1-IN-1) and similar compounds like ST034307 represent a class of inhibitors designed for high selectivity towards a specific isoform, adenylyl cyclase type 1 (AC1).[1][2][7] AC1 is primarily expressed in the brain and is implicated in neuronal processes such as synaptic plasticity, learning, and memory, as well as in neuropathic pain.[7][11] The high selectivity of these inhibitors allows researchers to probe the specific functions of AC1 without the confounding off-target effects that can arise from using broad-spectrum inhibitors.[7][11] For instance, ST034307 is a potent and selective AC1 inhibitor with an IC50 of 2.3 μM.[1][2][12] Another selective inhibitor, AC1-IN-38, shows an even higher potency with an IC50 of 0.54 µM.[1][2]

Comparison with Other Known Adenylyl Cyclase Inhibitors

A variety of other inhibitors with different mechanisms and selectivity profiles are available. These can be broadly categorized as follows:

1. P-Site Inhibitors (Non-Competitive)

These inhibitors, typically adenosine analogs, bind to a regulatory "P-site" on the adenylyl cyclase enzyme, distinct from the ATP catalytic site.[12][13] This binding is non-competitive with respect to ATP.

  • 2',5'-Dideoxyadenosine (ddA): One of the first identified cell-permeable P-site inhibitors.[14] It is a potent, non-competitive inhibitor with a reported IC50 of approximately 3 µM.[1][12][13] It has been widely used to study the roles of cAMP in various cellular processes.

  • SQ22,536: A derivative of dideoxyadenosine, SQ22,536 is another cell-permeable AC inhibitor.[10] While often used as a general AC inhibitor, studies have shown it possesses some selectivity, with higher potency for AC5 and AC6 isoforms over others.[10]

2. Competitive Inhibitors

These molecules directly compete with the substrate, ATP, for binding at the catalytic site of the enzyme.

  • MANT-Nucleotides: Fluorescently labeled nucleotides like MANT-GTPγS and MANT-ITP are potent competitive inhibitors of adenylyl cyclases.[15][16] They exhibit high affinity, with Ki values in the nanomolar range, and can show some isoform preference. For example, MANT-ITP is one of the most potent competitive AC inhibitors known, with a Ki of 1.2 nM for AC5.[15]

3. Other Isoform-Selective Inhibitors

Beyond AC1-selective compounds, inhibitors targeting other specific isoforms have been developed.

  • NKY80: This compound is a non-competitive inhibitor that shows selectivity for the type V isoform of adenylyl cyclase (AC5).[1] It has reported IC50 values of 8.3 µM for AC5, 132 µM for AC3, and 1.7 mM for AC2, demonstrating its preference for AC5.[1]

  • Soluble AC (sAC) Inhibitors (e.g., KH7, LRE1, TDI-11861): A distinct class of inhibitors has been developed to specifically target the soluble adenylyl cyclase (sAC), which is regulated by bicarbonate and calcium rather than G-proteins.[8] These inhibitors, such as KH7 and LRE1, are crucial for studying the unique physiological roles of sAC.[1][2][12][17] More recent developments have yielded highly potent sAC inhibitors like TDI-11861, which has a cellular IC50 in the low nanomolar range.[2][12][17]

4. Broad-Spectrum Inhibitors with Complex Mechanisms

  • MDL-12,330A: This compound is known as an irreversible adenylyl cyclase inhibitor. However, its utility is complicated by its off-target effects. Besides inhibiting AC, it also inhibits cAMP and cGMP phosphodiesterases and can block voltage-dependent K+ channels and Ca2+ entry.[18][19] This lack of specificity requires careful interpretation of experimental results.

Data Presentation: Quantitative Comparison of AC Inhibitors

The following table summarizes the inhibitory potency (IC50 or Ki values) of various adenylyl cyclase inhibitors against different isoforms.

InhibitorClass/Primary TargetAC1AC2AC5AC6sACNotes
AC1-IN-38 AC1 Selective0.54 µM----Potent and selective AC1 inhibitor.[1][2]
ST034307 AC1 Selective2.3 µM----Selective AC1 inhibitor.[1][2][12]
2',5'-Dideoxyadenosine P-Site (Non-competitive)-----General AC inhibitor, IC50 ≈ 3 µM.[1][12][13]
SQ22,536 P-Site (Non-competitive)~15-fold less potent than AC5/6Low potencyHigh potencyHigh potency-Shows preference for AC5/AC6.[10]
MDL-12,330A Irreversible-----General AC inhibitor, IC50 ≈ 250 µM.
NKY80 AC5 Selective-1.7 mM8.3 µM--Non-competitive, selective for AC5.[1]
KH7 sAC Selective----3-10 µMSpecific inhibitor of soluble AC.[12]
LRE1 sAC Selective----5.3 µM (cellular)Allosteric inhibitor of soluble AC.[17]
TDI-11861 sAC Selective----5.5 nM (cellular)Highly potent inhibitor of soluble AC.[2]
MANT-GTPγS (Ki) Competitive90 nM610 nM53 nM91 nM>100 µMPotent competitive inhibitor.[15]
MANT-ITP (Ki) Competitive2.8 nM14 nM1.2 nM--Very potent competitive inhibitor.[15]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of adenylyl cyclase inhibitors. Below are the principles of two common assays.

1. In Vitro Adenylyl Cyclase Activity Assay

This assay directly measures the enzymatic activity of AC in membrane preparations or with purified enzyme.

  • Objective: To determine the rate of cAMP production from ATP by a specific AC isoform in the presence of varying concentrations of an inhibitor.

  • Principle: The assay typically uses [α-³²P]ATP as a substrate. The adenylyl cyclase converts this into [³²P]cAMP. The reaction is stopped, and the produced [³²P]cAMP is separated from the unreacted [α-³²P]ATP (often using column chromatography) and quantified by scintillation counting.

  • General Steps:

    • Prepare membrane fractions from cells expressing the AC isoform of interest or use purified AC enzyme.

    • Set up reaction tubes containing a buffer system, Mg²⁺ or Mn²⁺ as a cofactor, an ATP regenerating system, and the AC preparation.

    • Add the inhibitor at a range of concentrations to different tubes. A control with no inhibitor is included.

    • Initiate the reaction by adding [α-³²P]ATP.

    • Incubate at a specific temperature (e.g., 30°C) for a defined period.

    • Terminate the reaction.

    • Separate [³²P]cAMP from other radiolabeled nucleotides.

    • Quantify the amount of [³²P]cAMP produced.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

2. Cell-Based cAMP Accumulation Assay

This assay measures the effect of an inhibitor on cAMP levels within intact cells, providing information on cell permeability and performance in a physiological context.

  • Objective: To measure the ability of an inhibitor to block the increase in intracellular cAMP levels stimulated by an AC activator.

  • Principle: Intracellular cAMP levels are measured using techniques like competitive immunoassays (e.g., ELISA) or reporter gene assays. Cells are pre-treated with the inhibitor and then stimulated with an AC activator (e.g., Forskolin, which activates most membrane-bound ACs, or a specific G-protein coupled receptor agonist).

  • General Steps:

    • Plate cells expressing the target AC isoform in a multi-well plate.

    • Pre-incubate the cells with various concentrations of the adenylyl cyclase inhibitor. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

    • Stimulate the cells with an AC activator (e.g., Forskolin).

    • After a short incubation period, lyse the cells to release intracellular cAMP.

    • Quantify the cAMP concentration in the cell lysates using a suitable detection method (e.g., HTRF, ELISA).

    • Calculate the percentage of inhibition of the stimulated cAMP response and determine the IC50 value.[17]

Visualizing Pathways and Workflows

Adenylyl_Cyclase_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol GPCR GPCR G_protein G-protein (Gs/Gi) GPCR->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Catalyzes G_protein->AC Stimulates (Gs) or Inhibits (Gi) ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Enzyme Activity) PKA->Cellular_Response Phosphorylates Targets Inhibitor AC Inhibitor Inhibitor->AC Blocks Ligand Hormone/ Neurotransmitter Ligand->GPCR Binds

Caption: General Adenylyl Cyclase Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay A1 Isolate Membranes or Purify Enzyme A2 Incubate with Inhibitor A1->A2 A3 Add [α-³²P]ATP (Substrate) A2->A3 A4 Separate & Quantify [³²P]cAMP A3->A4 End Determine IC50 Value & Selectivity Profile A4->End B1 Culture Cells B2 Pre-treat with Inhibitor B1->B2 B3 Stimulate with AC Activator B2->B3 B4 Lyse Cells & Measure Total cAMP B3->B4 B4->End Start Select AC Isoform and Inhibitor Start->A1 Start->B1

Caption: Workflow for Assessing AC Inhibitor Potency.

Inhibitor_Classes cluster_mechanism By Mechanism cluster_selectivity By Selectivity AC_Inhibitors Adenylyl Cyclase Inhibitors Non_Comp Non-Competitive (P-Site) AC_Inhibitors->Non_Comp Comp Competitive (Catalytic Site) AC_Inhibitors->Comp Irreversible Irreversible/ Complex AC_Inhibitors->Irreversible Broad Broad Spectrum AC_Inhibitors->Broad Isoform_Selective Isoform-Selective AC_Inhibitors->Isoform_Selective ddA 2',5'-ddA Non_Comp->ddA SQ SQ22,536 Non_Comp->SQ MANT MANT-GTPγS Comp->MANT MDL MDL-12,330A Irreversible->MDL Broad->ddA Broad->MDL AC1_IN AC1-IN-1 Isoform_Selective->AC1_IN NKY NKY80 Isoform_Selective->NKY KH7 KH7 Isoform_Selective->KH7

Caption: Classification of Adenylyl Cyclase Inhibitors.

Conclusion

In contrast, when a general reduction of cAMP signaling is desired, broader-spectrum inhibitors like 2',5'-dideoxyadenosine or SQ22,536 may be suitable. However, researchers using these should be aware of potential isoform-specific differences in potency. Potent competitive inhibitors like MANT-nucleotides are excellent tools for biochemical and structural studies. Finally, compounds with multiple mechanisms of action, such as MDL-12,330A , should be used with caution, and any findings should be validated with more specific inhibitors. The continuous development of novel, potent, and isoform-selective AC inhibitors will continue to advance our understanding of cAMP-mediated signaling in physiology and disease.

References

Adenylyl Cyclase-IN-1: A Comparative Guide to its In Vivo Analgesic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo analgesic performance of Adenylyl Cyclase-IN-1 (AC-IN-1) and other adenylyl cyclase (AC) inhibitors against traditional analgesics. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of this class of compounds for analgesic drug development.

Mechanism of Action: Targeting Adenylyl Cyclase in Pain Signaling

Adenylyl cyclases are key enzymes that convert ATP to cyclic AMP (cAMP), a crucial second messenger in numerous signaling pathways, including those involved in pain perception.[1] The type 1 adenylyl cyclase (AC1) is a calcium/calmodulin-stimulated isoform predominantly expressed in the nervous system and has been identified as a critical component in the synaptic plasticity associated with chronic pain.[2][3] Inhibition of AC1 is a promising therapeutic strategy for managing neuropathic and inflammatory pain.[3]

The signaling cascade leading to AC1 activation and subsequent pain sensitization typically involves the following steps:

  • Noxious Stimuli: Peripheral tissue damage or nerve injury leads to the release of inflammatory mediators and neurotransmitters.

  • Receptor Activation: These molecules bind to their respective G protein-coupled receptors (GPCRs) on nociceptive neurons.

  • G Protein Activation: This binding activates G proteins, leading to the dissociation of the Gα and Gβγ subunits.

  • Calcium Influx: Activation of certain receptors (e.g., NMDA receptors) results in an influx of calcium ions (Ca2+) into the neuron.

  • Calmodulin Activation: The increased intracellular calcium binds to and activates calmodulin (CaM).

  • AC1 Activation: The Ca2+/CaM complex then binds to and activates AC1.

  • cAMP Production: Activated AC1 catalyzes the conversion of ATP to cAMP.

  • Downstream Signaling: Elevated cAMP levels activate protein kinase A (PKA) and other downstream effectors, leading to the phosphorylation of ion channels and transcription factors, which ultimately results in neuronal hyperexcitability and the sensation of pain.

Inhibitors of AC1, such as this compound, aim to disrupt this cascade at the level of cAMP production, thereby reducing pain signaling.

Adenylyl Cyclase Signaling Pathway in Pain cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Noxious Stimulus Noxious Stimulus GPCR GPCR Noxious Stimulus->GPCR Binds to G_Protein G Protein (Gα/Gβγ) GPCR->G_Protein Activates AC1 Adenylyl Cyclase 1 (AC1) cAMP cAMP AC1->cAMP Converts Ion Channel Ca2+ Channel CaM Calmodulin (CaM) Ion Channel->CaM Ca2+ influx activates G_Protein->Ion Channel Opens CaM->AC1 Activates ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA Activates Pain Sensation Pain Sensation PKA->Pain Sensation Leads to AC1 Inhibitor This compound AC1 Inhibitor->AC1 Inhibits

Caption: Adenylyl Cyclase 1 (AC1) Signaling Pathway in Nociception.

Comparative In Vivo Efficacy of Adenylyl Cyclase Inhibitors

The following table summarizes the in vivo analgesic efficacy of various adenylyl cyclase inhibitors compared to the standard opioid analgesic, morphine. The data is compiled from preclinical studies in mouse models of inflammatory and visceral pain.

CompoundTarget(s)Pain ModelRoute of AdministrationEfficacy Metric (ED₅₀ or Effective Dose)Reference CompoundEfficacy Metric (ED₅₀)
ST034307 Selective AC1 InhibitorCFA-Induced Inflammatory PainIntrathecal0.28 µgDAMGO (Opioid)50 ng
ST034307 Selective AC1 InhibitorAcetic Acid-Induced WrithingSubcutaneous0.92 mg/kgMorphine0.89 mg/kg
ST034307 Selective AC1 InhibitorFormalin Test (Phase I)Subcutaneous~3 mg/kgMorphine~1 mg/kg
ST034307 Selective AC1 InhibitorFormalin Test (Phase II)Subcutaneous~1 mg/kgMorphine~0.3 mg/kg
NB001 Selective AC1 InhibitorCFA-Induced Arthritis PainIntraperitoneal3 mg/kg (significant effect)N/AN/A
NB001 Selective AC1 InhibitorNeuropathic Pain (CPN Ligation)Oral10-25 mg/kg (significant effect)N/AN/A
NB001 Selective AC1 InhibitorBone Cancer PainIntraperitoneal30 mg/kg (significant effect)N/AN/A
AC-100084A AC1/AC8 InhibitorCFA Mechanical AllodyniaIntraperitoneal10 mg/kg (comparable to morphine)Morphine5.6 mg/kg
Morphine Opioid Receptor AgonistAcetic Acid-Induced WrithingIntraperitoneal0.124 mg/kgN/AN/A
Morphine Opioid Receptor AgonistFormalin Test (Orofacial, Phase I)Subcutaneous2.45 mg/kgN/AN/A
Morphine Opioid Receptor AgonistFormalin Test (Orofacial, Phase II)Subcutaneous3.52 mg/kgN/AN/A

Note: ED₅₀ values represent the dose required to produce a 50% maximal effect. "Comparable" indicates a similar level of analgesic efficacy as observed in the original study. N/A indicates that data was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

  • Animals: Adult male or female mice (e.g., C57BL/6) are used.

  • Induction of Inflammation: A volume of 10-20 µL of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of one hind paw.

  • Pain Assessment (Mechanical Allodynia): Mechanical sensitivity is assessed using von Frey filaments. The animal is placed on an elevated mesh floor, and calibrated von Frey filaments are applied to the plantar surface of the inflamed paw. The paw withdrawal threshold is determined by the filament that elicits a withdrawal response.

  • Drug Administration: Test compounds (e.g., ST034307, AC-100084A) or vehicle are administered at various time points after CFA injection, and the paw withdrawal threshold is measured at specified intervals post-dosing.

This is a model of visceral pain, where an irritant induces abdominal constrictions.

  • Animals: Adult male mice (e.g., Swiss albino) are typically used.

  • Induction of Writhing: A 0.6-1% solution of acetic acid is injected intraperitoneally (IP) at a volume of 10 mL/kg body weight.

  • Pain Assessment: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a set period, typically 15-30 minutes.

  • Drug Administration: Test compounds (e.g., ST034307) or a standard analgesic like morphine are administered (e.g., subcutaneously or intraperitoneally) a specified time (e.g., 30 minutes) before the acetic acid injection. The percentage of inhibition of writhing is calculated relative to the vehicle-treated control group.

This model assesses both acute (neurogenic) and tonic (inflammatory) pain.

  • Animals: Adult male mice are commonly used.

  • Induction of Pain: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of a hind paw.

  • Pain Assessment: The animal is immediately placed in an observation chamber, and the total time spent licking or biting the injected paw is recorded. The observation period is divided into two phases:

    • Phase I (Early Phase): 0-5 minutes post-injection, representing direct chemical stimulation of nociceptors.

    • Phase II (Late Phase): 15-40 minutes post-injection, reflecting inflammatory processes and central sensitization.

  • Drug Administration: The test compound or a standard analgesic is administered prior to the formalin injection. The reduction in licking/biting time in each phase is used to determine the analgesic effect.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the in vivo validation of an analgesic compound.

In Vivo Analgesic Validation Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Behavioral Assessment cluster_3 Phase 4: Data Analysis Induction Induce Pain Model (e.g., CFA, Acetic Acid, Formalin) Treatment Administer Test Compound (e.g., this compound) Induction->Treatment Control Administer Vehicle/Control (e.g., Saline, Morphine) Induction->Control Assessment Measure Pain Response (e.g., Paw Withdrawal, Writhing, Licking) Treatment->Assessment Control->Assessment Analysis Analyze and Compare Data (e.g., ED50, Statistical Significance) Assessment->Analysis

References

The Role of Adenylyl Cyclase 1 (AC1) Inhibition in Fear Extinction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Promising Avenue for Modulating Fear-Related Memories

For researchers, scientists, and drug development professionals, the modulation of fear memories presents a significant therapeutic challenge. Recent investigations into the role of Adenylyl Cyclase 1 (AC1), a neuron-specific enzyme, in fear extinction have unveiled a promising avenue for intervention. This guide provides a comparative analysis of AC1 inhibitors in preclinical fear extinction models, supported by experimental data and detailed methodologies.

Adenylyl Cyclase 1 (AC1) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which is critically involved in synaptic plasticity, learning, and memory.[1][2] The inhibition of AC1 has emerged as a potential strategy to modulate fear-related memories, with recent studies focusing on its role in fear extinction—a form of new learning where a conditioned fear response is suppressed.[3][4] This guide focuses on the available data for the AC1 inhibitor hNB001 and its precursor NB001, highlighting their effects in different age groups and outlining the underlying signaling pathways.

Comparative Efficacy of AC1 Inhibitors in Fear Extinction Models

The most comprehensive data currently available revolves around the selective AC1 inhibitor hNB001. Studies have primarily investigated its effects on fear extinction in both adult and aged mice, revealing age-dependent outcomes.

InhibitorAnimal ModelFear Conditioning ParadigmKey FindingsReference
hNB001 Aged Mice (C57BL/6J)Trace Fear ConditioningSelectively enhanced the relearning ability during fear extinction. Did not affect the induction or expression of the initial fear memory.[3][4]
hNB001 Adult Mice (C57BL/6J)Auditory Fear ConditioningDid not affect recent or remote auditory fear memory, or remote fear extinction.[3][4]
NB001 Adult MiceContextual Fear ConditioningDid not affect recent contextual fear memory.[3]

Key Observation: The efficacy of AC1 inhibition in promoting fear extinction appears to be age-dependent. While hNB001 significantly enhances fear extinction relearning in aged mice, it shows no such effect in adult mice.[3][4] This suggests that the role of AC1 in fear memory processes may change over the lifespan.

Experimental Protocols

Fear Conditioning and Extinction Protocol (for hNB001 in Aged Mice)

This protocol is based on the methodology described in the 2024 study by Shi et al.[3]

  • Animals: Aged (e.g., 18-20 months old) C57BL/6J mice were used.

  • Drug Administration: hNB001 was dissolved in saline and administered orally (p.o.) at doses of 10 mg/kg and 30 mg/kg.[3]

  • Trace Fear Conditioning:

    • Habituation: Mice were habituated to the conditioning chamber.

    • Conditioning: On the training day, mice received pairings of a conditioned stimulus (CS; e.g., an auditory tone) and an unconditioned stimulus (US; e.g., a mild footshock). A "trace" interval separated the CS and US.

  • Fear Extinction Training:

    • The day after conditioning, mice were placed back into the conditioning chamber and repeatedly exposed to the CS in the absence of the US.

    • Freezing behavior, a measure of fear, was recorded and analyzed.

  • Data Analysis: The percentage of time spent freezing during the CS presentation was quantified to assess the level of fear and the rate of extinction.

experimental_workflow cluster_conditioning Fear Conditioning cluster_extinction Fear Extinction Habituation Habituation Conditioning Conditioning Habituation->Conditioning Day 1 Fear_Memory Fear_Memory Conditioning->Fear_Memory CS-US Pairing Drug_Admin hNB001 or Vehicle (p.o.) Fear_Memory->Drug_Admin Day 2 Extinction_Training Repeated CS Exposure (No US) Drug_Admin->Extinction_Training Freezing_Measurement Quantify Freezing Behavior Extinction_Training->Freezing_Measurement

Signaling Pathways

The AC1-cAMP-PKA-CREB Signaling Pathway in Fear Extinction

The canonical signaling pathway involving AC1 in the context of learning and memory, including fear extinction, is the cAMP/PKA/CREB pathway.

  • Activation: Neuronal activity, often initiated by neurotransmitters like glutamate binding to NMDA receptors, leads to an influx of calcium (Ca2+).

  • AC1 Stimulation: This rise in intracellular Ca2+ stimulates the activity of AC1.

  • cAMP Production: Activated AC1 converts ATP into cyclic AMP (cAMP).

  • PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).

  • CREB Phosphorylation: PKA then phosphorylates the transcription factor CREB (cAMP response element-binding protein).

  • Gene Expression: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) on DNA, initiating the transcription of genes involved in synaptic plasticity and memory consolidation.

The inhibition of AC1 is thought to disrupt this cascade, thereby modulating the formation and extinction of fear memories.

AC1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMDA_R NMDA Receptor Ca2 Ca2+ NMDA_R->Ca2 Glutamate AC1 Adenylyl Cyclase 1 (AC1) cAMP cAMP AC1->cAMP Converts Ca2->AC1 Activates ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression for Synaptic Plasticity pCREB->Gene_Expression Promotes Inhibitor AC1 Inhibitor (e.g., hNB001) Inhibitor->AC1

Logical Relationship: AC1 Inhibition and Fear Extinction in Aged vs. Adult Mice

The differential effect of hNB001 on aged versus adult mice suggests a complex interplay between aging, AC1 activity, and the capacity for fear extinction. The current hypothesis is that while AC1 is crucial for certain forms of learning in younger animals, its role may become maladaptive in the aging brain, and its inhibition could restore a more youthful plasticity required for extinction learning.[3]

logical_relationship cluster_adult Adult Mice cluster_aged Aged Mice AC1_Inhibition_Adult AC1 Inhibition (hNB001) No_Effect No significant effect on fear extinction AC1_Inhibition_Adult->No_Effect Hypothesis Hypothesis: Age-dependent role of AC1 in fear memory plasticity No_Effect->Hypothesis AC1_Inhibition_Aged AC1 Inhibition (hNB001) Enhanced_Extinction Enhanced relearning during fear extinction AC1_Inhibition_Aged->Enhanced_Extinction Enhanced_Extinction->Hypothesis

Conclusion and Future Directions

The pharmacological inhibition of AC1, particularly with compounds like hNB001, presents a novel and promising strategy for enhancing fear extinction, especially in the context of aging. The current data underscores the importance of considering age as a critical variable in the development of cognitive enhancers targeting fear-related disorders.

Future research should focus on:

  • Comparative studies: Directly comparing the efficacy of different AC1 inhibitors (e.g., hNB001, NB001, ST034307) in standardized fear extinction paradigms.

  • Mechanism of action: Further elucidating the precise molecular mechanisms by which AC1 inhibition facilitates fear extinction in aged animals.

  • Translational studies: Investigating the potential of AC1 inhibitors as adjuncts to exposure-based therapies for anxiety and trauma-related disorders in humans.

By continuing to explore the intricacies of AC1's role in fear memory, the scientific community can pave the way for innovative therapeutic interventions to alleviate the burden of fear-related psychiatric conditions.

References

A Head-to-Head Comparison of Novel AC1 Inhibitors for Chronic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel analgesics with improved efficacy and safety profiles is a critical unmet need in the management of chronic pain. Adenylyl cyclase type 1 (AC1), a calcium-stimulated enzyme highly expressed in the nervous system, has emerged as a promising therapeutic target. Its role in central sensitization and synaptic plasticity, particularly in regions like the anterior cingulate cortex (ACC), makes it a key player in the transition from acute to chronic pain. This guide provides a head-to-head comparison of three novel AC1 inhibitors—NB001, AC-100084A, and ST034307—that have shown promise in preclinical studies.

Introduction to AC1 Inhibition in Chronic Pain

Adenylyl cyclase 1 (AC1) is a critical mediator in the signaling pathways that underpin chronic pain.[1] Upon activation by calcium/calmodulin, AC1 catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), leading to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein) and the activation of other kinases like ERK (extracellular signal-regulated kinase).[2][3][4] This cascade contributes to the heightened neuronal excitability and synaptic plasticity, such as long-term potentiation (LTP) in the ACC, that are hallmarks of central sensitization in chronic pain states.[1] Genetic deletion or pharmacological inhibition of AC1 has been shown to reduce pain-related behaviors in various animal models of neuropathic and inflammatory pain.[1]

Comparative Analysis of Novel AC1 Inhibitors

This section provides a detailed comparison of the preclinical data available for NB001, AC-100084A, and ST034307, focusing on their efficacy, selectivity, and safety profiles.

Table 1: In Vitro Potency and Selectivity
CompoundTargetIC50SelectivityReference
NB001 AC1~5.1-8.3 µM (in vitro assays)Selective for AC1, but does not directly target the enzyme.[2][5][6]
AC-100084A AC10.41 µM~6.6-fold selective over AC8 (IC50 = 2.7 µM)[7]
ST034307 AC1Not explicitly stated in µM for direct comparisonHighly selective for AC1 over all other membrane-bound AC isoforms (AC2-AC9).[8][9][8][9]
Table 2: Preclinical Efficacy in Chronic Pain Models
CompoundPain ModelSpeciesRoute of Admin.Key Efficacy FindingsReference
NB001 Spared Nerve Injury (Neuropathic)MouseOralDose-dependent reversal of mechanical allodynia (significant effect at 10 and 25 mg/kg).[9]
Complete Freund's Adjuvant (CFA) (Inflammatory)MouseOralDose-dependent reduction in inflammatory pain behaviors.[10]
Arthritis (Inflammatory)Mousei.p.Significant reduction in joint pain-related behaviors at 3 mg/kg.[10]
AC-100084A CFA (Inflammatory)Mousei.p.At 10 mg/kg, showed antiallodynia efficacy comparable to morphine (5.6 mg/kg i.p.).[7]
ST034307 Formalin-induced (Inflammatory)MouseSubcutaneousDose-dependent reduction in paw licking behavior.[3][7]
Acetic acid-induced (Visceral)MouseSubcutaneousDose-dependent reduction in abdominal constrictions.[3][7]
CFA (Inflammatory)MouseIntrathecalDose-dependent relief of CFA-mediated inflammatory pain.[8]
Table 3: Safety and Tolerability Profile
CompoundStudy TypeKey FindingsReference
NB001 First-in-human Phase IPlacebo-like safety and good tolerability in healthy volunteers at doses between 20 mg and 400 mg. Low oral bioavailability.[11]
AC-100084A PreclinicalGood bioavailability in mouse brain and plasma. No specific in vivo toxicity data available in the reviewed literature.[7]
ST034307 PreclinicalDid not cause analgesic tolerance after chronic dosing. Was not detected in the mouse brain after subcutaneous injection, suggesting peripheral restriction. No specific in vivo toxicity studies were found in the reviewed literature.[5][7]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the AC1 signaling pathway in chronic pain and a typical experimental workflow for evaluating AC1 inhibitors.

AC1_Signaling_Pathway Noxious_Stimuli Noxious Stimuli (Nerve Injury, Inflammation) Ca_Influx Increased Intracellular Ca2+ Noxious_Stimuli->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin AC1 Adenylyl Cyclase 1 (AC1) Calmodulin->AC1 Activates cAMP cAMP AC1->cAMP Converts to ATP ATP ATP->AC1 PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates ERK ERK PKA->ERK Activates CREB CREB PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Synaptic_Plasticity Synaptic Plasticity (e.g., LTP in ACC) Gene_Expression->Synaptic_Plasticity Neuronal_Hyperexcitability Neuronal Hyperexcitability Gene_Expression->Neuronal_Hyperexcitability Chronic_Pain Chronic Pain Synaptic_Plasticity->Chronic_Pain Neuronal_Hyperexcitability->Chronic_Pain AC1_Inhibitor Novel AC1 Inhibitor (e.g., NB001, AC-100084A, ST034307) AC1_Inhibitor->AC1 Inhibits

Caption: AC1 Signaling Pathway in Chronic Pain.

Experimental_Workflow Animal_Model Induction of Chronic Pain Model (e.g., CFA or SNI in mice) Baseline Baseline Behavioral Testing (e.g., von Frey test for mechanical allodynia) Animal_Model->Baseline Treatment Treatment with AC1 Inhibitor (Vehicle, different doses) Baseline->Treatment Post_Treatment_Testing Post-Treatment Behavioral Testing Treatment->Post_Treatment_Testing Data_Analysis Data Analysis (Paw withdrawal threshold, etc.) Post_Treatment_Testing->Data_Analysis Tissue_Collection Tissue Collection (e.g., ACC, DRG, Spinal Cord) Post_Treatment_Testing->Tissue_Collection Ex_Vivo Ex Vivo/In Vitro Analysis Data_Analysis->Ex_Vivo Biochemical_Assays Biochemical/Molecular Assays (cAMP measurement, Western blot for pERK/pCREB) Tissue_Collection->Biochemical_Assays Electrophysiology Electrophysiology (LTP recording in ACC slices) Tissue_Collection->Electrophysiology

Caption: Preclinical Evaluation of AC1 Inhibitors.

Experimental Protocols

A summary of the key experimental protocols used to generate the data presented in this guide is provided below.

Animal Models of Chronic Pain
  • Spared Nerve Injury (SNI) Model (Neuropathic Pain):

    • Species: Mouse.

    • Procedure: Under anesthesia, the sciatic nerve is exposed, and two of its three terminal branches (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact.

    • Outcome Measure: Mechanical allodynia is assessed using von Frey filaments applied to the lateral plantar surface of the hind paw (the sural nerve territory). A positive response is recorded as a withdrawal of the paw.

  • Complete Freund's Adjuvant (CFA) Model (Inflammatory Pain):

    • Species: Mouse or Rat.

    • Procedure: A single intraplantar injection of CFA into the hind paw induces a localized and persistent inflammation.

    • Outcome Measures: Mechanical allodynia is measured with von Frey filaments, and thermal hyperalgesia can be assessed using a radiant heat source (e.g., Hargreaves test). Paw edema is also often measured as an indicator of inflammation.

In Vitro Assays
  • cAMP Accumulation Assay:

    • Cell Lines: HEK293 cells stably expressing different adenylyl cyclase isoforms.

    • Procedure: Cells are pre-incubated with the test compound (AC1 inhibitor) and then stimulated to produce cAMP using an activator (e.g., forskolin, calcium ionophore). The intracellular cAMP levels are then measured using various methods, such as competitive immunoassays (e.g., HTRF) or bioluminescent reporter assays. The inhibitory effect of the compound is determined by the reduction in cAMP levels compared to the vehicle-treated control.

  • Long-Term Potentiation (LTP) Recording in Anterior Cingulate Cortex (ACC) Slices:

    • Preparation: Acute coronal brain slices containing the ACC are prepared from mice.

    • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded in layer II/III of the ACC in response to stimulation of layer V.

    • LTP Induction: A high-frequency stimulation protocol (e.g., theta-burst stimulation) is delivered to induce LTP.

    • Drug Application: The AC1 inhibitor is bath-applied to the slices before LTP induction to assess its effect on synaptic plasticity.

Conclusion

The preclinical data for NB001, AC-100084A, and ST034307 collectively support the potential of AC1 inhibition as a novel therapeutic strategy for chronic pain. ST034307 demonstrates a particularly promising profile with high selectivity across all membrane-bound AC isoforms, which may translate to a better safety profile by avoiding off-target effects on other ACs involved in crucial physiological processes. AC-100084A shows potent efficacy in an inflammatory pain model, comparable to morphine. NB001 has the most advanced safety data, having completed a Phase I clinical trial demonstrating good tolerability in humans.

Further head-to-head comparative studies in identical preclinical models, including a broader assessment of selectivity and comprehensive in vivo safety and toxicology evaluations, are warranted to fully delineate the therapeutic potential of these promising AC1 inhibitors. The continued investigation of these and other selective AC1 inhibitors holds significant promise for the development of a new class of non-opioid analgesics for the treatment of chronic pain.

References

Safety Operating Guide

Navigating the Safe Disposal of Adenylyl Cyclase-IN-1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant work environment. Adenylyl cyclase-IN-1, a chemical inhibitor used in research, requires careful handling and disposal to mitigate potential risks and adhere to regulatory standards. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the responsible management of this compound.

Key Regulatory and Safety Considerations

All chemical waste, including this compound, must be managed in accordance with local, state, and federal regulations. The Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management in the United States.[1] Key compliance requirements include the prohibition of disposal in regular trash or sewer systems, mandatory waste generation documentation, and proper training for all personnel handling hazardous waste.[1]

The following table summarizes crucial quantitative data and requirements for laboratory chemical waste management:

RequirementSpecificationRegulatory Body/Guideline
Waste Accumulation Limit Up to 55 gallons of hazardous waste (or one quart of acutely hazardous waste) in a Satellite Accumulation Area (SAA).[2][3]EPA (RCRA)
Storage Time in SAA Up to 12 months, as long as the accumulation limit is not exceeded.[2][3]EPA (Subpart K for academic labs)
Container Integrity Must be chemically compatible with the waste, free from damage, and have a secure, leak-proof closure.[1][4]OSHA
pH for Aqueous Waste Drain Disposal pH must be adjusted to between 5.0 and 12.5 for drain disposal of non-hazardous aqueous solutions (consult with EH&S).[4]Institutional Policy (Example)
Penalties for Violations Maximum penalties for EPA waste violations can be up to $70,117 per violation, per day.[3]EPA

Experimental Protocol: Disposal of this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol assumes the compound is a solid chemical reagent.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Chemical waste container (clearly labeled, compatible material, with a secure lid).

  • Chemical fume hood.

  • Waste disposal tag or label.

  • Spill control materials (e.g., absorbent pads, sand).

Procedure:

  • Risk Assessment: Before handling, review any available safety information for this compound or similar compounds. Assume the compound is hazardous in the absence of a specific SDS.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound and its waste.

  • Work Area: Conduct all handling and waste packaging within a certified chemical fume hood to minimize inhalation exposure.

  • Waste Container Preparation:

    • Select a waste container that is compatible with this compound. For solid waste, a high-density polyethylene (HDPE) container is generally suitable.

    • Ensure the container is clean, dry, and in good condition with a properly sealing lid.[4]

    • Label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation begins.

  • Waste Collection:

    • Carefully transfer any unused or waste this compound solid into the designated hazardous waste container.

    • Avoid creating dust. If the material is a fine powder, handle it with extra care.

    • Also, dispose of any contaminated materials, such as weighing boats, contaminated gloves, or absorbent paper, in the same container.

  • Container Sealing and Storage:

    • Securely close the lid of the waste container when not in use.[4]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[1][3]

    • Ensure the SAA is in a well-ventilated area and away from incompatible chemicals.

  • Request for Disposal:

    • Once the container is full or the 12-month accumulation period is nearing its end, submit a request for chemical waste pickup to your institution's Environmental Health and Safety (EH&S) department.

    • Complete any required waste disposal tags or forms with accurate information about the contents of the container.

Signaling Pathway and Workflow Diagrams

To provide a clearer understanding of the procedural flow, the following diagrams illustrate the decision-making process for chemical waste disposal and a simplified representation of the Adenylyl Cyclase signaling pathway.

Chemical_Waste_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal start Start: Have Chemical Waste assess Assess Hazards (Consult SDS/EH&S) start->assess ppe Don Appropriate PPE assess->ppe container Select & Label Compatible Waste Container ppe->container collect Collect Waste in Fume Hood container->collect store Store in Designated Satellite Accumulation Area collect->store request Request EH&S Pickup store->request end End: Proper Disposal request->end

Caption: Workflow for the proper disposal of laboratory chemical waste.

Adenylyl_Cyclase_Signaling_Pathway receptor GPCR g_protein G-Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets inhibitor This compound inhibitor->ac Inhibits

Caption: Simplified diagram of the Adenylyl Cyclase signaling pathway.

By adhering to these procedures and maintaining a proactive approach to safety, researchers can ensure the responsible handling and disposal of this compound and other laboratory chemicals, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

Personal protective equipment for handling Adenylyl cyclase-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Adenylyl cyclase-IN-1. The following procedures for personal protective equipment, operational handling, and disposal are based on best practices for potent biochemical compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, a conservative approach to handling is recommended.

Personal Protective Equipment (PPE)

Due to the potent nature of enzyme inhibitors, a comprehensive PPE strategy is essential to prevent exposure through inhalation, ingestion, and skin contact.[1] The recommended PPE is summarized in the table below.

Protection Level Equipment Purpose
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling the compound as a powder or when generating aerosols.[2][3]
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standardsProtects eyes from splashes and airborne particles.[2][4]
Face shield (worn over goggles)Recommended when there is a significant risk of splashes or explosions.[2][4]
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile)Provides a primary barrier against skin contact. Gloves should be inspected before use and changed frequently, especially after direct contact.[2][4]
Body Protection Fully buttoned lab coat (flame-resistant recommended)Protects skin and personal clothing from contamination.[2][4]
Chemical-resistant apronProvides an additional layer of protection against spills.[3]
Foot Protection Closed-toe, closed-heel shoes made of a non-porous materialProtects feet from spills and falling objects.[2][4]

Operational Handling and Disposal Plan

Engineering Controls:

  • Ventilation: All work with this compound, especially when in solid form, should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[2]

  • Designated Area: Establish a designated area for handling and weighing the compound to prevent cross-contamination.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing: If working with a solid form, carefully weigh the required amount in the ventilated enclosure. Use anti-static weigh paper or a tared container to minimize dispersal of the powder.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Cap and vortex or sonicate to ensure complete dissolution as needed.

  • Post-Handling: After handling, wipe down the work surfaces with an appropriate deactivating solution or solvent (e.g., 70% ethanol), followed by a general cleaning agent.

  • Decontamination: Remove outer gloves and dispose of them as hazardous waste. Remove the remaining PPE in a manner that avoids contaminating skin or clothing. Wash hands thoroughly with soap and water.[5]

Disposal Plan:

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh paper, and pipette tips, must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.

Adenylyl Cyclase Signaling Pathway

Adenylyl cyclase is a key enzyme in the G protein-coupled receptor (GPCR) signaling cascade.[6][7] Upon ligand binding to a stimulatory GPCR (associated with a Gs protein), the Gαs subunit exchanges GDP for GTP, dissociates, and activates adenylyl cyclase.[8][9] The enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger that activates Protein Kinase A (PKA) and other downstream effectors.[7][10] The pathway is terminated by the intrinsic GTPase activity of the Gαs subunit and the degradation of cAMP by phosphodiesterases.[9] Conversely, signaling through a Gi-coupled receptor inhibits adenylyl cyclase, reducing cAMP levels.[8][9]

Adenylyl_Cyclase_Pathway Ligand Ligand (e.g., Hormone) GPCR GPCR (Gs-coupled) Ligand->GPCR G_Protein G Protein (Gs) (αβγ-GDP) GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes G_alpha_GTP Gαs-GTP G_Protein->G_alpha_GTP G_alpha_GTP->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription, Enzyme Regulation) PKA->Response Phosphorylates Targets

Adenylyl Cyclase (Gs-coupled) signaling pathway.

References

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